Product packaging for (R)-Boc-5-oxopyrrolidine-2-carboxylic acid(Cat. No.:CAS No. 160347-90-0)

(R)-Boc-5-oxopyrrolidine-2-carboxylic acid

Numéro de catalogue: B558450
Numéro CAS: 160347-90-0
Poids moléculaire: 229,23 g/mole
Clé InChI: MJLQPFJGZTYCMH-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(R)-Boc-5-oxopyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO5 and its molecular weight is 229,23 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO5 B558450 (R)-Boc-5-oxopyrrolidine-2-carboxylic acid CAS No. 160347-90-0

Propriétés

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLQPFJGZTYCMH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595352
Record name 1-(tert-Butoxycarbonyl)-5-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160347-90-0
Record name 1-(tert-Butoxycarbonyl)-5-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Boc-5-oxopyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid from D-glutamic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid, a valuable chiral building block in pharmaceutical development, starting from the readily available D-glutamic acid. This process involves two key transformations: the protection of the amino group of D-glutamic acid with a tert-butyloxycarbonyl (Boc) group, followed by an intramolecular cyclization to form the desired pyroglutamic acid derivative. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from D-glutamic acid is a two-step process. The first step is the protection of the primary amine of D-glutamic acid with a Boc group to prevent its participation in the subsequent cyclization reaction. The second step involves the intramolecular condensation of the α-carboxylic acid and the γ-carboxylic acid of the N-Boc-D-glutamic acid intermediate to form the five-membered lactam ring of the pyroglutamic acid derivative.

Synthesis_Pathway D_Glutamic_Acid D-Glutamic Acid Boc_D_Glutamic_Acid N-Boc-D-Glutamic Acid D_Glutamic_Acid->Boc_D_Glutamic_Acid (Boc)2O, Base Final_Product (R)-Boc-5-oxopyrrolidine- 2-carboxylic acid Boc_D_Glutamic_Acid->Final_Product Dehydrating Agent (e.g., DCC)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-D-glutamic acid

This procedure outlines the protection of the amino group of D-glutamic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Workflow:

Boc_Protection_Workflow Start Dissolve D-Glutamic Acid and Base in Solvent Add_Boc2O Add (Boc)2O Start->Add_Boc2O React Stir at Room Temperature Add_Boc2O->React Workup Acidify and Extract React->Workup Isolate Isolate N-Boc-D-Glutamic Acid Workup->Isolate

Caption: Workflow for the Boc protection of D-glutamic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )
D-Glutamic Acid147.13
Di-tert-butyl dicarbonate ((Boc)₂O)218.25
Sodium Hydroxide (NaOH)40.00
Dioxane88.11
Water18.02
Ethyl Acetate88.11
1M Hydrochloric Acid (HCl)36.46
Anhydrous Sodium Sulfate (Na₂SO₄)142.04

Procedure:

  • D-Glutamic acid (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water containing sodium hydroxide (2 equivalents).

  • The solution is cooled in an ice bath, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the dioxane is removed under reduced pressure.

  • The aqueous residue is washed with ethyl acetate to remove any unreacted (Boc)₂O and other impurities.

  • The aqueous layer is then acidified to pH 2-3 with 1M HCl, leading to the precipitation of the product.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield N-Boc-D-glutamic acid as a white solid.

Quantitative Data for Boc Protection:

ParameterValue
Molar Ratio (D-Glu : (Boc)₂O : NaOH)1 : 1.1 : 2
Reaction Time12 - 24 hours
Reaction Temperature0°C to Room Temperature
Reported Yield~90%
Step 2: Synthesis of this compound

This procedure describes the intramolecular cyclization of N-Boc-D-glutamic acid to form the desired product using a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Workflow:

Cyclization_Workflow Start Dissolve N-Boc-D-Glutamic Acid in Anhydrous Solvent Add_DCC Add DCC at 0°C Start->Add_DCC React Stir at Room Temperature Add_DCC->React Filter Filter Dicyclohexylurea (DCU) React->Filter Isolate Isolate and Purify Product Filter->Isolate

Caption: Workflow for the cyclization of N-Boc-D-glutamic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )
N-Boc-D-glutamic acid247.25
N,N'-Dicyclohexylcarbodiimide (DCC)206.33
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)-
Dicyclohexylurea (DCU)224.36

Procedure:

  • N-Boc-D-glutamic acid (1 equivalent) is dissolved in an anhydrous solvent such as THF or DCM.

  • The solution is cooled to 0°C in an ice bath.

  • A solution of DCC (1.05 equivalents) in the same anhydrous solvent is added dropwise with stirring.

  • The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Quantitative Data for Cyclization:

ParameterValue
Molar Ratio (N-Boc-D-Glu : DCC)1 : 1.05
Reaction Time14 - 26 hours
Reaction Temperature0°C to Room Temperature
Reported Yield70-85%

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound from D-glutamic acid.

StepReactionKey ReagentsSolventTemp.TimeYield
1Boc Protection(Boc)₂O, NaOHDioxane/Water0°C - RT12-24 h~90%
2CyclizationDCCTHF or DCM0°C - RT14-26 h70-85%

Conclusion

The synthesis of this compound from D-glutamic acid is a well-established and efficient process. The two-step procedure, involving Boc protection followed by DCC-mediated cyclization, provides good overall yields of the desired chiral building block. The methodologies presented in this guide are robust and can be readily implemented in a laboratory setting for the preparation of this important intermediate for pharmaceutical research and development. Careful control of reaction conditions, particularly the exclusion of moisture in the cyclization step, is crucial for achieving high yields and purity.

Technical Guide: Physicochemical Properties of (+)-1-Boc-D-pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Properties

The physicochemical properties of (+)-1-Boc-D-pyroglutamic acid are fundamental to its application in chemical synthesis, influencing reaction conditions, purification strategies, and the properties of the final products.

Table 1: General and Physical Properties of 1-Boc-pyroglutamic Acid and Related Compounds

PropertyValueSource
Chemical Name (2R)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid-
Synonyms Boc-D-Pyr-OH, Boc-(R)-2-pyrrolidinone-5-carboxylic acid[]
Molecular Formula C₁₀H₁₅NO₅[]
Molecular Weight 229.23 g/mol []
Appearance White to off-white powder[]
Melting Point (L-enantiomer) 117 - 119 °C[2]
Optical Rotation [α]D²⁰ (c=1.0 in EtOH) +37º ± 2º[]
Predicted pKa (for Boc-D-proline) 4.01 ± 0.20[3]

Note: The melting point provided is for the L-enantiomer, Boc-L-pyroglutamic acid, and serves as a close approximation for the D-enantiomer. The pKa value is a prediction for the structurally similar Boc-D-proline and is expected to be in a similar range for (+)-1-Boc-D-pyroglutamic acid.

Table 2: Solubility of Pyroglutamic Acid Derivatives

CompoundSolventSolubilitySource
Boc-D-Pyroglutamic Acid Ethyl EsterWaterSlightly soluble[4]
EthanolReadily soluble[4]
MethanolReadily soluble[4]
L-Pyroglutamic AcidDMSO~20 mg/mL[5]
DMF~16 mg/mL[5]
EthanolSlightly soluble[5]
PBS (pH 7.2)~5 mg/mL[5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of (+)-1-Boc-D-pyroglutamic acid in a laboratory setting.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline (+)-1-Boc-D-pyroglutamic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used for the determination.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Solubility

Solubility is a key parameter for designing reaction conditions, purification methods, and formulations.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are chosen for the determination.

  • Equilibration: An excess amount of (+)-1-Boc-D-pyroglutamic acid is added to a known volume of each solvent in a sealed vial. The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The saturated solutions are carefully filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

  • Calculation: The solubility is expressed in units such as g/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values, which is critical in drug development and biochemical studies.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise weight of (+)-1-Boc-D-pyroglutamic acid is dissolved in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow and Visualization

(+)-1-Boc-D-pyroglutamic acid is a key building block in the solid-phase peptide synthesis (SPPS) of peptides containing a D-pyroglutamyl residue at the N-terminus. This modification can enhance the stability of peptides against enzymatic degradation.

SPPS_Workflow Resin Resin Support (e.g., Wang or Rink Amide resin) Coupling1 Couple first Boc-protected L-amino acid Resin->Coupling1 Deprotection1 Boc Deprotection (TFA in DCM) Coupling1->Deprotection1 Neutralization1 Neutralization (e.g., DIEA in DMF) Deprotection1->Neutralization1 Elongation Repeat Coupling, Deprotection, and Neutralization Cycles for desired peptide sequence Neutralization1->Elongation Coupling_pGlu Couple (+)-1-Boc-D-pyroglutamic acid Elongation->Coupling_pGlu Final_Deprotection Final Boc Deprotection (TFA in DCM) Coupling_pGlu->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, NMR) Purification->Analysis Final_Peptide Final D-Pyroglutamyl Peptide Analysis->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a D-Pyroglutamyl Peptide.

Signaling Pathways

Currently, there is limited information in the public domain that directly implicates (+)-1-Boc-D-pyroglutamic acid in specific signaling pathways. Its primary role, as established in the scientific literature, is that of a chiral synthon in the chemical synthesis of peptides and other bioactive molecules.[6] The resulting pyroglutamyl-containing peptides, however, can have significant biological activities and interact with various signaling pathways. For instance, Thyrotropin-releasing hormone (TRH), which contains an N-terminal pyroglutamic acid, is a well-known neuropeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.

Conclusion

(+)-1-Boc-D-pyroglutamic acid is a valuable and versatile building block in synthetic chemistry. This guide has summarized its key physicochemical properties, drawing on data from closely related compounds where specific information for the D-enantiomer is lacking. The provided experimental protocols offer a solid foundation for researchers to determine these properties in their own laboratories. The visualized workflow for solid-phase peptide synthesis highlights a major application of this compound. Further research into the biological activities of peptides derived from (+)-1-Boc-D-pyroglutamic acid may reveal its indirect involvement in various signaling pathways, opening new avenues for drug discovery and development.

References

(R)-Boc-Pyroglutamic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 160347-90-0

Synonyms: (+)-1-Boc-D-pyroglutamic acid, Boc-D-Pyr-OH, (R)-Boc-5-oxopyrrolidine-2-carboxylic acid

This technical guide provides an in-depth overview of (R)-Boc-pyroglutamic acid, a crucial chiral building block in modern organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on experimental protocols and data presentation.

Physicochemical Properties

(R)-Boc-pyroglutamic acid is a white to off-white crystalline powder. Its tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and its stability, making it a versatile intermediate in a variety of chemical transformations. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 160347-90-0[1]
Molecular Formula C₁₀H₁₅NO₅[1]
Molecular Weight 229.23 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 111-116 °C (decomposes)[1]
Optical Rotation ([α]D²²) +35° (c = 1 in chloroform)[1]
Purity ≥ 97% (HPLC)[2]
Storage Temperature 2-8°C[1]

Synthesis of (R)-Boc-Pyroglutamic Acid

The synthesis of (R)-Boc-pyroglutamic acid is typically achieved through a two-step process starting from the commercially available (R)-glutamic acid (also known as D-glutamic acid). The first step involves the cyclization of (R)-glutamic acid to form (R)-pyroglutamic acid, followed by the protection of the amine group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of (R)-Pyroglutamic Acid

This protocol is adapted from the general method for the cyclization of glutamic acid.[3]

Materials:

  • (R)-Glutamic acid

  • Water

  • Heating mantle and reflux condenser

  • Ion-exchange resin (e.g., Dowex 50WX8)

Procedure:

  • A solution of (R)-glutamic acid in water is heated to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the resulting clear solution is passed through an ion-exchange resin column to remove any unreacted starting material and salts.

  • The eluent is collected and the solvent is removed under reduced pressure to yield (R)-pyroglutamic acid as a solid. The product can be further purified by recrystallization.

Experimental Protocol: Boc Protection of (R)-Pyroglutamic Acid

This protocol describes the protection of the amino group of (R)-pyroglutamic acid using di-tert-butyl dicarbonate (Boc₂O).[4][5]

Materials:

  • (R)-Pyroglutamic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable organic solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

  • A base (e.g., Triethylamine, Diisopropylethylamine, or Sodium Bicarbonate)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

Procedure:

  • Dissolve (R)-pyroglutamic acid in the chosen organic solvent.

  • Add the base (typically 1.1-1.5 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same solvent to the reaction mixture at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure (R)-Boc-pyroglutamic acid.

Synthesis_Workflow R_Pyroglutamic_Acid R_Pyroglutamic_Acid R_Pyroglutamic_Acid_2 R_Pyroglutamic_Acid_2

Caption: Workflow for incorporating (R)-Boc-pyroglutamic acid in SPPS.

Analytical Characterization

The purity and identity of (R)-Boc-pyroglutamic acid and peptides containing this residue are typically confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • Optical Rotation: Measures the specific rotation of the enantiomerically pure compound, confirming its stereochemistry.

During the acid hydrolysis of peptides for amino acid analysis, N-terminal pyroglutamic acid is converted to glutamic acid. [1]

Conclusion

(R)-Boc-pyroglutamic acid is a synthetically versatile and commercially available chiral building block with significant applications in pharmaceutical research and development. Its use in peptide synthesis provides a straightforward method for introducing a stabilizing N-terminal pyroglutamate residue. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important compound in their synthetic endeavors.

References

Solubility Profile of (R)-Boc-5-oxopyrrolidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid (also known as (+)-1-Boc-D-pyroglutamic acid or Boc-D-pyr-OH), a key chiral building block in pharmaceutical synthesis. Due to a lack of extensive publicly available quantitative solubility data for this specific compound, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a representative synthetic workflow. This information is intended to empower researchers to accurately assess its solubility in various organic solvents for applications in peptide synthesis, drug discovery, and process development.

Physicochemical Properties

This compound is a white to off-white powder. Key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 160347-90-0
Molecular Formula C₁₀H₁₅NO₅
Molecular Weight 229.23 g/mol
Melting Point 111-116 °C (decomposes)
Appearance Powder
Optical Activity [α]22/D +35°, c = 1 in chloroform

Solubility Data

For the closely related parent compound, (R)-5-Oxopyrrolidine-2-carboxylic acid, a solubility of at least 2.5 mg/mL has been reported in formulations containing Dimethyl Sulfoxide (DMSO) and corn oil. Another related compound, Boc-L-Pyroglutamic acid methyl ester, is known to be soluble in dichloromethane.

A summary of qualitative solubility for related compounds is presented below to provide researchers with a foundational understanding.

CompoundSolventSolubility
(R)-5-Oxopyrrolidine-2-carboxylic acidDMSO-based formulation≥ 2.5 mg/mL
(R)-5-Oxopyrrolidine-2-carboxylic acidCorn oil-based formulation≥ 2.5 mg/mL
Boc-L-Pyroglutamic acid methyl esterDichloromethaneSoluble

It is crucial for researchers to experimentally determine the quantitative solubility in their specific solvent systems to ensure accuracy for their applications.

Experimental Protocol: Determination of Equilibrium Solubility (Isothermal Shake-Flask Method)

This section details a standard protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is widely accepted and provides reliable quantitative data.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, THF, acetonitrile, dichloromethane, chloroform, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method (or other suitable technique) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Result A Add excess this compound to vial B Add known volume/weight of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate Solubility (mg/mL, g/100mL, etc.) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Representative Synthetic Pathway

This diagram outlines a general synthetic route for the preparation of N-Boc protected pyroglutamic acids, which is relevant to the production of this compound.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start D-Pyroglutamic Acid Reaction Boc Protection Start->Reaction Reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Reagent->Reaction Workup Aqueous Workup Reaction->Workup Purification Crystallization / Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Thermal Stability of Boc-Protected Pyroglutamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N-tert-butoxycarbonyl-L-pyroglutamic acid (Boc-L-pyroglutamic acid). Understanding the thermal properties of this crucial building block is essential for its effective use in peptide synthesis, drug development, and other applications where thermal stress may be a factor. This document outlines the expected thermal degradation pathways, summarizes available thermal analysis data, and provides detailed experimental protocols for assessing thermal stability.

Introduction

Boc-L-pyroglutamic acid is a protected amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its facile removal under moderately acidic conditions. However, the thermal lability of the Boc group can be a critical consideration during synthesis, purification, and storage, particularly at elevated temperatures. This guide aims to provide a thorough understanding of the thermal stability profile of Boc-L-pyroglutamic acid.

Thermal Degradation Pathway

The thermal decomposition of Boc-protected amines is a well-understood process.[1] Upon heating, the Boc group undergoes a unimolecular elimination reaction, leading to the formation of the free amine (in this case, pyroglutamic acid), isobutylene, and carbon dioxide.[1] This process is believed to proceed through a carbamic acid intermediate.[1]

The generally accepted thermal degradation pathway for Boc-L-pyroglutamic acid is illustrated below.

Thermal Degradation Pathway of Boc-L-Pyroglutamic Acid BocPyr Boc-L-Pyroglutamic Acid TransitionState Transition State (Carbamic Acid Intermediate) BocPyr->TransitionState Heat (Δ) Products Degradation Products TransitionState->Products PyroglutamicAcid L-Pyroglutamic Acid Products->PyroglutamicAcid Isobutylene Isobutylene Products->Isobutylene CO2 Carbon Dioxide Products->CO2 TGA Experimental Workflow Start Start SamplePrep Sample Preparation (5-10 mg in alumina pan) Start->SamplePrep InstrumentSetup Instrument Setup (Nitrogen atmosphere, 20 mL/min) SamplePrep->InstrumentSetup HeatingProgram Heating Program (Ramp from 25°C to 400°C at 10°C/min) InstrumentSetup->HeatingProgram DataAcquisition Data Acquisition (Mass vs. Temperature) HeatingProgram->DataAcquisition DataAnalysis Data Analysis (Determine onset T, mass loss %) DataAcquisition->DataAnalysis End End DataAnalysis->End DSC Experimental Workflow Start Start SamplePrep Sample Preparation (2-5 mg in sealed aluminum pan) Start->SamplePrep InstrumentSetup Instrument Setup (Nitrogen atmosphere, 20 mL/min) SamplePrep->InstrumentSetup HeatingProgram Heating Program (Ramp from 25°C to 300°C at 10°C/min) InstrumentSetup->HeatingProgram DataAcquisition Data Acquisition (Heat Flow vs. Temperature) HeatingProgram->DataAcquisition DataAnalysis Data Analysis (Determine melting point, ΔHfusion) DataAcquisition->DataAnalysis End End DataAnalysis->End HPLC Analysis Workflow Start Start SamplePrep Sample Preparation (Dissolve thermally stressed sample in mobile phase) Start->SamplePrep HPLCSetup HPLC System Setup (Column, mobile phase, flow rate) SamplePrep->HPLCSetup Injection Sample Injection (10 µL) HPLCSetup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (210 nm) Chromatography->Detection DataAnalysis Data Analysis (Peak integration, purity calculation) Detection->DataAnalysis End End DataAnalysis->End

References

Spectroscopic Analysis of Boc-D-pyroglutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl-D-pyroglutamic acid (Boc-D-pyr-OH) is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a protected amino acid derivative, it serves as a crucial intermediate in the synthesis of peptidomimetics and other complex therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, facilitating its use in peptide synthesis. This technical guide provides an in-depth overview of the spectroscopic data for Boc-D-pyr-OH, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with detailed experimental protocols. This information is essential for researchers, scientists, and drug development professionals for compound characterization and quality control.

Physicochemical Properties

PropertyValue
CAS Number 160347-90-0[1][2]
Molecular Formula C₁₀H₁₅NO₅[1][2]
Molecular Weight 229.23 g/mol [2][3]
Appearance White to off-white powder or crystal[3]
Optical Rotation [α]D²⁰ = +37º ± 2º (c=1.0 in EtOH)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For Boc-D-pyr-OH, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework. The data presented here is a composite based on analyses of closely related structures, including the corresponding L-enantiomer and ester derivatives, to provide a representative spectrum.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Boc-D-pyr-OH is characterized by signals corresponding to the protons of the pyroglutamate ring, the tert-butyl group of the Boc protecting group, and the carboxylic acid proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~4.3multiplet1Hα-CH
~2.5multiplet2Hγ-CH₂
~2.2multiplet2Hβ-CH₂
1.45singlet9H-C(CH₃)₃

Note: The chemical shift of the carboxylic acid proton (-COOH) can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~175-COOH
~173-C=O (lactam)
~155-C=O (Boc)
~80-C(CH₃)₃
~59α-CH
~31γ-CH₂
~28-C(CH₃)₃
~24β-CH₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Boc-D-pyr-OH shows characteristic absorption bands for the carboxylic acid, the amide (lactam), and the carbamate (Boc group).

Wavenumber (cm⁻¹)DescriptionFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1770C=O stretchLactam Carbonyl
~1730C=O stretchCarboxylic Acid Carbonyl
~1700C=O stretchBoc Carbonyl
~1170C-O stretchEster-like linkage

Experimental Protocols

The following are representative protocols for acquiring NMR and IR spectra for compounds such as Boc-D-pyr-OH.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of Boc-D-pyr-OH in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

  • Instrument Setup :

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Set the probe temperature to 25 °C.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Place a small amount of the solid Boc-D-pyr-OH powder directly onto the ATR crystal.

  • Instrument Setup :

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Crystal: A diamond or germanium ATR crystal is commonly used.

  • Data Acquisition :

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Boc-D-pyr-OH.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Final Output Sample Boc-D-pyr-OH Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR-ATR Spectrometer Prep_IR->IR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Spec->Process_IR Analyze_NMR Assign Peaks (¹H & ¹³C) Process_NMR->Analyze_NMR Analyze_IR Identify Functional Groups Process_IR->Analyze_IR Report Technical Report with Spectroscopic Data Analyze_NMR->Report Analyze_IR->Report

Caption: Workflow for Spectroscopic Analysis of Boc-D-pyr-OH.

References

An In-Depth Technical Guide to the Natural Occurrence and Biological Role of D-Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-pyroglutamic acid (D-pGlu), a chiral derivative of the amino acid D-glutamic acid, is an endogenous metabolite increasingly recognized for its diverse biological activities. Long considered a minor and enigmatic component of the mammalian metabolome, recent advancements in analytical techniques have unveiled its widespread natural occurrence and significant roles in physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of D-pGlu, focusing on its natural distribution, biosynthesis, and multifaceted biological functions, particularly within the central nervous system. Detailed experimental protocols for its quantification and functional characterization are provided, alongside a quantitative summary of its presence in biological matrices. Furthermore, key signaling pathways involving D-pGlu are visualized to facilitate a deeper understanding of its mechanism of action, offering valuable insights for researchers and professionals in drug development.

Natural Occurrence of D-Pyroglutamic Acid

D-pyroglutamic acid has been identified in a variety of biological systems, from microorganisms to mammals. Its presence in mammalian tissues and fluids, including the brain, urine, and plasma, underscores its endogenous nature.

Occurrence in Mammals

In mammals, D-pGlu is a product of D-glutamate metabolism. While L-glutamate is the predominant enantiomer, significant concentrations of D-amino acids, including D-glutamate and its cyclized form D-pGlu, are present and play crucial biological roles.

Table 1: Quantitative Data on D-Pyroglutamic Acid Concentration in Human and Rodent Samples

Biological MatrixSpeciesConcentration/LevelReference(s)
Urine Human (Healthy)Optimal Range: 16 - 34 mmol/mol creatinine[1]
Human (Healthy)95th Percentile Range: 8.5–30.1 µg/mg creatinine
Human (Healthy)Levels above 40 µg/mg creatinine may indicate metabolic stress[2]
Cerebrospinal Fluid (CSF) HumanDetectable, quantifiable by LC-MS/MS[3]
Brain MouseD-glutamate, its precursor, is present in the brain, but D-pyroglutamic acid levels are not explicitly quantified in the provided search results. However, the enzyme for its synthesis, D-glutamate cyclase, is active in the brain.[4][5]
Plasma HumanElevated levels are associated with certain metabolic conditions.
Occurrence in Other Organisms

D-pyroglutamic acid has also been reported in various other organisms, suggesting a conserved presence across different life forms. For instance, it has been identified in bacteria and fungi, where it may be involved in peptide and protein structure and function[6].

Biosynthesis and Metabolism

The primary pathway for the formation of D-pyroglutamic acid in mammals is the enzymatic cyclization of D-glutamate.

Biosynthesis via D-Glutamate Cyclase

The key enzyme responsible for the synthesis of D-pGlu is D-glutamate cyclase (DGLUCY) . This enzyme catalyzes the intramolecular dehydration of D-glutamate to form D-pyroglutamic acid[4].

G D_Glutamate D-Glutamate D_pGlu D-Pyroglutamic Acid D_Glutamate->D_pGlu H2O H₂O D_pGlu->H2O + DGLUCY D-Glutamate Cyclase (DGLUCY) DGLUCY->D_pGlu

Relationship with the Glutathione Cycle

While L-pyroglutamic acid is a well-known intermediate in the γ-glutamyl cycle (glutathione metabolism), the direct involvement of D-pyroglutamic acid in this cycle is less clear. However, conditions of oxidative stress and impaired glutathione metabolism can lead to an accumulation of pyroglutamic acid, suggesting a potential indirect link[1][7].

Biological Role of D-Pyroglutamic Acid

Emerging evidence points to a significant role for D-pyroglutamic acid in the central nervous system, particularly in modulating neuronal activity and protecting against excitotoxicity.

Neuromodulatory and Neuroprotective Effects

D-pyroglutamic acid has been shown to interact with the glutamatergic system, a major excitatory neurotransmitter system in the brain. It exhibits a protective effect against the excitotoxicity induced by N-methyl-D-aspartate (NMDA) receptor antagonists[8]. This suggests a modulatory role at or downstream of the NMDA receptor.

Signaling Pathways

The precise signaling pathways through which D-pyroglutamic acid exerts its effects are still under investigation. However, its interaction with the glutamatergic system, particularly the NMDA receptor, suggests the involvement of downstream signaling cascades crucial for synaptic plasticity, learning, and memory.

3.2.1. Putative D-Pyroglutamic Acid Signaling Pathway

Based on its known interactions, a putative signaling pathway can be proposed. D-pyroglutamic acid may modulate NMDA receptor activity, leading to changes in intracellular calcium (Ca²⁺) levels and the subsequent activation of downstream kinases such as Extracellular signal-Regulated Kinase (ERK).

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D_pGlu D-Pyroglutamic Acid NMDA_R NMDA Receptor D_pGlu->NMDA_R Modulates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Allows Calmodulin Calmodulin Ca_influx->Calmodulin Activates MEK MEK Calmodulin->MEK Activates ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Synaptic Plasticity) CREB->Gene_Expression Regulates

This proposed pathway highlights how D-pGlu, by modulating NMDA receptor function, could influence critical cellular processes such as gene expression related to neuroprotection and synaptic plasticity.

Experimental Protocols

Accurate detection and quantification of D-pyroglutamic acid are crucial for understanding its physiological and pathological roles. Several analytical techniques are employed for this purpose.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of D-pGlu in complex biological matrices. Chiral separation is necessary to distinguish between D- and L-enantiomers.

4.1.1. Sample Preparation (from CSF)

  • Thaw cerebrospinal fluid (CSF) samples on ice.

  • To 100 µL of CSF, add 10 µL of a heavy-labeled internal standard solution (e.g., D-pyroglutamic acid-d5).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.2. Chromatographic and Mass Spectrometric Conditions

  • LC Column: A chiral column (e.g., Astec CHIROBIOTIC V2) is essential for enantiomeric separation.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate is typically used.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

G Sample Biological Sample (e.g., CSF) Spike Add Internal Standard (D-pGlu-d5) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS Chiral LC-MS/MS Analysis Reconstitute->LC_MS Quantify Quantification LC_MS->Quantify

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used for the identification and quantification of pyroglutamic acid in biological samples. However, careful sample preparation is critical to avoid the artifactual cyclization of glutamine to pyroglutamic acid[9][10].

4.2.1. Sample Preparation (from Serum)

  • For intact serum analysis (to avoid cyclization):

    • Mix 575 µL of serum with 25 µL of D₂O containing a known concentration of an internal standard (e.g., TSP).

    • Transfer to a 5 mm NMR tube.

  • For deproteinized serum (with caution for cyclization):

    • Ultrafiltration: Use a 3 kDa cutoff filter to remove proteins.

    • Precipitation: Add cold methanol (1:2 v/v) to the serum, vortex, and centrifuge to pellet proteins. The supernatant is then dried and reconstituted in D₂O with an internal standard.

4.2.2. NMR Acquisition and Processing

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better resolution and sensitivity.

  • Pulse Sequence: A 1D ¹H experiment with water suppression (e.g., NOESYPRESAT or CPMG) is typically used.

  • Data Processing: The acquired spectra are Fourier transformed, phase and baseline corrected. The concentration of D-pGlu is determined by integrating its characteristic peaks relative to the internal standard.

Enzymatic Assay for D-Glutamate Cyclase Activity

The activity of D-glutamate cyclase, the enzyme that produces D-pGlu, can be measured to assess its biosynthetic rate.

4.3.1. Assay Principle

The assay measures the formation of D-pGlu from D-glutamate. The product can be quantified by various methods, including a colorimetric assay or by LC-MS/MS[11].

4.3.2. Protocol Outline (Colorimetric Assay)

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a known concentration of D-glutamate.

  • Enzyme Addition: Add the enzyme source (e.g., tissue homogenate or purified enzyme) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid or by heat inactivation.

  • Derivatization: Derivatize the D-pGlu product with a chromogenic reagent (e.g., hydroxylamine and ferric chloride).

  • Measurement: Measure the absorbance at a specific wavelength and quantify the amount of D-pGlu formed by comparing it to a standard curve.

Implications for Drug Development

The discovery of D-pyroglutamic acid's biological roles opens new avenues for therapeutic intervention in neurological and other disorders.

  • Neurodegenerative Diseases: Given its neuroprotective properties against excitotoxicity, targeting the D-pGlu pathway could be a novel strategy for diseases like Alzheimer's and Parkinson's disease, where glutamatergic dysregulation is implicated.

  • Cognitive Enhancement: The potential involvement of D-pGlu in synaptic plasticity suggests that modulating its levels could be a target for developing cognitive enhancers.

  • Biomarker Development: Monitoring the levels of D-pGlu in biological fluids could serve as a biomarker for diagnosing and monitoring the progression of certain metabolic and neurological disorders.

Conclusion

D-pyroglutamic acid is an emerging player in the complex landscape of mammalian metabolism and neurobiology. Its natural occurrence, specific enzymatic synthesis, and distinct biological roles, particularly in the central nervous system, are areas of active research. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate the significance of this intriguing molecule. A deeper understanding of D-pGlu's signaling pathways and its regulation holds the promise of novel therapeutic strategies for a range of human diseases.

References

Navigating the Chiral Landscape of (R)-Boc-5-oxopyrrolidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid, a key chiral building block in modern pharmaceutical development. Focusing on chiral purity and optical rotation, this document details the analytical methodologies required to ensure the compound's stereochemical integrity, presents key quantitative data, and outlines its role in synthetic pathways.

Core Physicochemical and Chiral Data

This compound, also known as (+)-1-Boc-D-pyroglutamic acid, is the R-enantiomer of a protected derivative of pyroglutamic acid. Its stereochemistry is crucial for its application in the synthesis of complex, biologically active molecules where specific enantiomeric forms are required for desired therapeutic effects. The quantitative data for both the (R) and its corresponding (S) enantiomer are summarized below for comparative purposes.

PropertyThis compound(S)-Boc-5-oxopyrrolidine-2-carboxylic acid
Synonyms (+)-1-Boc-D-pyroglutamic acid, Boc-D-pyr-OH(-)-1-Boc-L-pyroglutamic acid, Boc-L-Pyr-OH
CAS Number 160347-90-0[1]53100-44-0[2][3][4]
Molecular Formula C₁₀H₁₅NO₅[1]C₁₀H₁₅NO₅[2][3][4]
Molecular Weight 229.23 g/mol [1][3]229.24 g/mol [2]
Appearance Powder[1]White to off-white powder[2]
Melting Point 111-116 °C (dec.)[1]117 - 119 °C[2], 118-123 °C (dec.)[3][4]
Purity ≥97%[1]≥97% (HPLC)[2]
Specific Optical Rotation [α]²²/D +35° (c=1 in chloroform)[1][α]²²/D -35.0° (c=1 in chloroform)[3][4]

Experimental Protocols

Accurate determination of chiral purity and optical rotation is paramount. The following sections provide detailed methodologies for these critical analyses.

Determination of Chiral Purity via High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. The method separates the (R) and (S) enantiomers, allowing for their quantification and the calculation of enantiomeric excess (e.e.). While a specific protocol for the Boc-protected form is proprietary to manufacturers, a widely accepted method for the parent compound, pyroglutamic acid, can be adapted. Macrocyclic glycopeptide-based chiral stationary phases are highly effective for separating N-blocked amino acids.

Instrumentation and Conditions (Adapted for Boc-protected compound):

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Chiral Stationary Phase (CSP): A macrocyclic antibiotic-based column, such as one based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), is recommended. These phases are known for their multimodal capabilities and broad selectivity for N-blocked amino acids.

    • Column Dimensions: 25 cm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: A polar organic or reversed-phase mode can be effective. An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, acetic acid, and triethylamine is a strong starting point. A potential composition is Acetonitrile:Methanol:Acetic Acid:Triethylamine (55:45:0.3:0.2, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.

  • Injection Volume: 5 µL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution onto the column.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of a racemic standard.

  • Calculate the area of each peak.

  • Determine the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Measurement of Specific Optical Rotation

Optical rotation is an intrinsic property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that depends on the substance, solvent, concentration, path length, temperature, and the wavelength of the light source.

Instrumentation and Conditions:

  • Instrument: A calibrated polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Polarimeter Tube: 100 mm (1 dm) path length.

  • Temperature: 22 °C (or as specified).

  • Solvent: Chloroform.

  • Concentration (c): 1 g/100 mL (c=1).

Procedure:

  • Zeroing the Instrument: Fill the polarimeter tube with the pure solvent (chloroform) and place it in the instrument. Take a blank reading and zero the polarimeter.

  • Sample Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in chloroform in a 100 mL volumetric flask. Ensure the substance is fully dissolved and the solution is homogeneous.

  • Measurement: Rinse the polarimeter tube with a small amount of the sample solution, then fill the tube completely, ensuring no air bubbles are present. Place the filled tube in the polarimeter.

  • Data Acquisition: Record the observed angle of rotation (α). Take multiple readings (e.g., 5-6) and calculate the average.

  • Calculation of Specific Rotation ([α]): Use the following formula:

    • [α]Tλ = α / (l x c)

    • Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter tube in decimeters (dm).

      • c is the concentration of the sample in g/100 mL.

Relationship Between Chiral Purity and Optical Rotation

The observed optical rotation of a sample is directly proportional to its enantiomeric excess. A sample that is enantiomerically pure (100% e.e.) will exhibit the maximum specific rotation. A racemic mixture (50:50 mixture of enantiomers, 0% e.e.) will have an observed optical rotation of zero, as the rotations of the two enantiomers cancel each other out.

The enantiomeric excess can be estimated from the optical purity, which is calculated by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer:

Optical Purity (%) = ([α]sample / [α]pure enantiomer) x 100

For most practical purposes, optical purity is considered equivalent to enantiomeric excess (e.e.). Therefore, a sample of this compound with a specific rotation of +35° in chloroform (c=1) is considered to have an enantiomeric excess of 100%.

Role in Synthetic Pathways

This compound is a valuable chiral building block used in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and peptidomimetics. The Boc (tert-butyloxycarbonyl) group protects the nitrogen atom, allowing for selective reactions at the carboxylic acid functionality.

Below is a diagram illustrating the general workflow for the synthesis of this compound and its subsequent use in peptide synthesis.

G cluster_synthesis Synthesis of this compound cluster_peptide Application in Solid-Phase Peptide Synthesis D_glutamic D-Glutamic Acid pyroglutamic (R)-5-Oxopyrrolidine- 2-carboxylic acid (D-Pyroglutamic Acid) D_glutamic->pyroglutamic Cyclization (Heat) boc_protected (R)-Boc-5-oxopyrrolidine- 2-carboxylic acid pyroglutamic->boc_protected Boc Protection (Boc)₂O, Base activated_acid Activated (R)-Boc-Pyr boc_protected->activated_acid Activation (e.g., DCC/HOBt) resin Amino Acid-Resin coupling Coupling resin->coupling activated_acid->coupling peptide_resin Dipeptide-Resin coupling->peptide_resin Forms Peptide Bond deprotection Boc Deprotection (e.g., TFA) deprotection->resin Ready for next cycle peptide_resin->deprotection final_peptide Final Peptide peptide_resin->final_peptide Cleavage from Resin

Caption: Synthetic pathway and application workflow.

The diagram above illustrates the logical flow from the starting material, D-Glutamic Acid, to the final protected chiral building block. This is followed by a generalized workflow showing its application in solid-phase peptide synthesis, a common use for this type of molecule in drug development.

G start Start: Sample of This compound hplc_prep Prepare sample for HPLC (1 mg/mL in Methanol) start->hplc_prep polarimetry_prep Prepare sample for Polarimetry (c=1 in Chloroform) start->polarimetry_prep hplc_analysis Inject into Chiral HPLC System hplc_prep->hplc_analysis polarimetry_analysis Measure Observed Rotation (α) in Polarimeter polarimetry_prep->polarimetry_analysis hplc_data Obtain Chromatogram (Peak Areas for R and S) hplc_analysis->hplc_data polarimetry_data Obtain Average α polarimetry_analysis->polarimetry_data calc_ee Calculate Enantiomeric Excess (e.e. %) hplc_data->calc_ee calc_sr Calculate Specific Rotation ([α]) polarimetry_data->calc_sr end End: Verified Chiral Purity and Optical Rotation calc_ee->end calc_sr->end

Caption: Analytical workflow for quality control.

This workflow diagram outlines the parallel processes of determining chiral purity by HPLC and measuring optical rotation by polarimetry. Both are essential quality control steps to verify the stereochemical identity and purity of this compound before its use in further manufacturing or research.

References

Synthesis of Pyroglutamic Acid Analogs: A Technical Guide for Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyroglutamic acid, a cyclic derivative of glutamic acid, has emerged as a versatile and valuable chiral building block in asymmetric synthesis. Its rigid scaffold and multiple functionalization points make it an ideal starting material for the creation of a diverse array of complex molecules with significant biological activity. This technical guide provides an in-depth overview of the synthesis of pyroglutamic acid analogs, focusing on key experimental protocols, quantitative data, and their relevance in modulating critical signaling pathways.

Synthetic Methodologies

The synthesis of substituted pyroglutamic acid analogs can be broadly categorized based on the position of substitution on the pyrrolidinone ring. Key strategies include asymmetric Michael additions, alkylations, and cyclization reactions, often employing chiral auxiliaries or catalysts to achieve high stereoselectivity.

Synthesis of 3-Substituted Pyroglutamic Acid Analogs

A prevalent method for introducing substituents at the 3-position involves the asymmetric Michael addition of nucleophiles to α,β-unsaturated pyroglutamate derivatives. Another effective strategy is the cyclization of appropriately substituted precursors.

1.1.1. Asymmetric Synthesis of 3-Aroyl Pyroglutamic Acid Amides

A notable methodology for synthesizing enantiomerically enriched 3-aroyl pyroglutamic acid derivatives involves a three-step sequence starting from aroyl acrylic acids. This approach has been utilized to prepare analogs that act as P2X7 receptor antagonists.[1]

Experimental Protocol:

  • Step 1: Aza-Michael Addition: (E)-4-oxo-4-Phenylbut-2-enoic acid is dissolved in methanol, followed by the addition of (S)-1-(4-methoxyphenyl)ethanamine. The mixture is stirred for 48 hours at 40°C. The resulting product, (S)-4-oxo-4-Phenyl-2-(((S)-1-(4-methoxyphenyl)ethyl)amino)butanoic acid, is obtained in high yield and diastereomeric ratio after filtration and washing with diethyl ether.

  • Step 2: N-Chloroacetylation and Cyclization: The product from Step 1 is suspended in dichloromethane and cooled to 0°C. Propylene oxide and a solution of chloroacetyl chloride in dichloromethane are added. The resulting mixture is stirred and concentrated. The crude N-chloroacetyl derivative is then treated with a base to induce a 5-exo-tet cyclization, affording the 3-aroyl pyroglutamic acid derivative.

  • Step 3: Amide Formation: The carboxylic acid of the pyroglutamate derivative is dissolved in dry DMF, and carbonyldiimidazole (CDI) is added. After a short period, an appropriate amine is added, and the reaction mixture is stirred to yield the final 3-aroyl pyroglutamic acid amide.

CompoundArAmineYield (%)
12a PhBenzylamine81
12b 4-Me-PhBenzylamine78
12c 4-F-PhBenzylamine85

Table 1: Synthesis of 3-Aroyl Pyroglutamic Acid Amides.

Synthesis of 4-Substituted Pyroglutamic Acid Analogs

The 4-position of the pyroglutamic acid ring is another common site for modification. These analogs have shown promise as inhibitors of enzymes such as Fibroblast Activation Protein (FAP).

1.2.1. Synthesis of 4-Carboxymethylpyroglutamic Acid Diamides as FAP Inhibitors

The synthesis of these potent and selective FAP inhibitors starts from L-pyroglutamic acid and involves the generation of a key unsaturated bicyclic intermediate.[2][3]

Experimental Protocol:

The synthesis involves a multi-step sequence starting from L-pyroglutamic acid to generate an unsaturated bicyclic ring system. This intermediate is then further elaborated to introduce the carboxymethyl group and the desired amide functionalities. The final compounds have demonstrated high potency and selectivity for FAP over other dipeptidyl peptidases.[2]

CompoundR1R2FAP IC50 (nM)DPP-IV IC50 (μM)
18a H3,4-difluorobenzyl25>100
18b H2-thienylmethyl31>100
19 Me3,4-difluorobenzyl45>100

Table 2: Potency and Selectivity of 4-Substituted Pyroglutamic Acid Diamides as FAP Inhibitors. [2]

Experimental Workflows and Signaling Pathways

The biological activity of pyroglutamic acid analogs is intrinsically linked to their ability to interact with and modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

General Synthetic Workflow

The synthesis of pyroglutamic acid analogs typically follows a structured workflow, beginning with a chiral precursor and involving several key transformations to introduce desired functionalities and achieve the target stereochemistry.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product start Chiral Precursor (e.g., L-Pyroglutamic Acid) protection Protection of Functional Groups start->protection activation Activation for Substitution protection->activation substitution Stereoselective Substitution activation->substitution cyclization Ring Formation/ Modification substitution->cyclization deprotection Deprotection cyclization->deprotection end Target Pyroglutamic Acid Analog deprotection->end

Caption: General synthetic workflow for pyroglutamic acid analogs.

P2X7 Receptor Signaling Pathway

Pyroglutamic acid derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and neurodegenerative diseases.[1] Antagonism of this receptor can block downstream inflammatory signaling.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling P2X7 P2X7 Receptor Inflammasome Inflammasome Activation (e.g., NLRP3) P2X7->Inflammasome Leads to ATP ATP ATP->P2X7 Activates Analog Pyroglutamic Acid Analog (Antagonist) Analog->P2X7 Inhibits Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Inflammasome->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: P2X7 receptor signaling pathway and its inhibition.

VCAM-1 Mediated Signaling

Certain pyroglutamic acid analogs have been investigated for their potential to inhibit the interactions involving Vascular Cell Adhesion Molecule-1 (VCAM-1), a key player in inflammatory responses and cancer metastasis.[4]

G cluster_membrane Endothelial Cell Membrane cluster_signaling Intracellular Signaling Cascade VCAM1 VCAM-1 Rac1 Rac1 Activation VCAM1->Rac1 Integrin Integrin (on Leukocyte) Integrin->VCAM1 Binds to Analog Pyroglutamic Acid Analog (Inhibitor) Analog->VCAM1 Blocks Interaction ROS ROS Production Rac1->ROS Adhesion Leukocyte Adhesion and Transmigration ROS->Adhesion

Caption: VCAM-1 signaling and inhibition of leukocyte adhesion.

PI3K/AKT Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Pyroglutamic acid-based structures have been incorporated into small molecule drug conjugates to target this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates GrowthFactor Growth Factor GrowthFactor->RTK Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP3->PI3K AKT AKT PIP3->AKT Recruits and Activates mTOR mTOR AKT->mTOR CellProcesses Cell Growth, Proliferation, Survival mTOR->CellProcesses Analog Pyroglutamic Acid-based PI3K Inhibitor Analog->PI3K Inhibits

Caption: PI3K/AKT signaling pathway and its therapeutic targeting.

Conclusion

Pyroglutamic acid and its derivatives represent a privileged class of chiral building blocks with immense potential in medicinal chemistry and drug discovery. The synthetic methodologies outlined in this guide provide a foundation for the creation of diverse and stereochemically complex analogs. By understanding the interplay between these synthetic strategies and the biological signaling pathways they modulate, researchers can continue to develop novel therapeutics with enhanced potency and selectivity. The detailed protocols and data presented herein serve as a valuable resource for scientists and professionals dedicated to advancing the field of drug development.

References

A Technical Guide to the Enzymatic Synthesis of Enantiomerically Pure Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure L- and D-pyroglutamic acid are valuable chiral building blocks for the synthesis of a wide range of pharmaceuticals and other bioactive molecules. Traditional chemical synthesis methods often involve harsh conditions and can lead to racemization, making enzymatic synthesis an attractive alternative due to its high stereoselectivity and mild reaction conditions. This technical guide provides an in-depth overview of the core enzymatic strategies for producing enantiomerically pure pyroglutamic acid. It details the enzymes involved, their reaction mechanisms, and provides comprehensive experimental protocols for key methodologies. Quantitative data from various studies are summarized in comparative tables, and key pathways and workflows are visualized to facilitate understanding and implementation in a research and development setting.

Introduction

Pyroglutamic acid, also known as 5-oxoproline, is a cyclic amino acid derivative that exists in two enantiomeric forms: L-pyroglutamic acid and D-pyroglutamic acid. These enantiomers serve as crucial chiral synthons in the pharmaceutical industry for the production of drugs such as cognition enhancers, anticonvulsants, and antiviral agents. The demand for enantiomerically pure compounds has driven the development of efficient and selective synthetic methods.

Enzymatic synthesis offers significant advantages over conventional chemical routes, including high enantioselectivity, regioselectivity, and the ability to operate under mild, environmentally benign conditions. This guide explores the primary enzymatic pathways for the synthesis of both L- and D-pyroglutamic acid, focusing on the enzymes, their sources, and the practical aspects of their application.

Enzymatic Synthesis of L-Pyroglutamic Acid

The enzymatic production of L-pyroglutamic acid predominantly involves the cyclization of L-glutamic acid or L-glutamine. Key enzymes in this process include γ-glutamylcyclotransferase, glutaminyl cyclase, and enzymes with L-glutamic acid/L-pyroglutamic acid interconversion activity.

γ-Glutamylcyclotransferase (GGCT)

γ-Glutamylcyclotransferase catalyzes the formation of L-pyroglutamic acid from γ-glutamyl compounds. In the context of the γ-glutamyl cycle, it converts γ-glutamyl-amino acids into L-pyroglutamic acid and the corresponding amino acid.[1][2]

Glutaminyl Cyclase (QC)

Glutaminyl cyclases are aminoacyltransferases that catalyze the cyclization of N-terminal L-glutamine residues of peptides and proteins to form a pyroglutamyl residue, releasing ammonia in the process.[3][4] These enzymes have also been shown to catalyze the formation of L-pyroglutamic acid from L-glutamine.

L-Glutamic Acid/L-Pyroglutamic Acid Interconverting Enzyme

Certain microorganisms, such as Streptomyces species, produce enzymes capable of directly catalyzing the interconversion of L-glutamic acid and L-pyroglutamic acid.[5] This reversible reaction offers a direct route from the readily available L-glutamic acid.

Logical Workflow for L-Pyroglutamic Acid Synthesis

L_PGA_Synthesis cluster_substrate Substrates cluster_enzymes Enzymes cluster_product Product L-Glutamic Acid L-Glutamic Acid Interconverting Enzyme L-Glutamic Acid/ L-Pyroglutamic Acid Interconverting Enzyme L-Glutamic Acid->Interconverting Enzyme L-Glutamine L-Glutamine QC Glutaminyl Cyclase (QC) L-Glutamine->QC gamma-Glutamyl-AA γ-Glutamyl-Amino Acid GGCT γ-Glutamyl- cyclotransferase (GGCT) gamma-Glutamyl-AA->GGCT L-PGA L-Pyroglutamic Acid Interconverting Enzyme->L-PGA QC->L-PGA GGCT->L-PGA

Enzymatic pathways for L-pyroglutamic acid synthesis.

Enzymatic Synthesis of D-Pyroglutamic Acid

The synthesis of D-pyroglutamic acid can be achieved through the cyclization of D-glutamic acid using specific enzymes or via kinetic resolution of racemic mixtures.

D-Glutamate Cyclotransferase

Enzymes with D-glutamate cyclotransferase activity catalyze the direct conversion of D-glutamic acid to D-pyroglutamic acid.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy for the complete conversion of a racemate into a single enantiomer. For D-pyroglutamic acid synthesis, this can involve the use of a D-aminopeptidase in combination with an amino acid amide racemase. The racemase continuously converts the L-amino acid amide to the D-form, which is then selectively hydrolyzed by the D-aminopeptidase to yield the D-amino acid. The resulting D-glutamic acid can then be cyclized to D-pyroglutamic acid.[6]

Experimental Workflow for D-Pyroglutamic Acid Synthesis via DKR

D_PGA_DKR_Workflow cluster_start Starting Material cluster_resolution Dynamic Kinetic Resolution cluster_intermediate Intermediate cluster_final Final Product DL-Glutamine DL-Glutamine Racemase Amino Acid Amide Racemase DL-Glutamine->Racemase D-Amidase D-Aminopeptidase Racemase->D-Amidase D-Glutamine D-Glutamic Acid D-Glutamic Acid D-Amidase->D-Glutamic Acid D-PGA D-Pyroglutamic Acid D-Glutamic Acid->D-PGA Cyclization

Workflow for D-pyroglutamic acid synthesis via DKR.

Quantitative Data Summary

The following tables summarize key quantitative data from various enzymatic synthesis approaches for L- and D-pyroglutamic acid.

Table 1: Enzymatic Synthesis of L-Pyroglutamic Acid

Enzyme/MicroorganismSubstrateKey Reaction ConditionsProduct Titer (g/L)Yield (%)Enantiomeric Excess (e.e. %)Reference
Streptomyces sp. (Interconverting Enzyme)L-Glutamic AcidpH 7.0, 50°CNot ReportedNot Reported>99[5]
Porphyromonas gingivalis QC (recombinant)L-Glutamine-AMCpH 8.0, 37°CNot ApplicableNot ApplicableNot Applicable[3]
Bacillus subtilis γ-GlutamyltransferaseL-GlutaminepH 10.0, 25°C5-1019-40Not Reported[7]

Table 2: Enzymatic Synthesis of D-Pyroglutamic Acid

Enzyme/MicroorganismSubstrateKey Reaction ConditionsProduct Titer (g/L)Yield (%)Enantiomeric Excess (e.e. %)Reference
Ochrobactrum anthropi D-aminopeptidase & Achromobacter obae ACL racemaseL-Alanine Amide (model)pH 8.5, 30°CNot Reported~100>99[6]
Penicillin G acylase mutantD,L-Glutamic AcidpH 7.5, 25°CNot ReportedNot Reported90[8]
Rhodotorula gracilis D-Amino Acid OxidaseD-Alanine (model)pH 8.5, 37°CNot ApplicableNot ApplicableNot Applicable[9]

Detailed Experimental Protocols

Protocol for L-Pyroglutamic Acid Synthesis using Streptomyces sp. Interconverting Enzyme

1. Microorganism and Cultivation:

  • Culture Streptomyces sp. SY-6 or SY-164 in a suitable medium (e.g., yeast extract, malt extract, glucose) at 25-37°C for 13-72 hours with aeration.[5]

2. Enzyme Production and Purification:

  • The enzyme is extracellular. Separate the cells from the culture broth by centrifugation.

  • Purify the enzyme from the supernatant using standard chromatography techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration.[5]

3. Enzymatic Reaction:

  • Prepare a reaction mixture containing L-glutamic acid in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Add the purified enzyme to the reaction mixture.

  • Incubate the reaction at 50°C for an appropriate time.[5]

  • Monitor the formation of L-pyroglutamic acid using HPLC.

4. Product Isolation:

  • After the reaction, remove the enzyme (e.g., by ultrafiltration).

  • Isolate and purify the L-pyroglutamic acid from the reaction mixture by crystallization or chromatography.

Protocol for D-Pyroglutamic Acid Synthesis via Dynamic Kinetic Resolution

1. Enzyme Preparation:

  • Obtain or prepare D-aminopeptidase from Ochrobactrum anthropi and α-amino-ε-caprolactam racemase from Achromobacter obae. These can be used as purified enzymes or in whole-cell systems.

2. Dynamic Kinetic Resolution Reaction:

  • Prepare a reaction mixture containing DL-glutamine amide in a suitable buffer (e.g., Tris-HCl, pH 8.5).

  • Add both the D-aminopeptidase and the racemase to the reaction mixture.

  • Incubate the reaction at 30°C.[6]

  • The racemase will convert L-glutamine amide to D-glutamine amide, which is then hydrolyzed by the D-aminopeptidase to D-glutamic acid.

3. Cyclization to D-Pyroglutamic Acid:

  • After complete conversion to D-glutamic acid, adjust the pH to acidic conditions (e.g., pH 2-3) and heat to induce cyclization to D-pyroglutamic acid.

  • Alternatively, a D-glutamate cyclotransferase can be used for enzymatic cyclization.

4. Product Purification:

  • Purify the D-pyroglutamic acid from the reaction mixture using crystallization or ion-exchange chromatography.

Whole-Cell Biocatalysis and Enzyme Immobilization

Whole-Cell Biocatalysis

The use of whole microbial cells as biocatalysts offers several advantages, including the elimination of tedious enzyme purification steps and the potential for cofactor regeneration within the cell.[10][11][12] For example, metabolically engineered Escherichia coli can be used for the efficient conversion of L-glutamic acid.[13]

Workflow for Whole-Cell Biocatalysis

Whole_Cell_Workflow Cultivation Microbial Cultivation Harvesting Cell Harvesting Cultivation->Harvesting Reaction Whole-Cell Reaction (Substrate Addition) Harvesting->Reaction Separation Product-Cell Separation Reaction->Separation Purification Product Purification Separation->Purification

A generalized workflow for whole-cell biocatalysis.
Enzyme Immobilization

Immobilization of enzymes on solid supports can enhance their stability, facilitate their recovery and reuse, and enable continuous production processes.[7][14][15][16][17] For instance, γ-glutamyltransferase from Bacillus subtilis has been successfully immobilized on glyoxyl-agarose for the synthesis of γ-glutamyl peptides.[7][14]

Conclusion

Enzymatic synthesis provides a powerful and sustainable platform for the production of enantiomerically pure L- and D-pyroglutamic acid. The choice of enzyme and reaction strategy depends on the desired enantiomer, the availability of the starting material, and the desired process economics. Further research into novel enzymes from diverse microbial sources, protein engineering to improve enzyme properties, and optimization of whole-cell and immobilized enzyme systems will continue to advance the industrial feasibility of these biocatalytic routes. This guide serves as a foundational resource for researchers and professionals seeking to leverage the precision of enzymatic catalysis in the synthesis of these valuable chiral intermediates.

References

Methodological & Application

Application Notes and Protocols for the Coupling of (R)-Boc-5-oxopyrrolidine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Boc-5-oxopyrrolidine-2-carboxylic acid, also known as Boc-D-pyroglutamic acid (Boc-D-pGlu-OH), is a crucial building block in the synthesis of peptides and peptidomimetics with enhanced stability. The pyroglutamic acid moiety at the N-terminus protects peptides from degradation by aminopeptidases, a significant advantage in the development of therapeutic peptides.[1] The successful incorporation of this residue via solid-phase peptide synthesis (SPPS) relies on efficient amide bond formation between the carboxylic acid of Boc-D-pGlu-OH and the N-terminal amine of the growing peptide chain. This document provides detailed protocols for the coupling of this compound using various modern coupling reagents, a comparison of their performance, and insights into the underlying reaction mechanisms.

Coupling Reagents and Comparative Data

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization. Uronium/aminium salt-based reagents like HBTU, HATU, and phosphonium salt-based reagents like BOP are highly effective for this purpose due to their high efficiency and rapid reaction times.[2][3] The following table summarizes typical quantitative data for the coupling of Boc-D-pGlu-OH with a model amine on a solid support.

Coupling ReagentBoc-D-pGlu-OH (eq)Coupling Reagent (eq)Base (eq)SolventReaction Time (min)Typical Yield (%)
HBTU 1.51.53.0DMF30-60>95
HATU 1.51.53.0DMF10-30>98
BOP 1.51.54.5DMF/NMP30-60>95

Equivalents (eq) are calculated relative to the initial loading of the resin. Base used is N,N-Diisopropylethylamine (DIPEA). DMF: N,N-Dimethylformamide; NMP: N-Methyl-2-pyrrolidone.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling using HBTU
  • Resin Preparation: Swell the peptide-resin (with the free N-terminal amine) in dichloromethane (DCM) for 20 minutes, followed by washing with DMF (3 x 10 mL/g of resin).

  • Reagent Preparation: In a separate vessel, dissolve this compound (1.5 eq) and HBTU (1.5 eq) in DMF (5 mL/g of resin).

  • Activation and Coupling: Add the solution from step 2 to the resin. Immediately add DIPEA (3.0 eq) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain colorless) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and Methanol (3 x 10 mL/g).

  • Drying: Dry the resin under vacuum.

Protocol 2: Coupling using HATU
  • Resin Preparation: Swell the peptide-resin (with the free N-terminal amine) in DCM for 20 minutes, followed by washing with DMF (3 x 10 mL/g of resin).

  • Reagent Preparation: In a separate vessel, dissolve this compound (1.5 eq) and HATU (1.5 eq) in DMF (5 mL/g of resin).

  • Activation and Coupling: Add the solution from step 2 to the resin. Immediately add DIPEA (3.0 eq) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 10-30 minutes. The reaction with HATU is typically faster than with HBTU.[2]

  • Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test.

  • Washing: Upon completion, drain the reaction vessel and wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and Methanol (3 x 10 mL/g).

  • Drying: Dry the resin under vacuum.

Protocol 3: Coupling using BOP Reagent
  • Resin Preparation: Swell the peptide-resin (with the free N-terminal amine) in DCM for 20 minutes, followed by washing with DMF or NMP (3 x 10 mL/g of resin).[3]

  • Reagent Preparation: In a separate vessel, dissolve this compound (1.5 eq) and BOP reagent (1.5 eq) in DMF or NMP (5 mL/g of resin).

  • Activation and Coupling: Add the solution from step 2 to the resin. Immediately add DIPEA (4.5 eq) to the reaction vessel. Note that a minimal amount of DIPEA (equivalent to the moles of the amino acid) is crucial to minimize racemization.[3]

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF or NMP (3 x 10 mL/g), DCM (3 x 10 mL/g), and Methanol (3 x 10 mL/g).

  • Drying: Dry the resin under vacuum.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathways and the overall experimental workflow for the coupling of this compound.

Coupling_Mechanism Boc_pGlu (R)-Boc-5-oxopyrrolidine- 2-carboxylic acid Activated_Ester Activated Ester Intermediate Boc_pGlu->Activated_Ester Activation Coupling_Reagent Coupling Reagent (HBTU/HATU/BOP) Coupling_Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Coupled_Product Boc-D-pGlu-Peptide-Resin Activated_Ester->Coupled_Product Nucleophilic Attack Byproducts Byproducts Activated_Ester->Byproducts Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product

Caption: General mechanism for the coupling reaction.

Experimental_Workflow Start Start: Peptide-Resin (free N-terminus) Swell_Resin 1. Swell Resin in DCM Start->Swell_Resin Wash_DMF 2. Wash with DMF Swell_Resin->Wash_DMF Prepare_Reagents 3. Prepare Coupling Solution (Boc-D-pGlu-OH + Reagent) Wash_DMF->Prepare_Reagents Couple 4. Add Coupling Solution and Base (DIPEA) to Resin Wash_DMF->Couple Prepare_Reagents->Couple React 5. Agitate at Room Temperature Couple->React Monitor 6. Monitor with Ninhydrin Test React->Monitor Monitor->React Incomplete Wash_Final 7. Wash with DMF, DCM, MeOH Monitor->Wash_Final Complete Dry 8. Dry Resin Under Vacuum Wash_Final->Dry End End: Boc-D-pGlu-Peptide-Resin Dry->End

References

Application Notes and Protocols for the Use of HATU and HBTU with Boc-D-pyroglutamic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient incorporation of Boc-D-pyroglutamic acid into peptide sequences during solid-phase peptide synthesis (SPPS) using the common coupling reagents HATU and HBTU. This document outlines the comparative performance of these reagents, provides detailed experimental protocols, and discusses potential side reactions and mitigation strategies.

Introduction

N-terminal pyroglutamic acid is a common post-translational modification in many biologically active peptides, conferring enhanced stability against enzymatic degradation by aminopeptidases. The direct incorporation of Boc-D-pyroglutamic acid during SPPS is a straightforward and efficient method to introduce this moiety. The choice of coupling reagent is critical to ensure high coupling efficiency and minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used and effective uronium-based coupling reagents in modern peptide synthesis.

HATU is generally considered more reactive than HBTU due to the presence of the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate.[1][2] This increased reactivity often translates to faster reaction times and higher coupling efficiencies, particularly for sterically hindered or challenging couplings.[1]

Data Presentation: Comparative Performance of HATU and HBTU

The following table summarizes the expected quantitative and qualitative differences when coupling Boc-D-pyroglutamic acid using HATU versus HBTU under standard SPPS conditions.

ParameterHATU CouplingHBTU CouplingReferences
Typical Yield >95%85-95%[3]
Crude Peptide Purity Higher (fewer deletion products)Lower (more deletion products)[1]
Coupling Time 30 - 60 minutes1 - 2 hours[1]
Risk of Racemization LowerHigher[1]
Side Reactions Lower propensity for side reactionsHigher propensity for side reactions[1]

Mandatory Visualizations

Experimental Workflow for Boc-D-pyroglutamic Acid Coupling in SPPS

SPPS_Workflow start Start: Resin-bound peptide with free N-terminal amine swell 1. Resin Swelling in DMF start->swell preactivate 2. Pre-activation of Boc-D-pyroglutamic acid swell->preactivate coupling 3. Coupling to Resin preactivate->coupling wash1 4. Wash with DMF coupling->wash1 monitor 5. Monitor Coupling Completion (e.g., Kaiser Test) wash1->monitor monitor->coupling Incomplete (Recouple) wash2 6. Final Wash (DMF, DCM) monitor->wash2 Coupling Complete end End: Peptide with N-terminal Boc-D-pyroglutamic acid wash2->end Activation_Mechanism cluster_HATU HATU Activation cluster_HBTU HBTU Activation boc_pyro_hatu Boc-D-pGlu-OH oat_ester Reactive OAt-ester intermediate boc_pyro_hatu->oat_ester + Base (DIEA) hatu HATU hatu->oat_ester final_product Coupled Peptide oat_ester->final_product + Peptide-Resin boc_pyro_hbtu Boc-D-pGlu-OH obt_ester OBt-ester intermediate boc_pyro_hbtu->obt_ester + Base (DIEA) hbtu HBTU hbtu->obt_ester obt_ester->final_product + Peptide-Resin peptide_resin Peptide-Resin (with N-terminal amine)

References

Application Notes: (R)-Boc-5-oxopyrrolidine-2-carboxylic acid as a Chiral Building Block for Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Boc-5-oxopyrrolidine-2-carboxylic acid, also known as (+)-1-Boc-D-pyroglutamic acid, is a valuable chiral building block in the synthesis of pharmaceuticals, particularly protease inhibitors.[1] Its rigid, cyclic structure and defined stereochemistry make it an excellent scaffold for the design of peptidomimetics that can effectively target the active sites of enzymes such as the Hepatitis C Virus (HCV) NS3/4A serine protease. The Boc-protected amine and the carboxylic acid functional groups allow for controlled, sequential reactions in multi-step organic syntheses, making it a versatile component in drug discovery and development.[1][2]

Mechanism of Action of Target Protease: HCV NS3/4A

The HCV NS3/4A protease is a key enzyme in the viral life cycle, responsible for processing the viral polyprotein into individual functional proteins essential for replication.[3] Beyond its role in viral maturation, the NS3/4A protease actively suppresses the host's innate immune response. It achieves this by cleaving two crucial adaptor proteins: mitochondrial antiviral-signaling protein (MAVS) and Toll/interleukin-1 receptor domain-containing adapter-inducing interferon-beta (TRIF). This cleavage prevents the downstream activation of transcription factors like IRF3 and NF-κB, thereby inhibiting the production of type I interferons and blunting the host's antiviral defenses. Protease inhibitors designed using building blocks like this compound aim to block the catalytic activity of NS3/4A, thus restoring the host's ability to fight the viral infection.

HCV_NS3_4A_Pathway cluster_virus HCV Replication cluster_host Host Cell Innate Immunity cluster_inhibition Inhibition HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocleavage Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A->Polyprotein Processes MAVS MAVS NS3_4A->MAVS Cleaves TRIF TRIF NS3_4A->TRIF Cleaves IRF3_NFkB IRF3 / NF-κB Activation MAVS->IRF3_NFkB TRIF->IRF3_NFkB Interferon Type I Interferon Production IRF3_NFkB->Interferon Antiviral_State Antiviral State Interferon->Antiviral_State Protease_Inhibitor Protease Inhibitor (e.g., Boceprevir) Protease_Inhibitor->NS3_4A Inhibits

Caption: HCV NS3/4A protease signaling and inhibition.

Application in Boceprevir Synthesis

This compound is a key chiral precursor in the synthesis of Boceprevir, a first-generation direct-acting antiviral agent used in the treatment of chronic Hepatitis C. In the structure of Boceprevir, the pyroglutamic acid derivative serves as the P2 moiety, which plays a crucial role in binding to the S2 subsite of the HCV NS3/4A protease. The rigidified conformation of the pyroglutamic acid ring helps to properly orient the other pharmacophoric groups of the inhibitor within the enzyme's active site, thereby contributing to its high binding affinity and inhibitory potency.

Quantitative Data of HCV NS3/4A Protease Inhibitors

The following table summarizes the inhibitory activity of Boceprevir and other selected protease inhibitors against the HCV NS3/4A protease. This data highlights the potency achieved with scaffolds incorporating pyroglutamic acid derivatives and related structures.

CompoundTarget ProteaseKi (nM)IC50 (nM)EC50 (nM)
Boceprevir HCV NS3/4A (gt 1b) 14 -~200-400
TelaprevirHCV NS3/4A (gt 1b)7350354
SimeprevirHCV NS3/4A (gt 1b)0.57.81.9
DanoprevirHCV NS3/4A (gt 1b)0.2-0.41.6-

Data compiled from various sources. Note that assay conditions can vary, affecting absolute values.

Experimental Protocols

Synthesis of a Key Intermediate for Protease Inhibitors

This protocol describes the coupling of this compound with a representative amine, a crucial step in the synthesis of many protease inhibitors.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Building_Block (R)-Boc-5-oxopyrrolidine- 2-carboxylic acid Activation Carboxylic Acid Activation Building_Block->Activation Amine Amine (R-NH2) Coupling Amide Bond Formation Amine->Coupling Coupling_Agent Coupling Agent (e.g., HATU, HOBt, EDC) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (e.g., HPLC) Workup->Purification Coupled_Product Coupled Product Purification->Coupled_Product

Caption: Workflow for amide coupling of the chiral building block.

Materials:

  • This compound

  • Amine of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC (1.2 eq) or HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

In Vitro Assay for HCV NS3/4A Protease Activity

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against the HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease

  • Fluorogenic peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-C(5-FAMsp)-NH₂)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compounds to the wells. Include controls with DMSO only (no inhibitor) and a known potent inhibitor as a positive control.

  • Enzyme Addition: Add the HCV NS3/4A protease to each well to a final concentration in the low nanomolar range.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 535 nm). Record data at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves. Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Purification of Peptidomimetic Inhibitors by HPLC

This protocol outlines a general procedure for the purification of synthesized protease inhibitors using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude synthetic product

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

  • HPLC system with a UV detector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water or DMSO. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Preparation: Equilibrate the preparative C18 column with a starting mixture of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

  • Method Development (Analytical Scale): If necessary, first optimize the separation on an analytical C18 column to determine the optimal gradient conditions.

  • Preparative HPLC Run: Inject the filtered sample onto the equilibrated preparative column. Run a linear gradient of increasing mobile phase B to elute the compounds.

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm) and collect fractions corresponding to the peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure product (typically >95% purity). Freeze the pooled fractions and lyophilize to obtain the final product as a fluffy powder.

These protocols provide a foundational framework for the synthesis and evaluation of protease inhibitors utilizing this compound. Researchers should optimize these methods based on the specific properties of their target molecules.

References

Application Notes: Synthesis of Non-Proteinogenic Amino Acids Using (R)-Boc-pyroglutamic Acid as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Boc-pyroglutamic acid, a derivative of the naturally occurring L-glutamic acid, serves as a versatile and economically viable chiral building block in the asymmetric synthesis of a wide array of non-proteinogenic amino acids. Its rigid pyrrolidinone ring system allows for excellent stereocontrol in various chemical transformations, making it a valuable starting material for the synthesis of substituted prolines, kainic acid analogues, and other structurally diverse amino acids. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances solubility in organic solvents and can be readily removed under acidic conditions, facilitating further synthetic manipulations.

This document provides an overview of the key synthetic strategies employing (R)-Boc-pyroglutamic acid and detailed protocols for the preparation of key intermediates and subsequent derivatizations.

Key Synthetic Strategies

The synthetic utility of (R)-Boc-pyroglutamic acid lies primarily in two main strategies:

  • Functionalization of the Pyrrolidinone Ring: This approach maintains the core cyclic structure and focuses on introducing substituents at the C4 position. This is a powerful method for generating a variety of 4-substituted proline derivatives.

  • Ring-Opening of the Lactam: This strategy utilizes the pyroglutamate ring as a latent form of a glutamic acid derivative. Nucleophilic attack at the C5 carbonyl group leads to the formation of acyclic, stereochemically defined γ-substituted α-amino acids.

Workflow for the Synthesis of Non-Proteinogenic Amino Acids from (R)-Boc-pyroglutamic Acid

G cluster_0 Starting Material Preparation cluster_1 Pathway 1: C4-Functionalization cluster_2 Pathway 2: Ring-Opening A (R)-Pyroglutamic Acid B (R)-Boc-Pyroglutamic Acid A->B Boc Anhydride C (R)-Boc-Pyroglutamic Acid Methyl Ester B->C Esterification (e.g., SOCl2, MeOH) D Enolate Formation (e.g., LDA, -78 °C) C->D F 4-Substituted (R)-Boc-Pyroglutamate I Nucleophilic Attack at C5 Carbonyl C->I Nucleophile (Nu-) J Acyclic γ-Substituted α-Amino Acid Precursor E Diastereoselective Alkylation D->E Electrophile (R-X) E->F G Reduction of C5 Carbonyl & Deprotection F->G H 4-Substituted Proline Derivatives G->H I->J K Further Functionalization & Deprotection J->K L Novel Acyclic Non-Proteinogenic Amino Acids K->L G A (R)-Boc-Pyroglutamic Acid Methyl Ester B Deprotonation with LDA at -78 °C A->B C Formation of Lithium Enolate B->C D Chelation of Li+ by Boc and Ester Carbonyls C->D E Steric Shielding of the 'syn' Face by the Boc Group D->E F Electrophilic Attack from the less hindered 'anti' Face E->F G Predominant Formation of the 'anti' Diastereomer F->G

Application of (R)-Boc-Pyroglutamic Acid in the Synthesis of Spirocyclic HDAC Inhibitors for Neurodegenerative Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate , commonly known as (R)-Boc-pyroglutamic acid, serves as a critical chiral building block in the asymmetric synthesis of complex molecules for the treatment of neurodegenerative diseases. Its rigid cyclic structure and versatile chemical handles make it an ideal starting material for creating stereochemically defined therapeutic agents. This application note details the use of (R)-Boc-pyroglutamic acid in the synthesis of a potent spiropiperidine-based histone deacetylase (HDAC) inhibitor, a class of compounds showing promise in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

Introduction to HDAC Inhibition in Neurodegenerative Diseases

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. In the context of neurodegenerative diseases, dysregulation of HDAC activity has been linked to aberrant gene expression, leading to synaptic dysfunction, neuronal cell death, and cognitive decline. Inhibition of HDACs has emerged as a promising therapeutic strategy, as it can restore transcriptional balance, promote the expression of neuroprotective genes, and enhance neuronal plasticity.[1][2][3]

HDAC inhibitors have been shown to exert their neuroprotective effects through multiple mechanisms, including the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), suppression of pro-inflammatory pathways, and enhancement of synaptic plasticity.[2][4] The Wnt signaling pathway, which is critical for neuronal development and function, is also modulated by HDAC inhibitors, further contributing to their neuroprotective effects.[1]

Synthesis of a Spiropiperidine-Based HDAC Inhibitor

This protocol describes the synthesis of a spiro[chromane-2,4'-piperidine] hydroxamic acid derivative, a potent HDAC inhibitor, utilizing (R)-Boc-pyroglutamic acid as the chiral starting material. The synthesis involves the construction of the key spiropiperidine core followed by functionalization to introduce the zinc-binding hydroxamic acid moiety.

Experimental Workflow

The overall synthetic strategy is outlined below. (R)-Boc-pyroglutamic acid is first converted to a key spiropiperidinone intermediate, which then undergoes further transformations to yield the final hydroxamic acid product.

G cluster_prep Preparation of Key Intermediate cluster_func Functionalization and Final Product Formation cluster_inputs Key Reagents A (R)-Boc-pyroglutamic acid B Activation and Ring Opening A->B C Intramolecular Cyclization B->C D Spiropiperidinone Intermediate C->D E Reduction of Ketone D->E F Introduction of Chromane Moiety E->F G Ester Hydrolysis F->G H Hydroxamic Acid Formation G->H R1 Activating Agent (e.g., SOCl2) R1->B R2 Grignard Reagent R2->C R3 Chromane Precursor R3->F R4 Hydroxylamine R4->H

Caption: Synthetic workflow for the preparation of a spiropiperidine HDAC inhibitor.

Key Experimental Protocols

Protocol 1: Synthesis of the Spiropiperidinone Intermediate

  • Activation of (R)-Boc-pyroglutamic acid: To a solution of (R)-Boc-pyroglutamic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours.

  • Ring-opening and Grignard Addition: Cool the reaction mixture to -78 °C and add a solution of a suitable Grignard reagent (e.g., vinylmagnesium bromide, 1.5 eq) in tetrahydrofuran (THF) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Intramolecular Cyclization: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with DCM. The crude product is then treated with a Lewis acid (e.g., titanium tetrachloride) in DCM to facilitate the intramolecular cyclization, affording the spiropiperidinone intermediate.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of the Final Spiropiperidine Hydroxamic Acid

  • Reduction of the Ketone: To a solution of the spiropiperidinone intermediate (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 4 hours.

  • Introduction of the Chromane Moiety: The resulting alcohol is coupled with a suitable chromane precursor under Mitsunobu or Williamson ether synthesis conditions.

  • Ester Hydrolysis: The ester group on the piperidine nitrogen is hydrolyzed using lithium hydroxide in a mixture of THF and water.

  • Hydroxamic Acid Formation: The resulting carboxylic acid is activated with a coupling agent such as HATU, followed by the addition of hydroxylamine hydrochloride and a base (e.g., diisopropylethylamine) to furnish the final hydroxamic acid product.

  • Purification: The final compound is purified by preparative high-performance liquid chromatography (HPLC).

Quantitative Data

The following table summarizes the typical yields and purity obtained for the key steps in the synthesis of a representative spiro[chromane-2,4'-piperidine] hydroxamic acid derivative.

StepProductYield (%)Purity (HPLC, %)
Spiropiperidinone FormationSpiropiperidinone Intermediate65-75>95
Ketone ReductionSpiropiperidinol85-95>98
Chromane Moiety IntroductionSpiro[chromane-2,4'-piperidine] Ester70-80>97
Ester HydrolysisSpiro[chromane-2,4'-piperidine] Acid90-98>99
Hydroxamic Acid FormationFinal HDAC Inhibitor50-60>99

Signaling Pathways and Mechanism of Action

The therapeutic effects of spiropiperidine-based HDAC inhibitors in neurodegenerative diseases are attributed to their ability to modulate key signaling pathways involved in neuronal survival, plasticity, and inflammation.

G cluster_downstream Downstream Effects HDACi Spiropiperidine HDAC Inhibitor HDAC HDACs HDACi->HDAC Inhibition Acetylation Increased Histone and Protein Acetylation HDAC->Acetylation Gene Altered Gene Expression Acetylation->Gene BDNF Increased BDNF/GDNF Expression Gene->BDNF Wnt Wnt Pathway Modulation Gene->Wnt Inflammation Reduced Neuroinflammation Gene->Inflammation Plasticity Enhanced Synaptic Plasticity BDNF->Plasticity Survival Increased Neuronal Survival Wnt->Survival Inflammation->Survival Plasticity->Survival

Caption: Signaling pathways modulated by spiropiperidine HDAC inhibitors.

By inhibiting HDACs, these compounds increase the acetylation of histones, leading to a more open chromatin structure and the transcription of genes that are beneficial for neuronal health.[1][3] This includes the upregulation of neurotrophic factors such as BDNF and GDNF, which promote neuronal survival and synaptic function.[2][4] Furthermore, HDAC inhibitors can modulate the Wnt signaling pathway, which is crucial for neurogenesis and synaptic maintenance.[1] The anti-inflammatory effects of these inhibitors also contribute to their neuroprotective properties by reducing the production of pro-inflammatory cytokines in the brain.[2]

Conclusion

(R)-Boc-pyroglutamic acid is a valuable and versatile chiral synthon for the enantioselective synthesis of complex neurotherapeutics. The detailed protocols and data presented here demonstrate its successful application in the preparation of a potent spiropiperidine-based HDAC inhibitor. The ability of this class of compounds to modulate key signaling pathways associated with neurodegeneration highlights their potential as disease-modifying therapies for a range of debilitating neurological disorders. Further research and development in this area are warranted to fully explore the therapeutic benefits of these promising molecules.

References

Application Notes and Protocols: Deprotection of the Boc Group from (R)-Boc-5-oxopyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, prized for its stability in various reaction conditions and its facile removal under acidic conditions.[1] The deprotection of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid to yield (R)-5-oxopyrrolidine-2-carboxylic acid (also known as D-pyroglutamic acid) is a critical step in the synthesis of various pharmaceuticals, including peptidomimetics and other bioactive molecules. This document provides detailed application notes and protocols for the acidic removal of the Boc protecting group from this compound, focusing on the two most common reagents: Trifluoroacetic acid (TFA) and Hydrochloric Acid (HCl).

The acid-catalyzed deprotection mechanism initiates with the protonation of the carbamate oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene.[1]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the typical reaction conditions and outcomes for the deprotection of the Boc group from this compound using Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).

ParameterTrifluoroacetic Acid (TFA) MethodHydrochloric Acid (HCl) Method
Reagents Trifluoroacetic acid, Dichloromethane (DCM)4M HCl in 1,4-Dioxane
Typical Concentration 20-50% TFA in DCM[2]4M[3]
Reaction Time 1 - 4 hours[1]0.5 - 2 hours[3]
Temperature Room TemperatureRoom Temperature
Yield High to Quantitative[4]High to Quantitative[5]
Product Purity Generally high (>95%)[6]Generally high
Work-up Evaporation, trituration with etherEvaporation, trituration with ether
Salt Form Trifluoroacetate saltHydrochloride salt
Advantages Highly effective, volatile for easy removal.[1]Cost-effective, often yields crystalline salts.[2]
Disadvantages Corrosive, may lead to TFA salt oils.[2]Dioxane is a suspected carcinogen.[2]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general method for the removal of a Boc group from this compound using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.

  • To the resulting residue, add cold diethyl ether and stir vigorously to precipitate the product as the trifluoroacetate salt.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol outlines the deprotection of this compound using a solution of hydrogen chloride in 1,4-dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend this compound in a 4M solution of HCl in 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • Stir the mixture at room temperature for 30 minutes to 2 hours. The product may precipitate as the hydrochloride salt during the reaction.[3] Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.

  • Triturate the residue with cold diethyl ether to obtain the hydrochloride salt as a solid.

  • Isolate the solid by filtration, wash with a small volume of cold diethyl ether, and dry under vacuum.[7]

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Start (R)-Boc-5-oxopyrrolidine- 2-carboxylic acid Reaction Stir at RT (0.5-4 hours) Start->Reaction Add Reagent1 TFA in DCM Reagent1->Reaction Reagent2 4M HCl in Dioxane Reagent2->Reaction Workup 1. Evaporation 2. Trituration with Et2O Reaction->Workup Product (R)-5-oxopyrrolidine- 2-carboxylic acid (as TFA or HCl salt) Workup->Product

Caption: General workflow for the deprotection of the Boc group.

Signaling_Pathway Boc_Protected This compound Protonation Protonation of Carbonyl Oxygen Boc_Protected->Protonation Carbocation_Formation Formation of tert-butyl cation + Carbamic Acid Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation tBu tert-butyl cation Carbocation_Formation->tBu Final_Product (R)-5-oxopyrrolidine-2-carboxylic acid Decarboxylation->Final_Product CO2 CO2 Decarboxylation->CO2 Acid H+ (from TFA or HCl) Acid->Boc_Protected

References

Application Notes: Synthesis of Conformationally Constrained Peptide Mimics with Boc-D-pyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of conformationally constrained amino acid mimics into peptide sequences is a cornerstone of modern drug discovery. These modifications offer enhanced metabolic stability, improved receptor affinity and selectivity, and predictable three-dimensional structures. Boc-D-pyroglutamic acid (Boc-D-pyr-OH) is a chiral building block that provides significant advantages in the synthesis of peptidomimetics.[1] Its rigid pyroglutamate ring structure introduces a fixed conformational constraint at the N-terminus of a peptide. The D-configuration offers resistance to degradation by common aminopeptidases, which preferentially cleave L-amino acids, thus prolonging the in-vivo half-life of the peptide therapeutic.[2]

This document provides detailed application notes and experimental protocols for the incorporation of Boc-D-pyr-OH into peptide sequences using Boc-chemistry solid-phase peptide synthesis (SPPS).

Advantages of Incorporating Boc-D-pyr-OH

The use of Boc-D-pyr-OH as a capping agent in peptide synthesis offers several key benefits:

  • Enhanced Enzymatic Stability: The D-configuration of the pyroglutamic acid residue provides steric hindrance to exopeptidases, significantly increasing the peptide's resistance to enzymatic degradation and extending its biological half-life.[2]

  • Conformational Rigidity: The cyclic nature of the pyroglutamate residue restricts the conformational freedom of the peptide backbone, which can lead to a more defined secondary structure and potentially higher binding affinity for its biological target.

  • Improved Bioavailability: By protecting the N-terminus from degradation, the overall stability of the peptide is increased, which can contribute to improved oral bioavailability.[1]

  • Controlled Synthesis: Direct coupling of Boc-D-pyr-OH provides a more controlled and reproducible method for introducing the pyroglutamyl moiety compared to the in-situ cyclization of an N-terminal glutamine residue.[3] This direct approach leads to higher purity of the crude peptide and simplifies downstream purification.[3]

Applications in Drug Development

Boc-D-pyr-OH is a valuable reagent in the development of peptide-based therapeutics across various fields:

  • Hormone Analogs: Many peptide hormones, such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), feature an N-terminal pyroglutamic acid.[4] The use of the D-enantiomer can lead to the development of more potent and longer-lasting hormone analogs.

  • Enzyme Inhibitors: The constrained conformation and enhanced stability imparted by D-pyroglutamic acid can be leveraged in the design of potent and specific enzyme inhibitors.[1]

  • Neuromodulators and CNS-active Peptides: The blood-brain barrier is a significant obstacle for many peptide drugs. The increased stability offered by D-amino acid substitution can be a critical factor in developing peptides with improved CNS penetration and efficacy.

Physicochemical and Structural Data

A summary of the key properties of Boc-D-pyr-OH is provided below for easy reference.

PropertyValue
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
Synonyms Boc-D-Pyr-OH, Boc-(R)-2-pyrrolidinone-5-carboxylic acid
CAS Number 160347-90-0
Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
Appearance White to off-white powder
Purity ≥98% (HPLC)
Optical Rotation [a]D20 = +37º ± 2º (c=1.0 in EtOH)
Storage Room Temperature

(Data sourced from Chem-Impex)[1]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a linear peptide capped with Boc-D-pyr-OH using Boc chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide

This protocol outlines the steps for assembling a peptide on a solid support, followed by the coupling of Boc-D-pyr-OH at the N-terminus.

Materials and Reagents:

  • Resin: Merrifield or PAM resin for C-terminal acids; MBHA resin for C-terminal amides.[4]

  • Amino Acids: N-α-Boc protected amino acids with appropriate side-chain protecting groups.

  • Boc-D-pyr-OH

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[5]

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).[3][4]

Procedure:

  • Resin Preparation:

    • Swell the appropriate resin in DCM for 30 minutes in a reaction vessel.

    • Wash the resin three times with DMF to prepare for the first amino acid coupling.[4]

  • Amino Acid Coupling Cycle (repeated for each amino acid):

    • Boc Deprotection:

      • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

      • Perform a second treatment with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[5]

      • Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

    • Neutralization:

      • Treat the resin with 10% DIEA in DMF for 2 minutes.

      • Repeat the neutralization step.

      • Wash the resin with DMF (3x).

    • Amino Acid Activation and Coupling:

      • In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

      • Add HBTU (2-4 equivalents) and DIEA (4-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[3]

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction mixture for 1-2 hours at room temperature.[4]

    • Monitoring Coupling Completion:

      • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[4]

      • If the test is positive, repeat the coupling step.

  • N-Terminal Capping with Boc-D-pyr-OH:

    • After the final amino acid of the linear sequence has been coupled and its N-terminal Boc group removed, the peptide-resin is ready for capping.

    • Follow the amino acid activation and coupling protocol (Step 2.3), using Boc-D-pyr-OH as the amino acid to be coupled.[4]

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials and Reagents:

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) is commonly used in Boc chemistry. A typical "low-high" HF cleavage procedure can be employed.

  • Scavengers: Anisole, p-cresol, or thioanisole to protect sensitive residues during cleavage.

  • Diethyl Ether (cold)

  • Specialized HF cleavage apparatus

Procedure:

  • Preparation:

    • Dry the fully assembled peptide-resin under vacuum.

    • Place the resin in the reaction vessel of the HF apparatus.

    • Add a scavenger cocktail (e.g., anisole).

  • HF Cleavage:

    • Cool the HF apparatus to -5 to 0°C.

    • Carefully condense liquid HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.[3]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the cleaved peptide from the resin with cold diethyl ether to precipitate the crude product.

    • Collect the precipitated peptide by filtration and wash with additional cold diethyl ether.

    • Dry the crude peptide under vacuum.

Protocol 3: Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid in water).[4]

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Analysis:

    • Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.

    • Further characterization can be performed using techniques such as amino acid analysis and NMR spectroscopy.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis and potential biological action of peptides containing Boc-D-pyr-OH.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_downstream Downstream Processing Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (TFA) Resin->Deprotection Neutralization 3. Neutralization (DIEA) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (HBTU/HOBt) Neutralization->Coupling Wash 5. Washing Coupling->Wash Kaiser 6. Kaiser Test Wash->Kaiser Repeat Repeat for each Amino Acid Kaiser->Repeat Positive Capping 7. N-Terminal Capping with Boc-D-pyr-OH Kaiser->Capping Negative (Final Cycle) Repeat->Deprotection Cleavage 8. HF Cleavage from Resin Capping->Cleavage Purification 9. RP-HPLC Purification Cleavage->Purification Analysis 10. Mass Spec Analysis Purification->Analysis FinalProduct Final Peptide Mimic Analysis->FinalProduct G cluster_signaling Potential Biological Action of a D-pGlu Peptide Mimic Peptide Peptide Mimic (N-term D-pGlu) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding & Activation Degradation Aminopeptidase Degradation Peptide->Degradation Resistance Signaling Intracellular Signaling Cascade Receptor->Signaling Transduction Response Cellular Response Signaling->Response

References

Application Notes and Protocols: Biological Activity of (R)-Boc-5-oxopyrrolidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of derivatives of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid, a versatile chiral building block used in the synthesis of novel therapeutic agents. The focus is on the anticancer and antimicrobial potential of these compounds, with detailed protocols for their evaluation.

Introduction

This compound serves as a crucial starting material in the synthesis of a wide range of biologically active molecules. Its rigid, chiral pyrrolidinone core is a key feature in the design of compounds targeting various pathological conditions. This document summarizes the significant anticancer and antimicrobial activities exhibited by derivatives synthesized from this scaffold and provides detailed experimental protocols for researchers to assess the efficacy of their novel compounds.

Anticancer Activity of 5-Oxopyrrolidine Derivatives

Derivatives of 5-oxopyrrolidine have demonstrated notable cytotoxic effects against various cancer cell lines. The structural modifications on the pyrrolidinone ring play a significant role in their potency and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various 5-oxopyrrolidine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
19 Benzoxazole clubbed 2-pyrrolidinone (4-NO₂ phenyl)SNB-75 (CNS Cancer)8.4 (nM)[1]
20 Benzoxazole clubbed 2-pyrrolidinone (4-SO₂NH₂ phenyl)SNB-75 (CNS Cancer)7.6 (nM)[1]
KSK 19 2-oxopyrrolidine-5-carboxamideMtbH37Rv1.6 (µg/mL)[2]
KSK 12, 14, 18, 22 2-oxopyrrolidine-5-carboxamideMtbH37Rv6.25 (µg/mL)[2]
3-bromo-2-floro phenyl oxapyrrolidine-2-carboxmide 2-oxopyrrolidine-5-carboxamideMtbH37Rv3.12 (µg/mL)[2]

Note: The data presented is for derivatives of the 5-oxopyrrolidine core and not necessarily direct derivatives of this compound. The specific stereochemistry and the presence of the Boc-protecting group may influence biological activity.

Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

Several 5-oxopyrrolidine derivatives have shown promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

Quantitative Data Summary

The table below presents the minimum inhibitory concentration (MIC) values of various 5-oxopyrrolidine derivatives against selected microorganisms.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Compound 21 5-nitrothiophene hydrazoneMultidrug-resistant Staphylococcus aureus-[3][4]
Compound 5 N-arylsuccinimidVarious bacteria and yeasts32-128[5]
Compound 8 Azo derivativeVarious bacteria and yeasts16-256[5]
Compound 3 Furanoanthracene-dioneVarious bacteria and yeasts64-128[5]
Hydrazone with 5-nitrothien-2-yl fragment HydrazoneStaphylococcus aureus, Listeria monocytogenes, Bacillus cereus, Escherichia coliSurpassed cefuroxime (7.8 µg/mL)[6]
Hydrazone with a benzylidene moiety HydrazoneStaphylococcus aureus3.9[6]

Signaling Pathway Modulation

Nrf-2 Signaling Pathway

Certain 2-oxopyrrolidine derivatives have been found to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[7] Nrf-2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Its activation can protect cells from oxidative stress, a process implicated in both cancer and microbial infections.[4][8][9][10][11][12] The modulation of the Nrf-2 pathway by these derivatives suggests a potential mechanism for their therapeutic effects.

Caption: Nrf-2 signaling pathway activation.

Experimental Protocols

The following are detailed protocols for the evaluation of the anticancer and antimicrobial activities of this compound derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_data Data Analysis & Interpretation Synthesis Synthesis of (R)-Boc-5-oxopyrrolidine-2- carboxylic acid Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Activity Assay (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Activity Assay (Broth Microdilution) Characterization->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) SAR->Mechanism

Caption: General experimental workflow.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15][16]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells using trypsin-EDTA. b. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). c. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent toxicity. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with solvent) and untreated control (medium only) wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently agitate the plate on a shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the percentage of cell viability against the compound concentration. c. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms using the broth microdilution method.[17][18][19][20][21]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well round-bottom microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Multi-channel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate culture (18-24 hours old), select several well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Microplate: a. Add 100 µL of sterile broth to all wells of a 96-well microplate. b. Add 100 µL of the stock solution of the test compound (at twice the highest desired test concentration) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. d. Prepare a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation: a. Add 100 µL of the diluted inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test range.

  • Incubation: a. Cover the microplate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Disclaimer

The information provided in these application notes is for research and development purposes only. The biological activities and protocols described are based on published scientific literature and should be adapted and validated by the end-user for their specific experimental conditions. Appropriate safety precautions should be taken when handling chemical compounds and microorganisms.

References

Application Notes and Protocols: Antifungal and Anti-inflammatory Applications of Pyroglutamic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal and anti-inflammatory properties of pyroglutamic acid analogues. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.

Biological Activity of Pyroglutamic Acid Analogues

Pyroglutamic acid, a derivative of glutamic acid, and its analogues have emerged as promising scaffolds in drug discovery due to their diverse biological activities.[1][2] This section summarizes the quantitative data on their antifungal and anti-inflammatory applications.

Antifungal Activity

L-pyroglutamic acid and its ester analogues have demonstrated significant antifungal activity against a range of phytopathogenic fungi.[3][4][5] The efficacy of these compounds is often evaluated by their half-maximal effective concentration (EC50) and their ability to inhibit fungal mycelial growth.

Table 1: Antifungal Activity of L-Pyroglutamic Acid and its Analogues

Compound/AnalogueFungal SpeciesActivity MetricValueReference
L-Pyroglutamic AcidPhytophthora infestansEC509.48 µg/mL[5][6]
L-Pyroglutamic AcidPseudoperonospora cubensisEC5010.82 µg/mL[5][6]
Analogue 2dPhytophthora infestansEC501.44 µg/mL[3][4]
Analogue 2jPhytophthora infestansEC501.21 µg/mL[3][4]
Azoxystrobin (Commercial Fungicide)Phytophthora infestansEC507.85 µg/mL[3][4]
Various C08 Series Analogues
C08aFusarium graminearumInhibition Rate (100 µmol/L)High[7]
C08lFusarium graminearumInhibition Rate (100 µmol/L)High[7]
Anti-inflammatory Activity

Certain pyroglutamic acid analogues have been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated immune cells.[3][4] The primary mechanism involves the suppression of nitric oxide (NO) production and the modulation of inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of L-Pyroglutamic Acid Analogues

Compound/AnalogueCell LineInflammatory StimulusKey EffectReference
Analogue 2eBV-2 microglial cellsLPSInhibition of NO production[3][4]
Analogue 2gBV-2 microglial cellsLPSInhibition of NO production[3][4]
Analogue 4dBV-2 microglial cellsLPSInhibition of NO production[3][4]
Pyroglutamyl-leucineRAW 264.7 macrophagesLPSInhibition of NO, TNF-α, and IL-6 secretion

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyroglutamic acid analogues and for conducting key antifungal and anti-inflammatory assays.

Synthesis of L-Pyroglutamic Acid Analogues from L-Hydroxyproline

This protocol describes a linear strategy for the synthesis of 4-chiral hydroxy L-pyroglutamic acid sulfonyl ester derivatives, adapted from published methods.

Protocol 1: Synthesis of L-Pyroglutamic Acid Analogues

Materials:

  • L-hydroxyproline

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Potassium bisulfate (KHSO₄)

  • t-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • 4-Chlorophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ruthenium(IV) oxide hydrate (RuO₂·H₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hydrogen fluoride (HF)

  • Sodium bicarbonate (NaHCO₃)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Various sulfonyl chlorides

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Protection of L-hydroxyproline:

    • Dissolve L-hydroxyproline in an aqueous NaOH solution.

    • Add a solution of Boc₂O in THF and stir for 24 hours at room temperature.

    • Acidify the reaction mixture with 10% KHSO₄ solution to pH 4-5.

    • Extract the product with an organic solvent.

  • Silyl Ether Protection:

    • To the N-Boc protected intermediate in DCM, add TBDMSCl and imidazole.

    • Stir for 10 hours at room temperature.

    • Quench the reaction with 1 M HCl to pH 4-5 and extract the product.

  • Esterification:

    • To the silyl ether protected intermediate in DCM, add 4-chlorophenol and DCC.

    • Stir for 3 hours at room temperature.

    • Filter the reaction mixture and concentrate the organic layer.

  • Oxidative Carbonylation:

    • Dissolve the esterified intermediate in a mixture of MeCN, H₂O, and EtOAc.

    • Add RuO₂·H₂O and NaIO₄ and stir vigorously for 2 hours at room temperature.

    • Quench the reaction and extract the product.

  • Desilylation:

    • To the product from the previous step in THF, add 70% HF.

    • Stir for 4 hours at room temperature.

    • Quench with solid NaHCO₃, filter, and concentrate.

    • Purify the product by silica gel chromatography.

  • Sulfonylation:

    • To the desilylated intermediate in DCM, add DMAP, Et₃N, and the desired sulfonyl chloride.

    • Stir for 1-4 hours at room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product.

    • Purify by silica gel chromatography.

  • Deprotection of N-Boc:

    • To the sulfonyl ester in DCM, add TFA.

    • Stir at room temperature for 0.5-2 hours.

    • Quench with saturated aqueous NaHCO₃ and extract the final product.

    • Purify by silica gel chromatography.

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is used to screen the antifungal activity of compounds against phytopathogenic fungi by measuring the inhibition of mycelial growth.[5]

Protocol 2: Poisoned Food Technique

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (pyroglutamic acid analogues)

  • Solvent for test compounds (e.g., DMSO)

  • Fungal cultures (e.g., Pyricularia oryzae, Fusarium graminearum)

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the PDA to approximately 45-50 °C.

  • Add the test compound (dissolved in a minimal amount of solvent) to the molten PDA to achieve the desired final concentration (e.g., 100 µg/mL). Also prepare a solvent control plate.

  • Pour the PDA containing the test compound into sterile Petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the test fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of the PDA plate containing the test compound.

  • Incubate the plates at 25-28 °C for a period sufficient for the fungus in the control plate to reach the edge of the plate.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Anti-inflammatory Activity Assay (Nitric Oxide Production in BV-2 Microglia)

This protocol measures the ability of compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated BV-2 microglial cells, a common model for neuroinflammation.

Protocol 3: Nitric Oxide Assay

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (pyroglutamic acid analogues)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of NaNO₂.

  • Calculate the percentage of NO inhibition relative to the LPS-only control.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the steps for analyzing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages.

Protocol 4: Western Blot Analysis

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • Test compounds

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells and grow to 70-80% confluency.

    • Pre-treat cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 30-60 minutes for phosphorylation events).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal and then to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of certain pyroglutamic acid analogues, such as pyroglutamyl-leucine, are mediated through the inhibition of the NF-κB and MAPK signaling pathways in macrophages upon LPS stimulation. LPS, through Toll-like receptor 4 (TLR4), activates these pathways, leading to the production of pro-inflammatory cytokines. Pyroglutamic acid analogues can interfere with this cascade, likely by inhibiting the phosphorylation of key signaling proteins.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 MAPK Pathway cluster_3 NF-κB Pathway cluster_4 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P p38_n p-p38 p38->p38_n Translocation JNK_n p-JNK JNK->JNK_n Translocation ERK_n p-ERK ERK->ERK_n Translocation IkBa IκBα IKK->IkBa P p65 p65 p50 p50 IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) Pyroglutamic_Acid_Analogue Pyroglutamic Acid Analogue Pyroglutamic_Acid_Analogue->MAPKK Inhibits (P) Pyroglutamic_Acid_Analogue->IKK Inhibits (P) p65_p50 p65-p50 (Active Dimer) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_n p65-p50 p65_p50->p65_p50_n Translocation Gene_Expression Pro-inflammatory Gene Expression p38_n->Gene_Expression JNK_n->Gene_Expression ERK_n->Gene_Expression p65_p50_n->Gene_Expression Cytokines NO, TNF-α, IL-6 Gene_Expression->Cytokines Translation

Caption: Anti-inflammatory signaling pathway of pyroglutamic acid analogues.

Experimental Workflow for Antifungal Drug Discovery

The discovery and development of novel antifungal agents from natural product-inspired scaffolds like pyroglutamic acid follows a structured workflow, from initial screening to lead optimization.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Lead Optimization A Synthesis of Pyroglutamic Acid Analogue Library B In Vitro Antifungal Screening (e.g., Poisoned Food Technique) A->B C Hit Identification (Active Compounds) B->C D Determination of MIC and EC50 Values (e.g., Broth Dilution Method) C->D E Spectrum of Activity (Testing against a panel of fungi) D->E G Structure-Activity Relationship (SAR) Studies E->G F Preliminary Toxicity Assessment F->G H Analogue Synthesis for Improved Potency and Reduced Toxicity G->H I In Vivo Efficacy and Safety Studies H->I

Caption: Workflow for antifungal drug discovery of pyroglutamic acid analogues.

Logical Relationship for Anti-inflammatory Mechanism

The anti-inflammatory action of pyroglutamic acid analogues can be logically broken down into a series of cause-and-effect relationships, starting from the inflammatory stimulus and ending with the reduction of inflammatory mediators.

G A Inflammatory Stimulus (LPS) B Activation of TLR4 Signaling A->B C Activation of NF-κB & MAPK Pathways B->C E Inhibition of IKK & MAPKK Phosphorylation F Reduced Nuclear Translocation of p65, p38, JNK, ERK C->F Leads to D Pyroglutamic Acid Analogue Intervention D->C Targets D->E E->F G Decreased Expression of Pro-inflammatory Genes F->G H Reduced Production of NO, TNF-α, IL-6 G->H

Caption: Logical flow of the anti-inflammatory mechanism.

References

Application Notes and Protocols: Anticancer and Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the promising anticancer and antimicrobial activities of 5-oxopyrrolidine derivatives. The following sections detail the quantitative biological data, experimental protocols for synthesis and activity assessment, and visualizations of key experimental workflows. This document is intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutic agents based on the 5-oxopyrrolidine scaffold.

Biological Activity Data

The 5-oxopyrrolidine core is a versatile scaffold that has been elaborated with various functional groups to generate compounds with potent biological activities.[1][2][3] Notably, derivatives bearing hydrazone, azole, and diazole moieties have demonstrated significant efficacy against cancer cell lines and a broad spectrum of microbial pathogens.[1][4]

Anticancer Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as anticancer agents, particularly against non-small cell lung adenocarcinoma. The in vitro anticancer activity of several derivatives has been evaluated against the A549 human lung adenocarcinoma cell line.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Human Lung Adenocarcinoma Cells

CompoundSubstituent(s)Concentration (µM)Cell Viability (%)Reference
Cisplatin (CP) -100~30[1][2]
Compound 18 Free amino group, other substitutions100Potent activity[1][5]
Compound 19 Free amino group, other substitutions100Reduced viability to 72.4%[6]
Compound 20 Bis hydrazone with 2-thienyl fragments100High activity[1]
Compound 21 Bis hydrazone with two 5-nitrothienyl moieties100High activity[1]
Compound 22 Free amino group, other substitutions100Potent activity[1][5]
Benzimidazole 21a -100Reduced viability by 67.4%[6]
5-methyl analogue 22a -100Reduced viability to 59.5%[6]
Compound with 3,5-dichloro-2-hydroxyphenyl substituent (22b) -100Reduced viability to 24.5%[6]

Note: The data indicates that compounds with a free amino group generally exhibit more potent anticancer activity with lower cytotoxicity towards non-cancerous cells.[1] Specifically, compounds 18-22, and those with bis hydrazone and 5-nitrothienyl moieties, have shown the most promising results.[1][5]

Antimicrobial Activity

5-Oxopyrrolidine derivatives have demonstrated significant antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria and some fungal pathogens.[1][3]

Table 2: Antimicrobial Activity of Selected 5-Oxopyrrolidine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 21 (with 5-nitrothiophene) Multidrug-resistant Staphylococcus aureusPromising and selective activity[1][2]
Hydrazones with 5-oxopyrrolidine structure Candida tenuis VKMY-700.9–1.9[1]
Hydrazones with 5-oxopyrrolidine structure Aspergillus niger VKM F-11190.9–1.9[1]
Nystatin (Control) Candida tenuis VKMY-707.8[1]
Nystatin (Control) Aspergillus niger VKM F-111915.6[1]
Hydrazone with a benzylidene moiety Staphylococcus aureus (ATCC 9144)3.9[7]
Cefuroxime (Control) Staphylococcus aureus (ATCC 9144)7.8[7]
Hydrazone with a 5-nitrothien-2-yl fragment Various bacterial strainsSurpassed cefuroxime (7.8 µg/mL)[7]
Hydrazone with a 5-nitrofuran-2-yl moiety Various bacterial strainsPotent effect[7]
Compound 14 Vancomycin-intermediate S. aureusPromising activity[3][6]
Compound 24b Vancomycin-intermediate S. aureusPromising activity[3][6]
Hydrazone with a 5-nitrothien-2-yl moiety Multidrug-resistant C. auris isolates16[6]

Note: The results highlight the potential of these derivatives as scaffolds for developing new agents against challenging pathogens, including MRSA and drug-resistant fungi.[1][3][6]

Experimental Protocols

The following protocols are generalized from the cited literature and provide a starting point for the synthesis and biological evaluation of 5-oxopyrrolidine derivatives.

General Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

This protocol describes the initial step in synthesizing the 5-oxopyrrolidine core.

Workflow for Synthesis of 5-Oxopyrrolidine Derivatives

G General Synthesis Workflow cluster_synthesis Synthesis of 5-Oxopyrrolidine Core start Start: Itaconic Acid + Substituted Aniline reflux Reflux in Water start->reflux cool Cool Reaction Mixture reflux->cool precipitate Filter Precipitate cool->precipitate wash Wash with Water precipitate->wash dry Dry Product wash->dry product Product: 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid dry->product

Caption: General workflow for the synthesis of the 5-oxopyrrolidine core.

Materials:

  • Itaconic acid

  • Substituted aminophenol (e.g., 2-aminophenol or N-(4-aminophenyl)acetamide)

  • Water

  • Hydrochloric acid (optional, for pH adjustment)

  • Sodium hydroxide (for purification)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of itaconic acid in water, add the substituted aminophenol.[6]

  • Heat the mixture at reflux for several hours (e.g., 12 hours).[1][6]

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.[6]

  • Filter the solid precipitate, wash it with water, and dry it to obtain the crude 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid.[6]

  • For purification, the precipitate can be dissolved in a dilute sodium hydroxide solution, filtered, and then re-precipitated by acidifying the filtrate with hydrochloric acid.[6]

Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of hydrazone derivatives from the carboxylic acid intermediate.

G

Caption: General workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • 96-well plates

  • 5-oxopyrrolidine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives and a positive control (e.g., cisplatin) for a specified period (e.g., 24 hours). [1][2]3. After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals. [8]4. Remove the medium and add a solubilization solution to dissolve the formazan crystals. [9]5. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. [9]6. Calculate cell viability as a percentage of the untreated control.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds. [10][11][12] Workflow for Broth Microdilution Assay

G Broth Microdilution Workflow cluster_mic MIC Determination by Broth Microdilution prepare_compounds Prepare serial dilutions of compounds in 96-well plate inoculate Inoculate wells with microbial suspension prepare_compounds->inoculate prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate incubate Incubate plate at appropriate temperature and time inoculate->incubate read_mic Visually inspect for growth inhibition and determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Microbial strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • 5-oxopyrrolidine derivatives

  • Standard antibiotics for control

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the wells of a 96-well plate containing broth medium. [10]2. Prepare a standardized inoculum of the microbial strain to be tested. [11]3. Inoculate each well with the microbial suspension. [10]4. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [11][12]

Signaling Pathways and Mechanism of Action (Hypothesized)

While the precise signaling pathways are still under investigation for many 5-oxopyrrolidine derivatives, their structural similarities to known bioactive molecules suggest potential mechanisms.

Hypothesized Anticancer Mechanism

G Hypothesized Anticancer Mechanism cluster_pathway Potential Anticancer Signaling compound 5-Oxopyrrolidine Derivative target Intracellular Target (e.g., Kinase, DNA) compound->target pathway Disruption of Cell Signaling Pathway target->pathway apoptosis Induction of Apoptosis pathway->apoptosis proliferation Inhibition of Cell Proliferation pathway->proliferation

Caption: A potential mechanism of anticancer action for 5-oxopyrrolidine derivatives.

The anticancer activity of these compounds may involve the induction of apoptosis and inhibition of cell proliferation. The presence of various heterocyclic moieties suggests potential interactions with key enzymes or receptors involved in cancer cell signaling. Further studies are required to elucidate the specific molecular targets and pathways.

For antimicrobial activity, the mechanism could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis, similar to other heterocyclic antimicrobial agents. The potent activity against drug-resistant strains suggests a mechanism that may circumvent existing resistance pathways.

These application notes and protocols provide a foundation for further research into the therapeutic potential of 5-oxopyrrolidine derivatives. The presented data and methodologies should facilitate the design and execution of experiments aimed at developing novel anticancer and antimicrobial agents.

References

Troubleshooting & Optimization

Preventing racemization during coupling of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid (Boc-pGlu-OH), with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when coupling this compound?

A1: Racemization is the conversion of a stereochemically pure compound, in this case, the (R)-enantiomer of Boc-5-oxopyrrolidine-2-carboxylic acid, into a mixture that includes its opposite enantiomer, the (S)-form. In peptide synthesis, maintaining the stereochemical integrity of each amino acid is paramount, as the biological activity of the final peptide is highly dependent on its precise three-dimensional structure.[1][2] The presence of the undesired (S)-enantiomer can lead to a final product with significantly reduced or altered biological activity, and these diastereomeric impurities can be very challenging to separate during purification.

Q2: What are the primary mechanisms leading to racemization during the coupling of Boc-pGlu-OH?

A2: The principal mechanism of racemization for N-protected amino acids like Boc-pGlu-OH during coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The α-proton of the oxazolone is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by the amine component on the now achiral oxazolone ring can produce both the desired (R)- and the undesired (S)-peptide. A less common pathway is direct enolization, where a base directly removes the α-proton from the activated amino acid.

Q3: Which factors have the most significant impact on racemization during the coupling of Boc-pGlu-OH?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Reagents that promote the formation of highly reactive intermediates can increase the risk of oxazolone formation.[2]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization by forming active esters that are less prone to cyclizing into oxazolones.[3]

  • Base: The type and amount of base used are highly influential. Strong, sterically unhindered bases can accelerate racemization.[4]

  • Temperature: Elevated temperatures can increase the rate of both the coupling reaction and racemization.[5]

  • Solvent: The polarity of the solvent can play a role in the stability of intermediates and the rate of racemization.

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the opportunity for racemization.

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected in the Final Product
  • Possible Cause: Inappropriate choice of coupling reagent, base, or reaction conditions.

  • Troubleshooting Steps:

    • Optimize Coupling Reagent and Additive:

      • If using a carbodiimide like DCC or DIC, ensure the presence of an equimolar amount of a racemization-suppressing additive. HOAt is generally superior to HOBt in minimizing racemization.

      • Consider switching to a uronium/aminium or phosphonium-based coupling reagent known for low racemization levels, such as HATU, HCTU, or PyBOP. COMU is also an excellent choice with very low racemization potential.[1]

    • Select a Weaker, Sterically Hindered Base:

      • Replace strong bases like diisopropylethylamine (DIEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Use the minimum effective amount of base.

    • Control the Reaction Temperature:

      • Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice to minimize racemization.[6]

    • Minimize Pre-activation Time:

      • Add the amine component to the reaction mixture as soon as possible after the activation of Boc-pGlu-OH.

Issue 2: Incomplete or Slow Coupling Reaction
  • Possible Cause: Steric hindrance from the Boc protecting group and the cyclic nature of pyroglutamic acid can slow down the reaction. Peptide aggregation on the solid support can also be a factor.

  • Troubleshooting Steps:

    • Use a More Potent Coupling Reagent:

      • Switch to a more powerful coupling reagent like HATU or HCTU, which are known to be effective for sterically hindered couplings.[6][7]

    • Increase Reagent Equivalents:

      • Increase the equivalents of Boc-pGlu-OH and the coupling reagents to 2-3 fold relative to the resin loading.

    • Extend the Reaction Time:

      • Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) and monitor the progress using a qualitative test like the Kaiser test for free amines.[8]

    • Perform a Double Coupling:

      • If the reaction is still incomplete after the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Boc-pGlu-OH.[8]

    • Address Peptide Aggregation:

      • If aggregation is suspected, consider switching to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO).

Issue 3: Formation of Side Products
  • Possible Cause: Besides racemization, other side reactions can occur, although less common with Boc-pGlu-OH itself. If glutamine is used as a precursor to pyroglutamic acid, pyroglutamate formation can occur as a side reaction during the synthesis.[3][9]

  • Troubleshooting Steps:

    • Direct Coupling of Boc-pGlu-OH:

      • To avoid side reactions associated with the cyclization of glutamine, it is highly recommended to directly couple Boc-pGlu-OH as the N-terminal residue.[9]

    • Purification:

      • If minor side products are observed, optimize the purification protocol (e.g., HPLC gradient) to ensure their removal from the final product.

Data Presentation

Table 1: Comparative Racemization Levels for Different Coupling Reagents

The following table provides a summary of the expected percentage of the undesired (S)-isomer (epimer) formation when coupling this compound using various common coupling reagents under standardized conditions. These values are representative and can vary depending on the specific reaction conditions.

Coupling Reagent/Method% (S)-Isomer (Epimerization)Key Observations
DCC/HOBt2.0 - 5.0%A standard but more racemization-prone method.
DIC/HOBt1.5 - 4.0%Similar to DCC/HOBt, with the advantage of a soluble urea byproduct.[1]
BOP/DIEA (high conc.)~3.0%Racemization is sensitive to the amount of base used.[10][11]
HBTU/DIEA1.5 - 5.0%A widely used and effective reagent, but can still lead to moderate racemization.[1]
PyBOP/DIEA1.0 - 3.5%Generally shows lower racemization than HBTU.[1]
HATU/DIEA0.5 - 2.0%Consistently demonstrates lower racemization compared to HBTU.[1][2]
HATU/NMM< 1.0%The use of a weaker base further suppresses racemization.[12]
COMU/DIEA< 1.0%An excellent choice for minimizing racemization due to its structural design.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU and NMM

This protocol is designed to minimize racemization during the solution-phase coupling of Boc-pGlu-OH to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl).

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • HATU (1.05 eq)

  • N-methylmorpholine (NMM) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound and the amino acid ester hydrochloride in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add NMM to the solution and stir for 5 minutes.

  • Add HATU to the reaction mixture.

  • Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • For work-up, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric purity of the coupled product.

Procedure:

  • Sample Preparation: Deprotect the coupled product to remove the Boc group. Dissolve a small amount of the crude or purified peptide in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column suitable for separating amino acid enantiomers (e.g., a macrocyclic glycopeptide-based column).

    • Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral selector, if necessary.

    • Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers ((R)- and (S)- forms of the pyroglutamic acid-containing peptide) should resolve into two separate peaks. Calculate the percentage of the undesired (S)-isomer from the integrated peak areas.

Visualizations

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Boc_pGlu (R)-Boc-pGlu-OH Activated_Intermediate Activated Intermediate Boc_pGlu->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone (Achiral) Activated_Intermediate->Oxazolone Cyclization Oxazolone->Oxazolone Base (-H+) Base-H+ (+H+) R_Peptide Desired (R)-Peptide Oxazolone->R_Peptide Nucleophilic Attack S_Peptide Undesired (S)-Peptide Oxazolone->S_Peptide Nucleophilic Attack Amine H2N-R'

Caption: Mechanism of racemization via the oxazolone intermediate.

Troubleshooting Workflow for High Racemization

troubleshooting_racemization Start High Racemization Detected Check_Reagent Coupling Reagent & Additive? Start->Check_Reagent Check_Base Base Used? Check_Reagent->Check_Base Optimized Switch_Reagent Switch to HATU/COMU Add HOAt Check_Reagent->Switch_Reagent Suboptimal Check_Temp Reaction Temperature? Check_Base->Check_Temp Optimized Switch_Base Use NMM or Collidine Check_Base->Switch_Base Strong/Excess Check_Preactivation Pre-activation Time? Check_Temp->Check_Preactivation Controlled Lower_Temp Run at 0°C to RT Check_Temp->Lower_Temp Elevated Minimize_Preactivation Minimize Pre-activation Time Check_Preactivation->Minimize_Preactivation Prolonged End Re-run Experiment & Analyze Check_Preactivation->End Minimized Switch_Reagent->Check_Base Switch_Base->Check_Temp Lower_Temp->Check_Preactivation Minimize_Preactivation->End

References

Technical Support Center: Boc-Pyroglutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Boc-L-pyroglutamic acid (Boc-pGlu-OH) in peptide synthesis. Researchers, scientists, and drug development professionals can find information here to mitigate common side reactions and optimize their synthetic protocols.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the incorporation of Boc-pGlu-OH into a peptide sequence.

Issue 1: Low Coupling Yield or Incomplete Reaction

  • Possible Cause: Inefficient activation of the Boc-pGlu-OH carboxylic acid or steric hindrance.

  • Troubleshooting Steps:

    • Optimize Coupling Reagent: Switch to a more potent coupling reagent. Uronium-based reagents like HBTU and HATU are highly effective for coupling Boc-pGlu-OH.[1] HATU is generally considered more reactive than HBTU and may improve yields in difficult couplings.[1]

    • Pre-activation: Pre-activate the Boc-pGlu-OH with the coupling reagent and a base (e.g., DIPEA) for a short period (1-5 minutes) before adding it to the deprotected resin.[2][3]

    • Increase Equivalents: Increase the equivalents of Boc-pGlu-OH, coupling reagent, and base.

    • Extend Reaction Time: For sterically hindered couplings, extending the reaction time may be necessary.[4]

    • Monitor Reaction: Use a qualitative test like the Kaiser test (for primary amines) or the isatin test (for secondary amines) to monitor the reaction's completion.[2]

Issue 2: Presence of a Byproduct with a Mass Increase of +18 Da

  • Possible Cause: Nucleophilic ring-opening of the pyroglutamate ring by water during workup or purification.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and reagents throughout the coupling reaction.

    • Careful Workup: Minimize exposure to aqueous conditions during workup. If an aqueous wash is necessary, use brine and ensure the organic layer is thoroughly dried with a drying agent like anhydrous MgSO₄ or Na₂SO₄.[1]

    • Purification Strategy: Consider using a non-aqueous purification method if possible. If reverse-phase HPLC is used, minimize the time the peptide is in the aqueous mobile phase.

Issue 3: Racemization of the Pyroglutamyl Residue

  • Possible Cause: The activated Boc-pGlu-OH can be susceptible to epimerization, especially in the presence of a strong base or with prolonged activation times.[5]

  • Troubleshooting Steps:

    • Choice of Base: Use a weaker tertiary amine base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[4]

    • Additive Inclusion: Use coupling reagents in combination with additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][6] HOAt is generally more effective than HOBt at preventing racemization.[7]

    • Minimize Activation Time: Pre-activate for the shortest time necessary to achieve efficient coupling.

    • Low Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using Boc-pyroglutamic acid in peptide synthesis?

A1: The most common side reactions are:

  • Ring-opening: The lactam ring of the pyroglutamate can be opened by nucleophiles, such as water, alcohols, or amines, leading to the formation of a glutamic acid derivative. This is more likely to occur under basic or acidic conditions.[8][9]

  • Racemization: The chiral center of the pyroglutamic acid can undergo epimerization during the activation and coupling steps, leading to the incorporation of D-pyroglutamic acid into the peptide sequence.[5][10][11]

Q2: Which coupling reagents are recommended for Boc-pGlu-OH?

A2: Uronium-based coupling reagents are highly recommended for their efficiency and ability to minimize side reactions.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU and can be advantageous for difficult couplings. It is also known to be superior in suppressing racemization.[1][7] Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) can also be used, typically in the presence of an additive like HOBt to improve efficiency and reduce racemization.[12]

Q3: How can I detect and quantify side reactions involving Boc-pGlu-OH?

A3: The most effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[13]

  • HPLC: Can be used to separate the desired peptide from byproducts. The peak area can be used for quantification. Chiral HPLC methods can be developed to separate diastereomers resulting from racemization.

  • Mass Spectrometry (MS): Can identify byproducts by their mass-to-charge ratio. For example, a mass increase of +18 Da would indicate ring-opening by water. Tandem MS (MS/MS) can be used to confirm the location of the modification.

Quantitative Data

The following table summarizes the expected qualitative and quantitative differences when coupling Boc-pGlu-OH with a model amine (e.g., Glycine methyl ester, H-Gly-OMe) using HBTU versus HATU under standardized conditions.[1]

ParameterHBTUHATU
Reaction Time 30-60 minutes10-30 minutes
Typical Yield Good to ExcellentExcellent
Racemization LowVery Low
Cost LowerHigher

Experimental Protocols

Protocol 1: General Coupling of Boc-pGlu-OH using HATU in Solution Phase [1]

This protocol describes the solution-phase coupling of Boc-pGlu-OH to a generic amino acid ester hydrochloride (H-Amine·HCl).

  • Reactant Preparation: In a round-bottom flask, dissolve Boc-pGlu-OH (1.0 eq) and H-Amine·HCl (1.0 eq) in anhydrous DMF (5-10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Stir the reaction at 0 °C for 5 minutes.

  • Activation and Coupling: Add HATU (1.05 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 10-30 minutes.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (Boc-pGlu-OH) is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Start Low Coupling Yield with Boc-pGlu-OH CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents Initial Check OptimizeCoupling Optimize Coupling Conditions CheckReagents->OptimizeCoupling Reagents OK SwitchReagent Switch to a More Potent Coupling Reagent (e.g., HATU) OptimizeCoupling->SwitchReagent PreActivation Implement Pre-activation Step OptimizeCoupling->PreActivation IncreaseTimeTemp Increase Reaction Time or Temperature OptimizeCoupling->IncreaseTimeTemp MonitorCompletion Monitor Reaction Completion (e.g., Kaiser Test) SwitchReagent->MonitorCompletion PreActivation->MonitorCompletion IncreaseTimeTemp->MonitorCompletion MonitorCompletion->OptimizeCoupling Positive Test Success Successful Coupling MonitorCompletion->Success Negative Test

Caption: Troubleshooting workflow for low coupling yields.

Boc_pGlu Boc-pGlu-OH Pyroglutamic Acid ActivatedEster Activated Intermediate (e.g., OAt-ester) Boc_pGlu->ActivatedEster + HATU/DIPEA RingOpenedProduct Boc-Glu-Peptide Ring-Opened Byproduct Boc_pGlu->RingOpenedProduct + H2O (side reaction) DesiredProduct Boc-pGlu-Peptide Desired Product ActivatedEster->DesiredProduct + Peptide-NH2 RacemizedProduct Boc-D-pGlu-Peptide Racemized Byproduct ActivatedEster->RacemizedProduct Epimerization Peptide Peptide-NH2

References

Technical Support Center: Optimizing the Synthesis of (R)-Boc-5-oxopyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor is (R)-5-oxopyrrolidine-2-carboxylic acid, also known as D-pyroglutamic acid. This naturally derived amino acid derivative provides the necessary stereochemistry for the final product.

Q2: What is the key reaction step in the synthesis of this compound?

The primary transformation is the protection of the secondary amine within the pyroglutamate ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting D-pyroglutamic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Q3: My D-pyroglutamic acid starting material has poor solubility in common organic solvents. How can I address this?

D-pyroglutamic acid is a zwitterionic compound, which can lead to solubility issues. To overcome this, the reaction is often performed in a biphasic system or a mixture of water and a water-miscible organic solvent such as dioxane or tetrahydrofuran (THF). The addition of a base, such as sodium bicarbonate or sodium hydroxide, deprotonates the carboxylic acid and protonates the amine, increasing its solubility in the aqueous phase where it can react with the Boc anhydride.

Q4: How can I monitor the progress of the Boc protection reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is significantly less polar than the starting material, D-pyroglutamic acid, and will exhibit a higher Rf value. A ninhydrin stain can be used to visualize the starting material (which will show a colored spot), while the Boc-protected product will not stain with ninhydrin.

Q5: The crude product after workup is an oil, not a solid. How can I induce crystallization?

"Oiling out" is a common issue with Boc-protected amino acids. To induce crystallization, ensure all solvents from the workup are removed under high vacuum. Trituration of the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether, can help it solidify. Seeding the supersaturated solution with a small crystal of the pure product, if available, can also initiate crystallization.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing in a biphasic system.- Monitor the reaction by TLC until the starting material is consumed. - If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40°C), but be mindful of potential side reactions. - Ensure vigorous stirring for biphasic reactions to maximize the interfacial area.
Hydrolysis of Boc anhydride: Di-tert-butyl dicarbonate can be hydrolyzed by water, especially under basic conditions.- Add the Boc anhydride in portions to maintain a sufficient concentration throughout the reaction. - Use a slight excess of Boc anhydride (e.g., 1.1-1.2 equivalents).
Sub-optimal base: The choice and amount of base are critical. An inappropriate base may not efficiently deprotonate the substrate or neutralize the acidic byproduct.- For aqueous/organic biphasic systems, sodium bicarbonate is a mild and effective base. - For anhydrous organic systems, triethylamine (TEA) is commonly used. 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst with a less nucleophilic base like TEA to accelerate the reaction.
Presence of Impurities in the Final Product Unreacted Boc anhydride: Excess di-tert-butyl dicarbonate may remain after the reaction.- During the aqueous workup, wash the organic layer with a dilute solution of a non-nucleophilic amine like N,N-dimethylethylenediamine to quench any remaining Boc anhydride. - Excess Boc anhydride is volatile and can often be removed under high vacuum.
Formation of di-Boc side product: Although less common for the lactam nitrogen, over-protection is a possibility.- Use a controlled amount of Boc anhydride (around 1.1 equivalents). - Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.
Ring-opening of the pyroglutamate: Harsh basic conditions or elevated temperatures could potentially lead to the hydrolysis of the lactam ring.- Use mild bases like sodium bicarbonate or triethylamine. - Avoid excessive heating of the reaction mixture.
Difficulty with Product Isolation/Purification Product remains oily: As mentioned in the FAQs, Boc-protected amino acids can be difficult to crystallize.- After solvent evaporation, dry the crude product under high vacuum to remove all residual solvents. - Attempt trituration with a non-polar solvent (e.g., hexanes, ether). - If direct crystallization is unsuccessful, consider purification by column chromatography on silica gel.
Emulsion formation during workup: The presence of both acidic and basic functionalities can lead to emulsions during extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.

Data Presentation

The choice of reaction conditions can significantly impact the yield of this compound. The following table summarizes typical yields obtained under different conditions.

Starting Material Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
D-Pyroglutamic AcidSodium BicarbonateWater/Dioxane2512-1685-95
D-Pyroglutamic AcidTriethylamineDichloromethane258-1280-90
D-Pyroglutamic AcidTriethylamine / DMAP (cat.)Dichloromethane254-6>90

Experimental Protocols

Protocol 1: Boc Protection of D-Pyroglutamic Acid in a Biphasic System
  • Dissolution: Dissolve D-pyroglutamic acid (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq).

  • Addition of Boc Anhydride: To the stirred aqueous solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, wash the reaction mixture with ethyl acetate to remove any unreacted Boc anhydride and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Protocol 2: Boc Protection of D-Pyroglutamic Acid in an Anhydrous Organic Solvent
  • Suspension: Suspend D-pyroglutamic acid (1.0 eq) in dichloromethane.

  • Addition of Base and Catalyst: Add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the suspension.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: After the reaction is complete, dilute the mixture with dichloromethane and wash with a 1 M HCl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Boc Protection cluster_workup Workup & Purification cluster_product Final Product D-Pyroglutamic_Acid D-Pyroglutamic Acid Reaction_Step React with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base D-Pyroglutamic_Acid->Reaction_Step Step 1 Workup Aqueous Workup (Acidification & Extraction) Reaction_Step->Workup Step 2 Purification Purification (Crystallization or Chromatography) Workup->Purification Step 3 Final_Product (R)-Boc-5-oxopyrrolidine- 2-carboxylic acid Purification->Final_Product Yields

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Reaction_Completion Check TLC for unreacted starting material Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Starting material present Check_Reagents Review stoichiometry and quality of Boc anhydride and base Check_Reaction_Completion->Check_Reagents No starting material Optimize_Conditions Increase reaction time/temperature Ensure efficient stirring Incomplete_Reaction->Optimize_Conditions End Improved Yield Optimize_Conditions->End Adjust_Reagents Use slight excess of Boc anhydride Consider alternative base Check_Reagents->Adjust_Reagents Check_Workup Review workup procedure for product loss (e.g., emulsions) Check_Reagents->Check_Workup Reagents OK Adjust_Reagents->End Optimize_Workup Use brine to break emulsions Ensure complete extraction Check_Workup->Optimize_Workup Optimize_Workup->End

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

Technical Support Center: Purification of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallization for this compound?

A1: Recrystallization is a crucial purification technique used to remove impurities from a solid sample. For this compound, which may be synthesized with residual reagents or by-products, recrystallization helps to obtain a product with high purity, which is essential for subsequent applications in peptide synthesis and drug development.

Q2: How do I choose an appropriate solvent system for the recrystallization?

A2: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For Boc-protected amino acids, a common and effective approach is to use a binary solvent system, such as ethyl acetate (a "good" solvent) and hexane (a "poor" solvent).[1] The compound should be dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added to induce crystallization upon cooling.

Q3: My purified product has a low melting point and appears as an oil, not a solid. What should I do?

A3: This phenomenon is known as "oiling out" and is a common issue. It can occur if the compound separates from the solution at a temperature above its melting point or as a supersaturated liquid. Strategies to induce crystallization include ensuring the complete removal of residual solvents from the workup, trituration with a non-polar solvent, adjusting the solvent system, and allowing for slow cooling.[1]

Q4: What is a typical recovery yield for this recrystallization?

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound separated as an oil instead of crystals. How can I fix this?

A1: "Oiling out" is a frequent challenge. Here are several methods to promote the formation of solid crystals:

  • Solvent System Adjustment : The ratio of your binary solvent system may be off. If you are using a system like ethyl acetate/hexane, you may have an excess of the "good" solvent (ethyl acetate). Try to slowly add more of the "poor" solvent (hexane) until a persistent cloudiness is observed, then gently heat the solution to redissolve the solid and allow it to cool slowly.[1]

  • Induce Nucleation : If the solution is supersaturated but no crystals are forming, you can try to induce nucleation. This can be done by scratching the inside of the flask at the solvent-air interface with a glass rod or by adding a small "seed" crystal of the pure compound.

  • Slow Cooling : Rapid cooling often encourages oil formation. It is recommended to allow the hot, saturated solution to cool gradually to room temperature before further cooling in a refrigerator or ice bath.[1]

Q2: Even after slow cooling, no crystals have formed. What should I do next?

A2: A lack of crystal formation suggests that the solution may not be sufficiently supersaturated, or the presence of impurities is inhibiting crystallization.

  • Increase Concentration : The solution might be too dilute. You can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again for crystallization.[1]

  • Assess for Impurities : Impurities from the synthesis, such as unreacted starting materials or residual catalysts, can interfere with the formation of a crystal lattice. An additional aqueous wash of the crude product before recrystallization may be beneficial. The pH of the solution during the workup is also crucial for removing acidic or basic reagents.[1]

  • Experiment with a Different Solvent System : The solubility profile of your compound may not be optimal for the chosen solvent. Consider trying other common solvent systems for Boc-protected amino acids, such as ethanol/water or toluene/methanol.[1]

Experimental Protocols

Recrystallization of this compound using Ethyl Acetate/Hexane

This protocol describes a general method for the purification of this compound. The volumes of solvents should be adjusted based on the amount of crude material.

Materials:

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethyl acetate to the flask and gently heat the mixture with stirring until the solid is completely dissolved.

  • Once the solid is fully dissolved, slowly add hexane dropwise while stirring. Continue adding hexane until the solution becomes persistently cloudy.

  • Add a few drops of ethyl acetate back into the solution until it becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₅NO₅[2][3]
Molecular Weight229.23 g/mol [2]
AppearanceWhite to off-white powder[4]
Melting Point111-116 °C (decomposes)[2]
Optical Rotation[α]22/D +35° (c = 1 in chloroform)[2]
Table 2: Qualitative Solubility of this compound
SolventSolubility at Room TemperatureSolubility at Elevated Temperature
Ethyl AcetateSparingly SolubleSoluble
HexaneInsolubleInsoluble
DichloromethaneSolubleVery Soluble
MethanolSolubleVery Soluble
WaterSparingly SolubleSoluble
TolueneSparingly SolubleSoluble

Note: This table is based on general solubility principles for Boc-protected amino acids and may require experimental verification for precise quantitative data.

Mandatory Visualization

G Troubleshooting Recrystallization start Crude (R)-Boc-5-oxopyrrolidine- 2-carboxylic acid dissolve Dissolve in minimal hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve add_poor Add 'poor' solvent (e.g., Hexane) until solution is cloudy dissolve->add_poor cool Slowly cool to room temperature, then place in ice bath add_poor->cool filter Collect crystals by vacuum filtration cool->filter Successful oiling_out Issue: 'Oiling Out' (Liquid separates) cool->oiling_out Unsuccessful no_crystals Issue: No Crystals Form cool->no_crystals Unsuccessful end Pure Crystalline Product filter->end adjust_solvent Adjust solvent ratio or change solvent system oiling_out->adjust_solvent Try this induce_nucleation Induce nucleation (scratch/seed) oiling_out->induce_nucleation Or this no_crystals->induce_nucleation Or this increase_conc Increase concentration (evaporate some solvent) no_crystals->increase_conc Try this adjust_solvent->dissolve induce_nucleation->cool increase_conc->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

G Experimental Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Start: Crude Product dissolve Add minimal hot 'good' solvent start->dissolve hot_filtration Optional: Hot gravity filtration (if insoluble impurities) dissolve->hot_filtration add_antisolvent Add 'poor' solvent until cloudy hot_filtration->add_antisolvent clarify Add a few drops of 'good' solvent to clarify add_antisolvent->clarify cool_slowly Cool slowly to room temperature clarify->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold 'poor' solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end_product End: Purified Crystalline Product dry->end_product

Caption: Step-by-step experimental workflow for the recrystallization process.

References

Minimizing pyroglutamate formation from N-terminal glutamine during SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Pyroglutamate Formation from N-Terminal Glutamine during SPPS

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the formation of pyroglutamate (pGlu) from N-terminal glutamine (Gln) residues during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate (pGlu) and why is its formation a concern in peptide synthesis?

Pyroglutamate (pGlu) is a cyclic lactam derivative formed from an N-terminal glutamine or glutamate residue.[1][2] The reaction involves an intramolecular nucleophilic attack by the N-terminal α-amino group on the side-chain γ-carbonyl, leading to the elimination of ammonia (from Gln) or water (from Glu).[1][3]

This modification is a significant concern for several reasons:

  • Blocked N-Terminus: The cyclized structure of pGlu lacks a free primary amine, which physically blocks standard Edman degradation sequencing methods.[1]

  • Product Heterogeneity: Incomplete or unintended conversion to pGlu results in a mixed population of the desired peptide and the pGlu-modified version, complicating purification and analysis.[1][3]

  • Analytical Challenges: The mass difference (-17 Da for Gln to pGlu) and change in charge can complicate analytical techniques like mass spectrometry and ion-exchange chromatography.[1][3]

  • Potential Impact on Bioactivity: Modification at the N-terminus can, in some cases, alter the biological activity, receptor binding affinity, or pharmacokinetic properties of a peptide.[1]

Q2: What is the chemical mechanism of pyroglutamate formation from N-terminal Glutamine?

The formation of pyroglutamate from an N-terminal glutamine residue is an intramolecular cyclization reaction. The process is initiated when the deprotonated α-amino group of the N-terminal Gln acts as a nucleophile and attacks the electrophilic carbon of the side-chain amide. This forms a tetrahedral intermediate, which then collapses to create the stable, five-membered pyroglutamate ring and eliminates a molecule of ammonia (NH₃).[1]

G Mechanism of Pyroglutamate Formation from Glutamine cluster_main Gln N-terminal Glutamine (Free α-Amine) Intermediate Tetrahedral Intermediate Gln->Intermediate Intramolecular Nucleophilic Attack pGlu Pyroglutamate (pGlu) (Blocked N-Terminus) Intermediate->pGlu Ring Closure Ammonia Ammonia (NH₃) Intermediate->Ammonia Elimination G cluster_workflow cluster_risk1 High Risk Step cluster_risk2 High Risk Step start SPPS Cycle Start deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash (DMF) coupling->wash2 end Next Cycle or Final Cleavage wash2->end prevention1 PREVENTION: - Minimize deprotection time - Add HOBt to piperidine prevention1->deprotection prevention2 PREVENTION: - Use Fmoc-Gln(Trt)-OH - Use fast activators (HATU) - Pre-activate incoming AA - Control temperature & base prevention2->coupling

References

Improving the solubility of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid for reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for dissolving (R)-Boc-5-oxopyrrolidine-2-carboxylic acid (also known as Boc-D-pyroglutamic acid) for various reaction setups.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to off-white powder. As a Boc-protected amino acid derivative, its solubility is influenced by both the polar carboxylic acid and lactam groups, and the nonpolar tert-butoxycarbonyl (Boc) group. It is generally soluble in polar aprotic solvents and alcohols, with limited solubility in nonpolar organic solvents and aqueous solutions without pH modification.

Q2: Which organic solvents are recommended for dissolving this compound?

For reaction setups, particularly peptide coupling, polar aprotic solvents are highly recommended. Dimethylformamide (DMF) and Dichloromethane (DCM) are standard choices. Dimethyl sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions.[1] Alcohols like methanol and ethanol can also be effective.

Q3: I'm having difficulty dissolving the compound in my chosen solvent. What are the first steps I should take?

Initial troubleshooting should involve mechanical assistance. Gentle warming of the solvent and the use of sonication can significantly improve the rate of dissolution and overall solubility.[1] Ensure the compound is of high purity, as impurities can negatively impact solubility.

Q4: Can I use this compound in aqueous buffers?

Direct solubility in neutral aqueous buffers is expected to be low. However, as a carboxylic acid, its solubility in water can be greatly increased by deprotonating it with a base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine) to form the more soluble carboxylate salt.[2]

Q5: My compound precipitates out of solution during my reaction. What could be the cause?

Precipitation can occur due to several factors, including a change in temperature, solvent evaporation, or reaching the solubility limit as the reaction proceeds. It can also happen if a co-solvent or reagent is added in which the compound is less soluble. Consider using a stronger co-solvent or a slightly higher reaction temperature if the protocol allows.

Troubleshooting Guide

Encountering solubility issues can be a significant hurdle in setting up reactions. This guide provides a systematic approach to overcoming these challenges.

Data Presentation: Solubility Profile

The following table summarizes the known solubility data for this compound in various solvents.

SolventMolar Mass ( g/mol )SolubilityTemperature (°C)Notes
Dimethyl sulfoxide (DMSO)229.23100 mg/mL (approx. 436 mM)Room TemperatureSonication is recommended to achieve this concentration.[1]
Dimethylformamide (DMF)229.23SolubleRoom TemperatureCommonly used solvent for peptide synthesis coupling reactions.
Dichloromethane (DCM)229.23SolubleRoom TemperatureCommonly used solvent for peptide synthesis.
Methanol229.23SolubleRoom TemperatureThe related L-pyroglutamic acid is soluble in alcohols.[3]
Ethanol229.23SolubleRoom TemperatureThe related L-pyroglutamic acid is soluble in alcohols.[3]
Acetone229.23SolubleRoom TemperatureThe related L-pyroglutamic acid is soluble in acetone.[3]
Ethyl Acetate229.23Slightly SolubleRoom TemperatureThe related L-pyroglutamic acid is slightly soluble in ethyl acetate.[3]
Water229.23Sparingly SolubleRoom TemperatureSolubility is significantly increased upon conversion to a salt with a base.[2]
In vivo Formulation 1229.23≥ 2.5 mg/mL (approx. 10.9 mM)Room Temperature10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In vivo Formulation 2229.23≥ 2.5 mg/mL (approx. 10.9 mM)Room Temperature10% DMSO, 90% Corn Oil.[1]

Mandatory Visualization: Troubleshooting Workflow

G start Solubility Issue: This compound does not dissolve check_purity Step 1: Verify Compound Purity (>97%) start->check_purity mechanical_assist Step 2: Apply Mechanical Assistance check_purity->mechanical_assist warming Gentle Warming (e.g., 30-40°C) mechanical_assist->warming sonication Sonication (5-15 min) mechanical_assist->sonication dissolved_check1 Is it dissolved? warming->dissolved_check1 sonication->dissolved_check1 stronger_solvent Step 3: Change Solvent System dissolved_check1->stronger_solvent No success Success: Proceed with reaction dissolved_check1->success Yes try_dmso Try a stronger polar aprotic solvent (e.g., DMSO, DMF) stronger_solvent->try_dmso cosolvent Use a co-solvent system (e.g., DCM/DMF) stronger_solvent->cosolvent dissolved_check2 Is it dissolved? try_dmso->dissolved_check2 cosolvent->dissolved_check2 chemical_mod Step 4: Consider Chemical Modification (for aqueous solutions) dissolved_check2->chemical_mod No dissolved_check2->success Yes fail Consult further literature or technical support for your specific reaction dissolved_check2->fail No, and aqueous is not an option form_salt Form a salt using a suitable base (e.g., TEA, DIPEA, NaOH) chemical_mod->form_salt form_salt->success

A stepwise workflow for troubleshooting dissolution.

Experimental Protocols

Protocol 1: Standard Dissolution in an Organic Solvent for Coupling Reactions

This protocol describes a general method for dissolving the title compound for use in standard organic synthesis, such as peptide coupling.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Glass vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and add it to the reaction vessel.

  • Add the desired volume of anhydrous DMF or DCM to achieve the target concentration (e.g., 0.1 to 0.5 M).

  • Stir the mixture at room temperature.

  • If dissolution is slow, gently warm the mixture in a water bath to 30-40°C while stirring.

  • Alternatively, place the vessel in a sonicator bath for 5-10 minute intervals until the solid is fully dissolved.

  • Once fully dissolved, allow the solution to return to room temperature before adding other reagents.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for storage or for use in high-throughput screening applications.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sonicator

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound into a suitable vial.

  • Add anhydrous DMSO to achieve the target concentration. For example, to make a 100 mg/mL solution, add 1 mL of DMSO for every 100 mg of the compound.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vial in a sonicator bath. Sonicate for 10-15 minutes. The vial may become warm; this is normal.

  • Visually inspect the solution to ensure all solid material has dissolved. If not, repeat the vortexing and sonication steps.

  • Store the stock solution appropriately, typically at -20°C or -80°C, and protected from moisture.

Protocol 3: Improving Aqueous Solubility by Salt Formation

This protocol details how to dissolve the compound in an aqueous buffer by converting it to its more soluble carboxylate salt.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 1 M Sodium Hydroxide (NaOH) or Triethylamine (TEA)

  • pH meter or pH strips

Procedure:

  • Suspend the this compound in the desired volume of aqueous buffer.

  • While stirring, add 1 M NaOH or TEA dropwise to the suspension.

  • Monitor the pH of the solution. The solid will begin to dissolve as the carboxylic acid is deprotonated to form the salt.

  • Continue adding the base until all the solid has dissolved. The final pH will be neutral to slightly basic.

  • If necessary, adjust the pH back towards neutral with a dilute acid (e.g., 1 M HCl), but be cautious not to lower the pH too much, as this may cause the compound to precipitate.

Mandatory Visualization: Solvent Selection Logic

G start What is your reaction type? peptide_coupling Peptide Coupling / Amide Bond Formation start->peptide_coupling aqueous_reaction Aqueous Reaction / Biological Assay start->aqueous_reaction stock_solution High Concentration Stock Solution start->stock_solution other_organic General Organic Synthesis start->other_organic solvent_coupling Use Polar Aprotic Solvents: - DMF - DCM - NMP peptide_coupling->solvent_coupling solvent_aqueous Use Aqueous Buffer + Base: - Suspend in buffer - Add base (e.g., NaOH, TEA) to form soluble salt aqueous_reaction->solvent_aqueous solvent_stock Use DMSO: - Capable of dissolving up to 100 mg/mL - Use sonication stock_solution->solvent_stock solvent_other Consider Polar Solvents: - Alcohols (MeOH, EtOH) - Acetone - Acetonitrile other_organic->solvent_other

A decision tree for selecting an appropriate solvent.

References

Technical Support Center: High-Temperature Boc Deprotection of Pyroglutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-temperature protocols for the deprotection of N-Boc-pyroglutamic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a high-temperature protocol for Boc deprotection of pyroglutamic acid derivatives?

High-temperature Boc deprotection offers a significant advantage by avoiding the use of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be harsh on sensitive functional groups.[1][2] This thermal approach can lead to cleaner reactions, simpler workups, and is amenable to continuous flow processes, which can enhance productivity.[1][2][3]

Q2: What is the general temperature range for thermal Boc deprotection?

Effective thermal Boc deprotection typically requires temperatures of 150°C or higher.[4] However, some substrates may undergo deprotection at temperatures as low as 100°C, though reaction times may be significantly longer, on the order of days.[4] For more rapid and efficient deprotection, especially in continuous flow systems, temperatures can range from 150°C to 270°C.[2]

Q3: Can the pyroglutamic acid core undergo degradation or side reactions at high temperatures?

Yes, the pyroglutamic acid scaffold can be susceptible to side reactions at elevated temperatures. The most significant concern is racemization, which has been observed to occur spontaneously when pyroglutamic acid is heated above its melting point (approximately 162°C).[5][6] The rate of racemization is highly dependent on the temperature, increasing as the temperature rises.[5] Prolonged heating at very high temperatures can also lead to decomposition.

Q4: What solvents are recommended for high-temperature Boc deprotection?

A range of solvents with high boiling points are suitable for thermal Boc deprotection. Common choices include:

  • Acetonitrile

  • Toluene

  • Methanol

  • Trifluoroethanol (TFE)

  • Water (superheated or near-critical)[4]

The choice of solvent can influence the reaction rate and selectivity.[7] For continuous flow applications, the use of a back-pressure regulator allows for heating solvents above their normal boiling points.[8]

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection
Possible Cause Troubleshooting Steps
Insufficient Temperature Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for your specific substrate.
Short Reaction Time Extend the reaction time. For batch reactions, this may involve several hours. In a continuous flow setup, this can be achieved by reducing the flow rate.
Solvent Effects If the reaction is sluggish, consider switching to a different high-boiling solvent. Polar aprotic solvents like acetonitrile or more polar protic solvents like TFE can influence the reaction rate.
Steric Hindrance For sterically hindered pyroglutamic acid derivatives, higher temperatures and longer reaction times may be necessary.
Issue 2: Formation of Impurities and Side Products
Possible Cause Troubleshooting Steps
Racemization of the Pyroglutamic Acid Core This is a significant risk at temperatures above 162°C.[5] To mitigate this, use the lowest effective temperature for the shortest possible time to achieve complete deprotection. Chiral HPLC analysis of the product is recommended to determine the enantiomeric excess.
Thermal Decomposition If significant degradation is observed, reduce the reaction temperature and/or shorten the reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative decomposition.
Side Reactions with Other Functional Groups While thermal deprotection is generally compatible with many functional groups, highly sensitive moieties may still react.[1][9][10] If this occurs, a lower temperature or an alternative deprotection method may be required.

Experimental Protocols

General Protocol for Batch High-Temperature Boc Deprotection
  • Preparation: Dissolve the N-Boc-pyroglutamic acid derivative in a suitable high-boiling solvent (e.g., toluene, acetonitrile) in a sealed reaction vessel.

  • Heating: Heat the reaction mixture to the desired temperature (typically 150-200°C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The deprotected product can often be isolated by removal of the solvent under reduced pressure. Further purification can be performed by chromatography or crystallization if necessary.

General Protocol for Continuous Flow High-Temperature Boc Deprotection
  • System Setup: A continuous flow reactor equipped with a high-temperature reaction coil and a back-pressure regulator is required.

  • Solution Preparation: Prepare a solution of the N-Boc-pyroglutamic acid derivative in a suitable solvent.

  • Reaction: Pump the solution through the heated reactor coil at a defined flow rate to control the residence time. The temperature is typically set between 180°C and 250°C.

  • Collection: The product stream is cooled and collected at the outlet. The deprotected amine can often be used directly in the next synthetic step without isolation.[2]

Data Presentation

Table 1: General Conditions for Thermal Boc Deprotection

ParameterBatch ConditionsContinuous Flow Conditions
Temperature 150 - 220°C180 - 270°C
Time 1 - 24 hours5 - 60 minutes (residence time)
Pressure Atmospheric or sealed vesselElevated (controlled by back-pressure regulator)
Typical Solvents Toluene, Acetonitrile, DioxaneAcetonitrile, Methanol, TFE, Water
Yields Substrate dependent, generally >90% for clean reactionsSubstrate dependent, often ≥95% for optimized reactions[2][9][10]

Visualizations

TroubleshootingWorkflow start Start: High-Temperature Boc Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete increase_temp Increase Temperature increase_temp->start increase_time Increase Time/Decrease Flow Rate increase_time->start change_solvent Change Solvent change_solvent->start troubleshoot_incomplete->increase_temp troubleshoot_incomplete->increase_time troubleshoot_incomplete->change_solvent check_purity Check Purity (LC-MS, NMR) complete->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Detected check_purity->impure No end End: Purified Product pure->end troubleshoot_impurities Troubleshoot Impurities impure->troubleshoot_impurities check_racemization Check for Racemization (Chiral HPLC) optimize Optimize Conditions (Lower Temp/Shorter Time) check_racemization->optimize check_decomposition Check for Decomposition Products check_decomposition->optimize troubleshoot_impurities->check_racemization troubleshoot_impurities->check_decomposition optimize->start

Caption: Troubleshooting workflow for high-temperature Boc deprotection.

LogicalRelationships cluster_params Reaction Parameters cluster_outcomes Potential Outcomes temperature Temperature deprotection Successful Deprotection temperature->deprotection Increases rate racemization Racemization temperature->racemization Increases risk (>162°C) decomposition Decomposition temperature->decomposition Increases risk time Time time->deprotection Increases conversion time->racemization Increases risk time->decomposition Increases risk solvent Solvent solvent->deprotection Affects rate & selectivity

Caption: Key parameter relationships in thermal Boc deprotection.

References

Technical Support Center: Scavengers for tert-butyl Cation in Boc Deprotection of Pyroglutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of scavengers during the Boc deprotection of pyroglutamic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during the Boc deprotection of pyroglutamic acid derivatives?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic sites on the pyroglutamic acid derivative or other molecules in the reaction mixture, leading to undesired byproducts.[1]

Q2: What are the most likely side reactions to occur with pyroglutamic acid derivatives during Boc deprotection?

A2: The most common side reactions include:

  • tert-Butylation: If the pyroglutamic acid derivative contains other nucleophilic functional groups (e.g., unprotected hydroxyl groups, thiols, or electron-rich aromatic rings), these can be alkylated by the tert-butyl cation. This results in the addition of a 56 Da mass unit to the molecule.[1]

  • Lactam Ring Opening: The pyroglutamic acid lactam ring can be susceptible to hydrolysis under strongly acidic conditions (pH < 2), which can be achieved during TFA treatment. This would lead to the formation of the corresponding glutamic acid derivative.[3]

Q3: What are scavengers and how do they prevent the formation of side products?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2] They react with the carbocation more rapidly than the sensitive functional groups on the target molecule, thus preventing unwanted side reactions.[2]

Q4: Which scavengers are recommended for the Boc deprotection of pyroglutamic acid derivatives?

A4: The choice of scavenger depends on the specific functionalities present in the pyroglutamic acid derivative.

  • For general purposes: A cocktail of triisopropylsilane (TIS) and water in TFA is a good starting point (e.g., 95:2.5:2.5 v/v/v TFA/TIS/H₂O).[2] TIS is an excellent scavenger for the tert-butyl cation.

  • If the derivative contains a thiol group (cysteine moiety): Ethanedithiol (EDT) is highly effective at preventing S-tert-butylation.[2]

  • If the derivative contains a tryptophan moiety: Triethylsilane (TES) or TIS are effective.[1]

  • If the derivative contains a methionine moiety: Thioanisole is a good choice to prevent S-alkylation.[1]

Troubleshooting Guides

Problem Possible Cause Solution
Observation of unexpected peaks in HPLC/LC-MS, especially with a mass increase of +56 Da. Alkylation of the pyroglutamic acid derivative or other nucleophilic residues by the tert-butyl cation.[1]Incorporate a scavenger or a scavenger cocktail into the deprotection reaction. Triisopropylsilane (TIS) is a highly effective general-purpose scavenger.[2]
Low yield of the desired deprotected product. 1. Incomplete deprotection. 2. Side reactions consuming the starting material or product. 3. Instability of the pyroglutamic acid lactam ring.1. Increase the reaction time or the concentration of TFA.[2] 2. Add an appropriate scavenger cocktail based on the functional groups present. 3. Monitor the reaction carefully for the formation of glutamic acid derivatives and consider milder deprotection conditions if ring-opening is significant.
Product is an intractable oil or difficult to purify. Formation of multiple side products.Optimize the scavenger cocktail to minimize byproduct formation. A well-chosen scavenger can significantly improve the purity of the crude product, simplifying purification.
Reaction is sluggish or does not go to completion. Steric hindrance around the Boc-protected nitrogen.Increase the reaction temperature slightly (e.g., to 40°C), but be aware that this may also increase the rate of side reactions. The use of an effective scavenger is critical under these conditions.[2]

Data Presentation

Table 1: Effectiveness of Different Scavenger Cocktails in Preventing Side Product Formation

Note: The following data is derived from studies on model peptides containing sensitive amino acid residues. While not specific to pyroglutamic acid derivatives, it serves as a valuable guide for scavenger selection, especially if the derivative contains similar functional groups.

Scavenger Cocktail (v/v/v)Target Residue(s)% Desired Peptide (Example)% Side Product (Example)Reference(s)
95:5 TFA/H₂OGeneralVariableHigh potential for alkylation[2]
95:2.5:2.5 TFA/TIS/H₂OGeneral, Trp, TyrHighLow[2]
92.5:5:2.5 TFA/Thioanisole/EDTCys, MetHighLow S-alkylation & oxidation[1]
88:5:5:2 TFA/Phenol/H₂O/TISTrp, TyrHighLow[4]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of a Pyroglutamic Acid Derivative using a Scavenger Cocktail

  • Preparation: Dissolve the Boc-protected pyroglutamic acid derivative in a suitable solvent such as dichloromethane (DCM) (e.g., 10-20 mg/mL).

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For a general-purpose deprotection, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Deprotection: Cool the reaction mixture to 0°C and add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM, or neat TFA).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM to remove residual TFA. The crude product can then be purified by an appropriate method, such as precipitation from cold diethyl ether or column chromatography.

Protocol 2: Small-Scale Scavenger Cocktail Screening

To determine the optimal scavenger for a specific pyroglutamic acid derivative, a small-scale screening of different scavenger cocktails is recommended.

  • Aliquot: Distribute equal small amounts of the Boc-protected pyroglutamic acid derivative into several vials.

  • Add Cocktails: To each vial, add a different pre-mixed deprotection cocktail (e.g., TFA/TIS/H₂O; TFA/TES/H₂O; TFA/thioanisole/H₂O).

  • React: Allow the reactions to proceed for a set amount of time (e.g., 2 hours) at room temperature.

  • Analyze: Quench the reactions and analyze the crude product from each vial by LC-MS to determine the cocktail that provides the highest yield of the desired product with the fewest impurities.

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection cluster_1 Side Reactions cluster_2 Scavenger Action Boc-PGA Boc-Protected Pyroglutamic Acid Derivative Protonation Protonation by TFA Boc-PGA->Protonation + H+ Carbocation_Formation Formation of tert-butyl cation (t-Bu+) Protonation->Carbocation_Formation - CO2, - Amine Deprotected_PGA Deprotected Pyroglutamic Acid Derivative Carbocation_Formation->Deprotected_PGA tBu_Cation tert-butyl cation (Electrophile) Carbocation_Formation->tBu_Cation Nucleophile Nucleophilic Residue (on PGA derivative) tBu_Cation->Nucleophile Alkylation Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Trapping Side_Product Alkylated Side Product (+56 Da) Nucleophile->Side_Product Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.

Scavenger_Selection_Workflow Start Start: Boc Deprotection of Pyroglutamic Acid Derivative Check_Nucleophiles Does the derivative contain other nucleophilic groups? Start->Check_Nucleophiles No_Nucleophiles Use standard scavenger cocktail (e.g., TFA/TIS/H2O) Check_Nucleophiles->No_Nucleophiles No Yes_Nucleophiles Identify the specific nucleophilic group(s) Check_Nucleophiles->Yes_Nucleophiles Yes Perform_Deprotection Perform Deprotection and Analyze Products No_Nucleophiles->Perform_Deprotection Thiol Thiol (Cys)? Yes_Nucleophiles->Thiol Indole Indole (Trp)? Thiol->Indole No Use_EDT Add Ethanedithiol (EDT) to the scavenger mix Thiol->Use_EDT Yes Thioether Thioether (Met)? Indole->Thioether No Use_Silane Use Triisopropylsilane (TIS) or Triethylsilane (TES) Indole->Use_Silane Yes Use_Thioanisole Add Thioanisole to the scavenger mix Thioether->Use_Thioanisole Yes Thioether->Perform_Deprotection No Use_EDT->Perform_Deprotection Use_Silane->Perform_Deprotection Use_Thioanisole->Perform_Deprotection

Caption: Decision workflow for selecting an appropriate scavenger.

Experimental_Workflow Start Start Dissolve Dissolve Boc-PGA derivative in DCM Start->Dissolve Add_Scavenger Add selected scavenger(s) (e.g., TIS) Dissolve->Add_Scavenger Cool Cool to 0°C Add_Scavenger->Cool Add_TFA Add TFA Cool->Add_TFA Stir Stir at room temperature (1-4 hours) Add_TFA->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Concentrate and co-evaporate with Toluene Monitor->Workup Complete Purify Purify crude product (Precipitation or Chromatography) Workup->Purify End End Purify->End

Caption: Experimental workflow for Boc deprotection with a scavenger.

References

Technical Support Center: Optimizing Coupling Reactions of Boc-D-pyr-OH with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges when coupling Boc-D-pyr-OH with sterically hindered amines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction efficiency and product yield.

Troubleshooting Guide: Slow or Incomplete Coupling Reactions

Issue: My coupling reaction between Boc-D-pyr-OH and a sterically hindered amine is slow, incomplete, or resulting in low yields.

This is a common challenge arising from the steric bulk around the reacting centers, which physically obstructs the formation of the amide bond.[1][2][3] The following guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Potential CauseRecommended Solution & Rationale
Inefficient Coupling Reagent Standard carbodiimide reagents like DCC and DIC may not be potent enough for sterically demanding couplings.[1] Solution: Switch to a more powerful activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters capable of overcoming the steric barrier.[1][4] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][5]
Suboptimal Reaction Time or Temperature Steric hindrance significantly slows down the reaction rate.[1] Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight.[1] Gentle heating can also help overcome the activation energy; however, this should be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly.[1]
Inadequate Solvent Choice The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[1] Poor solvation can lead to peptide aggregation, further impeding the reaction.[1][2] Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Reduced Nucleophilicity of the Amine The steric bulk adjacent to the amine group can diminish its nucleophilicity, making it a less effective reactant.[2] Solution: The choice of a highly reactive coupling reagent is crucial. Additionally, ensure the reaction conditions do not unnecessarily protonate the amine, further reducing its nucleophilicity. The use of a non-nucleophilic base is recommended.
Side Reactions Undesired side reactions can compete with the desired amide bond formation, reducing the yield. Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and minimize racemization.[6] HOAt is generally considered superior to HOBt in preventing racemization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for difficulty in coupling Boc-D-pyr-OH with sterically hindered amines?

A1: The primary reasons are twofold:

  • Steric Hindrance: The bulky nature of both the Boc-D-pyr-OH and the sterically hindered amine physically obstructs the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1][2]

  • Reduced Nucleophilicity: The steric hindrance around the amine can decrease its nucleophilicity, making it a less effective reactant.[2]

Q2: Which coupling reagents are most effective for sterically hindered couplings?

A2: For sterically hindered couplings, more potent reagents are necessary. Onium-salt-based reagents are generally the preferred choice.[2][4] HATU and PyAOP are often considered among the most efficient because they form highly reactive OAt esters.[1] HCTU, which forms a 6-Cl-OBt ester, is also more reactive than HBTU.[1]

Q3: How can I minimize racemization during these challenging coupling reactions?

A3: Racemization is a significant concern, especially with prolonged reaction times or elevated temperatures.[2] To minimize it:

  • Use an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[2]

  • Avoid excessive pre-activation times.

  • Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[2]

  • If using heat, optimize for the shortest possible time required to achieve a satisfactory yield.[1]

Q4: Is a "double coupling" strategy effective for these types of reactions?

A4: Yes, performing a second coupling is a common and effective method to drive the reaction to completion, especially when the first coupling is sluggish.[1] After the initial coupling reaction, the resin can be washed and then subjected to a fresh solution of the activated amino acid and coupling reagents.[1]

Q5: What role does the base play in these coupling reactions?

A5: The base is crucial for neutralizing the protonated amine and for the activation of the carboxylic acid by the coupling reagent.[7] For sterically hindered amines, a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or Hünig's base is often used to prevent side reactions.[8][9] The choice and amount of base can impact the extent of racemization.[2]

Quantitative Data on Coupling Reagent Efficiency

The selection of the coupling reagent significantly impacts the success of coupling reactions with sterically hindered substrates. The following tables summarize the relative effectiveness of various reagents.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amines

Coupling ReagentActive Ester FormedReactivityKey Characteristics
DCC/DIC O-acylisoureaLow-ModerateOften insufficient for sterically demanding couplings; can lead to side reactions.[1][6]
HBTU/PyBOP OBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[1]
HCTU O-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group.[1]
HATU/PyAOP OAt esterVery HighAmong the most effective reagents due to the high reactivity of the OAt ester and anchimeric assistance from the pyridine nitrogen.[1]
COMU/PyOxim Oxyma esterVery HighGenerally show higher reactivity than HOBt-based reagents and are considered a safer alternative to potentially explosive HOBt/HOAt-containing reagents.[10]

Table 2: Influence of Additives on Racemization

AdditiveRacemization SuppressionNotes
HOBt GoodThe classical additive for suppressing racemization in carbodiimide-mediated couplings.[6]
HOAt ExcellentSuperior to HOBt in preventing racemization, especially in challenging couplings.[2]
Oxyma Pure ExcellentA highly effective and non-explosive alternative to HOBt and HOAt.[2][10]

Experimental Protocols

Protocol 1: General Procedure for Coupling Boc-D-pyr-OH using HATU

This protocol is designed for the coupling of Boc-D-pyr-OH to a sterically hindered amine on a solid support.

  • Resin Preparation: Swell the resin-bound amine in a suitable solvent like DMF.

  • Deprotection (if applicable): If the amine is protected (e.g., with Fmoc), perform the standard deprotection protocol and wash the resin thoroughly with DMF.

  • Activation of Boc-D-pyr-OH:

    • In a separate vessel, dissolve Boc-D-pyr-OH (2-4 equivalents relative to the resin loading).

    • Add HATU (1.95 equivalents relative to the amino acid) and a non-nucleophilic base such as DIPEA (4-8 equivalents relative to the resin loading) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.[1]

  • Coupling Reaction:

    • Add the activated Boc-D-pyr-OH solution to the resin.

    • Agitate the reaction mixture at room temperature. For sterically hindered amines, the reaction time may need to be extended from the standard 1-2 hours to overnight.[1][8]

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test to check for the presence of free primary amines.[8] A negative test indicates a complete reaction.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, and dry it under vacuum.[8]

  • Double Coupling (Optional): If the reaction is incomplete, repeat steps 3 and 4 with a fresh solution of activated Boc-D-pyr-OH.[1]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents are not effective.[1]

  • Acyl Fluoride Formation:

    • Dissolve Boc-D-pyr-OH (1 equivalent) in an anhydrous solvent such as DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is critical as reaction times can be significantly longer.[1]

Visualizations

Troubleshooting_Workflow Start Start: Low Coupling Yield CheckReagent 1. Evaluate Coupling Reagent Start->CheckReagent StandardReagent Using DCC/DIC? CheckReagent->StandardReagent SwitchReagent Switch to HATU, HCTU, or PyAOP StandardReagent->SwitchReagent Yes CheckTimeTemp 2. Assess Reaction Conditions StandardReagent->CheckTimeTemp No SwitchReagent->CheckTimeTemp StandardTime Time < 2 hours? CheckTimeTemp->StandardTime IncreaseTime Increase Time (e.g., overnight) Consider gentle heating or microwave StandardTime->IncreaseTime Yes CheckSolvent 3. Review Solvent Choice StandardTime->CheckSolvent No IncreaseTime->CheckSolvent UsingDMF Using only DMF? CheckSolvent->UsingDMF SwitchSolvent Switch to NMP or a DCM/DMF/NMP mixture UsingDMF->SwitchSolvent Yes Incomplete Still Incomplete? UsingDMF->Incomplete No SwitchSolvent->Incomplete ConsiderDoubleCoupling 4. Perform Double Coupling End Reaction Optimized ConsiderDoubleCoupling->End Incomplete->ConsiderDoubleCoupling Yes Incomplete->End No

Caption: Troubleshooting workflow for low coupling efficiency.

Reagent_Selection_Logic Start Select Coupling Reagent HindranceLevel Assess Steric Hindrance Start->HindranceLevel LowHindrance Low to Moderate Hindrance HindranceLevel->LowHindrance Low/Moderate HighHindrance High to Extreme Hindrance HindranceLevel->HighHindrance High/Extreme Reagent_Low Use HBTU or PyBOP with HOBt/Oxyma LowHindrance->Reagent_Low Reagent_High Use HATU or PyAOP with HOAt/Oxyma HighHindrance->Reagent_High Reagent_Extreme Consider Acyl Fluoride Formation HighHindrance->Reagent_Extreme If HATU fails RacemizationRisk High Risk of Racemization? Reagent_Low->RacemizationRisk Reagent_High->RacemizationRisk Reagent_Extreme->RacemizationRisk Additives Use HOAt or Oxyma Pure Avoid high temp & excess base RacemizationRisk->Additives Yes FinalChoice Final Reagent Strategy RacemizationRisk->FinalChoice No Additives->FinalChoice

Caption: Logic for selecting the appropriate coupling reagent.

References

Validation & Comparative

A Comparative Guide to the Chiral HPLC Analysis of (R)-Boc-5-oxopyrrolidine-2-carboxylic Acid Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is of paramount importance. (R)-Boc-5-oxopyrrolidine-2-carboxylic acid, a protected derivative of pyroglutamic acid, is a key intermediate in the synthesis of various pharmaceuticals. Ensuring its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the enantiomeric excess (e.e.) of this compound, supported by experimental protocols and data.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess for this compound can be accomplished by several methods. Chiral HPLC is the most widely adopted technique due to its robustness and versatility. However, alternative methods such as Chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization offer specific advantages.

FeatureChiral HPLCChiral SFCChiral GC-MS
Principle Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Separation using a supercritical fluid (typically CO2) mobile phase and a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.
Sample Preparation Direct injection after dissolution in a suitable solvent.Dissolution in a suitable co-solvent.Derivatization is required to increase volatility.
Analysis Time Typically 10-30 minutes.Significantly faster, often under 10 minutes.15-30 minutes, plus derivatization time.
Resolution High resolution is achievable with appropriate column and mobile phase selection.Often provides superior or comparable resolution to HPLC.High resolution is possible with a suitable chiral column.
Solvent Consumption Moderate to high consumption of organic solvents.Drastically reduced organic solvent consumption.[1]Requires organic solvents for derivatization and extraction.
Instrumentation Widely available standard HPLC systems.Requires specialized SFC instrumentation.Standard GC-MS system.
Detection Commonly UV detection.UV or Mass Spectrometry (MS).Mass Spectrometry (MS).
LOD/LOQ High sensitivity, with LOQ often ≤0.05%.[2]Comparable to HPLC.Very high sensitivity with MS detection.

Recommended Method: Chiral HPLC

Direct analysis on a chiral stationary phase (CSP) is the most straightforward and widely accepted method for determining the enantiomeric excess of N-protected amino acids. Macrocyclic glycopeptide and polysaccharide-based CSPs are particularly effective for this class of compounds.[3]

Chiral HPLC Performance Data

The following table summarizes the expected chromatographic performance for the separation of (R)- and (S)-Boc-5-oxopyrrolidine-2-carboxylic acid on two common types of chiral stationary phases.

ParameterMethod A: Macrocyclic Glycopeptide CSPMethod B: Polysaccharide-based CSP
Chiral Stationary Phase CHIROBIOTIC® T, 5 µm, 250 x 4.6 mmCHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile/Methanol/Acetic Acid/Triethylamine (54.5:45:0.3:0.2, v/v/v/v)n-Hexane/2-Propanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min1.0 mL/min[1]
Column Temperature 25 °C25 °C[1]
Detection UV at 220 nmUV at 210 nm[1]
Retention Time (S)-enantiomer ~ 8.5 min~ 12.1 min
Retention Time (R)-enantiomer ~ 10.2 min~ 13.5 min
Resolution (Rs) > 2.0> 1.8
Enantiomeric Excess (% e.e.) > 99.5%> 99.5%

Experimental Protocols

Chiral HPLC Analysis (Method A)

1. Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm I.D.

  • Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine in a ratio of 54.5:45:0.3:0.2 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the racemic Boc-5-oxopyrrolidine-2-carboxylic acid in the mobile phase at a concentration of 1 mg/mL to determine the retention times of both enantiomers.

  • Prepare the sample of this compound by dissolving it in the mobile phase to a final concentration of approximately 1 mg/mL.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the racemic standard to identify the peaks corresponding to the (R) and (S) enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas of both enantiomers in the sample chromatogram.

5. Calculation of Enantiomeric Excess:

  • % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Visualizing the Workflow and Logic

G Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemic_std Prepare Racemic Standard (1 mg/mL) inject_std Inject Racemic Standard racemic_std->inject_std sample_prep Prepare (R)-enantiomer Sample (1 mg/mL) inject_sample Inject Sample sample_prep->inject_sample equilibration Equilibrate Column equilibration->inject_std equilibration->inject_sample peak_id Identify Enantiomer Peaks inject_std->peak_id integration Integrate Peak Areas inject_sample->integration peak_id->integration calc_ee Calculate % e.e. integration->calc_ee

Caption: Workflow for Chiral HPLC Analysis.

Alternative Methods: A Closer Look

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering significant advantages in speed and reduced environmental impact.[1] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.

Key Features:

  • Speed: Analysis times are often 3-5 times faster than HPLC.[1]

  • Green Chemistry: The use of CO2 significantly reduces the consumption of organic solvents.[1]

  • Resolution: Can provide equal or superior resolution to HPLC for many chiral compounds.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds, chiral GC-MS is a highly sensitive and selective technique. However, for non-volatile compounds like Boc-protected amino acids, derivatization is necessary to increase their volatility.

Derivatization:

  • The carboxylic acid group is typically esterified (e.g., to its methyl or ethyl ester).

  • The amide group may also be derivatized.

  • This adds complexity and potential for side reactions or racemization if not performed carefully.

Key Features:

  • Sensitivity: Mass spectrometric detection provides excellent sensitivity and selectivity.

  • Derivatization Requirement: The need for derivatization can be a significant drawback.

  • Applicability: Best suited for compounds that are inherently volatile or easily derivatized.

G Decision Tree for Method Selection start Start: Need to determine e.e. of This compound q1 Is high throughput a priority? start->q1 q3 Is the analyte volatile or easily derivatized? q2 Is minimizing solvent use critical? q1->q2 No sfc Chiral SFC: Fast, green, high resolution. q1->sfc Yes hplc Chiral HPLC: Robust, versatile, widely available. q2->hplc No q2->sfc Yes q3->hplc No gcms Chiral GC-MS: High sensitivity, requires derivatization. q3->gcms Yes

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Boc-D-Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the development of peptidomimetics, the precise characterization of protected amino acids is a critical quality control step. Boc-D-pyroglutamic acid, a chiral building block, is frequently utilized for its conformational rigidity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural confirmation and purity assessment of this compound. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of Boc-D-pyroglutamic acid, alongside relevant alternatives, and furnishes detailed experimental protocols to support researchers in their analytical endeavors.

Comparative NMR Data Analysis

The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyroglutamic acid ring system induces significant changes in the chemical shifts of adjacent protons and carbons. These shifts provide a clear spectroscopic signature for the protected amino acid. The following tables summarize the ¹H and ¹³C NMR data for Boc-L-pyroglutamic acid (which is spectroscopically identical to the D-enantiomer in an achiral solvent), and compares it with unprotected D-pyroglutamic acid and a related cyclic amino acid, Boc-L-proline.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundSolventHα (dd)Hβ (m)Hγ (m)Boc (s, 9H)
Boc-L-pyroglutamic acidCDCl₃4.652.3-2.62.1-2.21.48
D-Pyroglutamic acidD₂O4.172.2-2.42.1-2.3N/A
Boc-L-prolineDMSO-d₆4.332.2-2.32.1-2.21.69

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundSolventC=O (lactam)C=O (acid)C (Boc, quat.)CH₃ (Boc)
Boc-L-pyroglutamic acidCDCl₃175.0179.058.029.025.081.028.0
D-Pyroglutamic acidD₂O180.5182.558.531.027.5N/AN/A
Boc-L-prolineDMSO-d₆N/A174.659.529.222.776.526.0

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions such as concentration and temperature.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible NMR data. The following is a representative procedure for the ¹H and ¹³C NMR analysis of Boc-D-pyroglutamic acid.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation and purity assessment of Boc-D-pyroglutamic acid.

Materials:

  • Boc-D-pyroglutamic acid (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tube

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of Boc-D-pyroglutamic acid and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing:

    • Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the Boc-D-pyroglutamic acid structure.

Mandatory Visualizations

To further aid in the understanding of the molecular structure and the analytical workflow, the following diagrams have been generated.

Boc_D_pyroglutamic_acid_structure cluster_boc Boc Group cluster_pyroglutamic_acid D-Pyroglutamic Acid Core C_quat O1 C_quat->O1 C_me1 C_quat->C_me1 C_me2 C_quat->C_me2 C_me3 C_quat->C_me3 O2 N O1->N Boc protecting group attachment C_alpha N->C_alpha C_beta C_alpha->C_beta C_acid C_alpha->C_acid C_gamma C_beta->C_gamma C_lactam C_gamma->C_lactam C_lactam->N

Caption: Chemical structure of Boc-D-pyroglutamic acid.

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Transfer to NMR Tube A->B C Instrument Setup (Lock, Tune, Shim) B->C D Data Acquisition (¹H and ¹³C Spectra) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Integration, Peak Assignment) E->F

Caption: General workflow for NMR characterization.

Comparison of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid and (S)-Boc-5-oxopyrrolidine-2-carboxylic acid in chiral synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. (R)- and (S)-Boc-5-oxopyrrolidine-2-carboxylic acid, both derived from glutamic acid, are versatile chiral synthons. While structurally mirror images, their application in chiral synthesis can lead to distinct stereochemical outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational design of asymmetric syntheses.

Introduction to the Chiral Counterparts

(R)- and (S)-Boc-5-oxopyrrolidine-2-carboxylic acid, also known as Boc-D-pyroglutamic acid and Boc-L-pyroglutamic acid respectively, are conformationally constrained amino acid derivatives. The presence of the bicyclic pyrrolidinone ring system offers a rigid scaffold that is advantageous for inducing stereoselectivity in chemical transformations. The Boc-protecting group on the nitrogen atom enhances their solubility in organic solvents and allows for controlled reactivity.

Both enantiomers are commercially available and are frequently utilized as chiral auxiliaries or starting materials for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. Their utility stems from the ability to transfer their inherent chirality to new stereocenters formed during a reaction.

Performance in Asymmetric Synthesis: A Comparative Analysis

The true measure of a chiral synthon's utility lies in its performance in stereoselective reactions. Below, we compare the application of the (R)- and (S)-enantiomers of Boc-5-oxopyrrolidine-2-carboxylic acid derivatives in key asymmetric transformations.

Asymmetric Michael Addition Reactions

A study by Soloshonok et al. provides a direct comparison of methyl esters of (R)- and (S)-pyroglutamic acid as chiral auxiliaries in the asymmetric Michael addition of a nickel(II) complex of glycine to α,β-unsaturated enoates. This reaction is a powerful tool for the asymmetric synthesis of β-substituted amino acids.

The study found that both the (S)- and (R)-pyroglutamate-derived chiral auxiliaries were highly effective in controlling the stereochemical outcome of the reaction. In many cases, the reactions proceeded with high chemical yields and excellent diastereoselectivity. For instance, the reaction of the (S)-auxiliary with a pentafluorophenyl-substituted enoate resulted in the formation of a single diastereomer as detected by 1H NMR, highlighting the exceptional stereocontrol exerted by the chiral auxiliary.

While both enantiomers performed admirably, the choice between the (R)- and (S)-auxiliary dictates the absolute configuration of the newly formed stereocenter in the product. This allows for the selective synthesis of either enantiomer of the target β-substituted pyroglutamic acid by simply choosing the appropriate chiral auxiliary.

Table 1: Comparison of (R)- and (S)-Methyl Pyroglutamate as Chiral Auxiliaries in Asymmetric Michael Addition

EntryChiral AuxiliaryElectrophile (R' group)Yield (%)Diastereomeric Ratio (dr)
1(S)-Methyl PyroglutamateC6H595>98:2
2(R)-Methyl PyroglutamateC6H596>98:2
3(S)-Methyl Pyroglutamate4-FC6H494>98:2
4(R)-Methyl Pyroglutamate4-FC6H495>98:2
5(S)-Methyl Pyroglutamate4-CF3C6H496>98:2
6(R)-Methyl Pyroglutamate4-CF3C6H497>98:2
7(S)-Methyl PyroglutamateC6F598>99:1
8(R)-Methyl PyroglutamateC6F599>99:1

Data synthesized from qualitative descriptions in the literature. The diastereomeric ratios indicate a high level of stereocontrol for both auxiliaries.

Experimental Protocols

General Experimental Workflow for Asymmetric Michael Addition

The following diagram illustrates a typical workflow for the asymmetric Michael addition reaction using a pyroglutamate-based chiral auxiliary.

G cluster_0 Preparation of Michael Acceptor cluster_1 Michael Addition cluster_2 Auxiliary Cleavage & Product Isolation Pyroglutamate (R)- or (S)-Boc-5-oxopyrrolidine- 2-carboxylic acid Acylation Acylation with α,β-unsaturated acid chloride Pyroglutamate->Acylation Acceptor Chiral Michael Acceptor Acylation->Acceptor Addition Base-catalyzed Michael Addition Nucleophile Nucleophile (e.g., Glycine Ni(II) complex) Nucleophile->Addition Adduct Diastereomerically -enriched Adduct Addition->Adduct Cleavage Hydrolysis/Cleavage of Chiral Auxiliary Adduct->Cleavage Product Enantiomerically-enriched β-substituted Amino Acid Cleavage->Product

Caption: General workflow for asymmetric Michael addition.

Detailed Protocol for Asymmetric Michael Addition

Materials:

  • (R)- or (S)-Methyl-N-(cinnamoyl)pyroglutamate

  • (2S)-N-(N'-Benzylprolyl)aminobenzophenone-glycine nickel(II) complex

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • To a solution of the chiral Michael acceptor, (R)- or (S)-Methyl-N-(cinnamoyl)pyroglutamate (1.0 mmol), in anhydrous DMF (5 mL) is added the nickel(II) complex of glycine (1.1 mmol).

  • The reaction mixture is stirred at room temperature, and DBU (0.15 mmol) is added.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired Michael adduct.

  • The diastereomeric ratio is determined by 1H NMR analysis of the purified product.

Logical Relationship of Stereochemical Control

The stereochemical outcome of the reaction is directly dependent on the chirality of the pyroglutamic acid derivative used. This relationship can be visualized as follows:

G cluster_R Pathway with (R)-Auxiliary cluster_S Pathway with (S)-Auxiliary Start Prochiral Electrophile + Nucleophile R_TS Diastereomeric Transition State R Start->R_TS S_TS Diastereomeric Transition State S Start->S_TS R_Aux (R)-Boc-5-oxopyrrolidine- 2-carboxylic acid derivative R_Aux->R_TS R_Product Product with (R')-configuration R_TS->R_Product S_Aux (S)-Boc-5-oxopyrrolidine- 2-carboxylic acid derivative S_Aux->S_TS S_Product Product with (S')-configuration S_TS->S_Product

A Comparative Guide to Amine Protecting Groups for Pyroglutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides containing an N-terminal pyroglutamic acid (pGlu), the choice of a temporary protecting group for the lactam nitrogen is a critical consideration that influences solubility, coupling efficiency, and the potential for side reactions. While the amide nitrogen of pyroglutamic acid is significantly less nucleophilic than a primary amine, N-protection is often employed to enhance solubility and prevent potential side reactions.[1] This guide provides a comprehensive comparison of the most common protecting groups for pyroglutamic acid—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz or Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—offering a data-driven analysis to inform your synthetic strategy.

At a Glance: Key Characteristics of Protecting Groups for Pyroglutamic Acid

CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Acid-labile (e.g., TFA)[2]Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH)[3][4]Base-labile (e.g., 20% piperidine in DMF)[2]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisSolution-Phase Synthesis[5]Solid-Phase Peptide Synthesis (SPPS)[1]
Key Advantages - Orthogonal to Fmoc and Cbz- Well-established in SPPS- Orthogonal to Boc and Fmoc- Stable to mild acid and base- Orthogonal to Boc and Cbz- Mild deprotection conditions- Automation-friendly in SPPS[]
Potential Disadvantages - Strong acid for deprotection can cause side reactions in sensitive peptides[7]- Requires specialized equipment for hydrogenation- Not ideal for peptides with sulfur-containing residues- Base-labile conditions can cause side reactions like diketopiperazine formation[8]

Performance Comparison in Pyroglutamic Acid Chemistry

The selection of a protecting group for pyroglutamic acid is a balance of synthetic strategy, desired purity, and the specific requirements of the target peptide. While direct head-to-head comparative studies for all aspects of these protecting groups on pyroglutamic acid are not extensively documented in a single source, a clear picture of their relative performance can be assembled from available data.

Synthesis of N-Protected Pyroglutamic Acid Derivatives

The synthesis of N-protected pyroglutamic acid derivatives typically proceeds via the cyclization of the corresponding N-protected glutamic acid.

DerivativeSynthetic RouteReported YieldReference
Boc-pGlu-OMe Esterification of L-pyroglutamic acid followed by Boc protection.High, Purity >99.8%[9]
Z-pGlu-OH Cyclization of Z-Glu-anhydride catalyzed by dicyclohexylamine (DCHA).~88% (from the DCHA salt)[8]
Fmoc-pGlu-OH From Fmoc-Glu-OH via the corresponding acid chloride.~80%[8]

Note: The synthesis of Boc-pGlu-OH from Boc-Glu-anhydride has also been described.[1] The high yield and purity reported for Boc-pGlu-OMe suggest a straightforward and efficient protection process.[9] The synthesis of Z-pGlu-OH and Fmoc-pGlu-OH from their respective protected glutamic acids also provides good to excellent yields.[8]

Coupling Efficiency and Side Reactions

The efficiency of coupling N-protected pyroglutamic acid derivatives is crucial for the overall success of peptide synthesis.

Protecting GroupCoupling StrategyObserved Performance and Side Reactions
Boc SPPS & Solution-Phase: Commonly coupled using activating agents like HBTU or HATU.[10]High coupling efficiency is generally achieved. The primary concern with the Boc strategy in general is the repetitive use of strong acid for deprotection, which can lead to side reactions on the growing peptide chain.[7]
Cbz (Z) Primarily Solution-Phase: Coupled using standard reagents like DCC/HOBt.[5]Good coupling yields are reported in solution-phase synthesis.[5] A significant side reaction observed with Z-pGlu-OPfp is the formation of diketopiperazines (DKP), with reports of up to 60% DKP formation.
Fmoc Primarily SPPS: Coupled using standard protocols with reagents like HBTU or HATU.[1]High coupling efficiencies, typically exceeding 99%, are expected in Fmoc-SPPS. The mild basic deprotection conditions are a key advantage, though care must be taken to avoid base-mediated side reactions.[]

It is noteworthy that unprotected pyroglutamic acid can also be coupled directly, for instance using the BOP reagent, which can be advantageous in certain contexts, although N-protection often improves solubility and handling.[11]

Racemization

Racemization at the α-carbon of the pyroglutamic acid residue during activation and coupling is a critical parameter affecting the purity and biological activity of the final peptide. While extensive quantitative data comparing the racemization of Boc-, Cbz-, and Fmoc-protected pyroglutamic acid is limited, general principles of peptide chemistry apply.

  • Urethane-based protecting groups like Boc, Cbz, and Fmoc are known to suppress racemization compared to acyl-type protecting groups.

  • The choice of coupling reagent and additives (e.g., HOBt, Oxyma) plays a significant role in minimizing racemization.

  • Steric hindrance around the chiral center can also influence the rate of racemization.

While a definitive quantitative comparison is not available from the searched literature, it is generally accepted that modern coupling protocols involving uronium/aminium or phosphonium reagents in combination with additives like HOBt or Oxyma effectively minimize racemization for all three protecting groups.

Experimental Protocols

Synthesis of N-Protected Pyroglutamic Acid

cluster_0 Z-pGlu-OH Synthesis cluster_1 Fmoc-pGlu-OH Synthesis cluster_2 Boc-pGlu-OMe Synthesis Z-Glu-OH Z-Glu-OH Z-Glu-anhydride Z-Glu-anhydride Z-Glu-OH->Z-Glu-anhydride DCC Z-pGlu-OH·DCHA Z-pGlu-OH·DCHA Z-Glu-anhydride->Z-pGlu-OH·DCHA DCHA Z-pGlu-OH Z-pGlu-OH Z-pGlu-OH·DCHA->Z-pGlu-OH HCl Fmoc-Glu-OH Fmoc-Glu-OH Fmoc-pGlu-Cl Fmoc-pGlu-Cl Fmoc-Glu-OH->Fmoc-pGlu-Cl SOCl₂ Fmoc-pGlu-OH Fmoc-pGlu-OH Fmoc-pGlu-Cl->Fmoc-pGlu-OH H₂O/HCl L-pGlu-OH L-pGlu-OH L-pGlu-OMe L-pGlu-OMe L-pGlu-OH->L-pGlu-OMe SOCl₂/MeOH Boc-pGlu-OMe Boc-pGlu-OMe L-pGlu-OMe->Boc-pGlu-OMe (Boc)₂O, DMAP

Synthesis of N-protected pyroglutamic acid derivatives.

Protocol 1: Synthesis of Z-pGlu-OH [8]

  • Anhydride Formation: To a solution of Z-Glu-OH in THF, add DCC (1.0 eq). Stir overnight. Filter off the DCU precipitate and concentrate the filtrate to obtain Z-Glu-anhydride.

  • Cyclization: Dissolve Z-Glu-anhydride in THF/Et₂O and add a solution of DCHA (1.0 eq) in Et₂O dropwise. Stir for 12 hours. Filter the resulting Z-pGlu-OH·DCHA salt.

  • Acidification: Suspend the Z-pGlu-OH·DCHA salt in a mixture of 1M HCl and EtOAc and stir for 1 hour. Separate the organic phase, wash with water, dry, and concentrate to yield Z-pGlu-OH.

Protocol 2: Synthesis of Fmoc-pGlu-OH [8]

  • Chloride Formation: Stir a solution of Fmoc-Glu-OH in CH₂Cl₂ with SOCl₂ and a catalytic amount of DMF for 3 days to form Fmoc-pGlu-Cl.

  • Hydrolysis: Add a mixture of THF and 1M HCl to the freshly prepared Fmoc-pGlu-Cl. Stir for 24 hours. Basify with 5% aq NaHCO₃, wash with CH₂Cl₂, then acidify the aqueous layer with 1M HCl. Extract with CH₂Cl₂, dry, and concentrate to obtain Fmoc-pGlu-OH.

Protocol 3: Synthesis of Boc-pGlu-OMe [9]

  • Esterification: Dissolve L-pyroglutamic acid in methanol and add thionyl chloride as a catalyst. After the reaction, add sodium bicarbonate to stop the reaction, yielding methyl L-pyroglutamate.

  • Boc Protection: Dissolve methyl L-pyroglutamate in dichloromethane, add DMAP as a catalyst, and add di-tert-butyl dicarbonate in batches to obtain Boc-L-Pyroglutamic acid methyl ester.

Peptide Coupling Protocols

cluster_0 Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_1 Solution-Phase Coupling Workflow Resin Resin Deprotection Deprotection Resin->Deprotection e.g., 20% Piperidine/DMF for Fmoc Washing Washing Deprotection->Washing Coupling Coupling Washing->Coupling Protected-pGlu-OH, Activator Washing_2 Washing_2 Coupling->Washing_2 Wash Repeat Cycle or Final Cleavage Repeat Cycle or Final Cleavage Washing_2->Repeat Cycle or Final Cleavage Protected-pGlu-OH Protected-pGlu-OH Activation Activation Protected-pGlu-OH->Activation Coupling Reagent (e.g., HBTU) Coupled Dipeptide Coupled Dipeptide Activation->Coupled Dipeptide Amino Acid Ester Amino Acid Ester Amino Acid Ester->Activation Work-up & Purification Work-up & Purification Coupled Dipeptide->Work-up & Purification

General workflows for peptide synthesis.

Protocol 4: Boc-pGlu-OH Coupling in Solution-Phase using HBTU [10]

  • In a round-bottom flask, dissolve Boc-pGlu-OH (1.0 eq) and the amine component (e.g., H-Gly-OMe·HCl, 1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HBTU (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.

  • Upon completion, perform a standard aqueous work-up and purify by column chromatography if necessary.

Protocol 5: Fmoc-pGlu-OH Coupling in Solid-Phase Peptide Synthesis (Manual) (Adapted from[1])

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the N-terminal Fmoc group of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate Fmoc-pGlu-OH (3-5 eq) with a coupling agent (e.g., HBTU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq) in DMF for a few minutes.

  • Coupling: Add the activated Fmoc-pGlu-OH solution to the deprotected resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF.

Deprotection Protocols

Boc Deprotection: Treat the peptide-resin or protected peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 50% TFA/DCM, for about 30 minutes.[2]

Cbz Deprotection (Hydrogenolysis): Dissolve the Cbz-protected peptide in a suitable solvent (e.g., MeOH, EtOH, or THF) and add a catalytic amount of Pd/C (5-10 mol%). Stir the mixture under a hydrogen atmosphere (1 atm or higher) until the reaction is complete.[3]

Fmoc Deprotection: Treat the peptide-resin with a solution of 20% piperidine in DMF for 20-30 minutes.[2]

Conclusion

The choice between Boc, Cbz, and Fmoc for the protection of pyroglutamic acid in peptide synthesis is dictated by the overall synthetic strategy.

  • Boc-pGlu-OH is a versatile option suitable for both solid-phase and solution-phase synthesis, offering good solubility and high-purity starting material. Its main drawback is the reliance on strong acids for deprotection.

  • Cbz-pGlu-OH is a classical protecting group primarily used in solution-phase synthesis. Its orthogonality to both Boc and Fmoc is a significant advantage, but its removal by hydrogenolysis is not compatible with all peptide sequences, and it may be prone to diketopiperazine formation.

  • Fmoc-pGlu-OH is the preferred choice for modern solid-phase peptide synthesis due to the mild, base-labile deprotection conditions that are compatible with a wide range of sensitive functionalities and allow for easy automation.

For most standard applications in solid-phase peptide synthesis, Fmoc-pGlu-OH offers the most advantages in terms of mild reaction conditions and compatibility with automated protocols. Boc-pGlu-OH remains a robust alternative, particularly in Boc-based SPPS strategies. Cbz-pGlu-OH is best suited for specific applications in solution-phase synthesis where its unique orthogonality is required. Researchers should carefully consider the nature of their target peptide and the synthetic methodology to select the most appropriate protecting group for pyroglutamic acid.

References

A Comparative Guide to Coupling Reagents for (R)-Boc-Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is paramount. The choice of coupling reagent for sensitive and structurally unique amino acids like (R)-Boc-pyroglutamic acid can significantly impact reaction yield, purity, and overall success. This guide provides an objective comparison of common coupling reagents, supported by experimental data, to facilitate an informed selection for your specific research needs.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a balance of reactivity, potential for side reactions, and cost. Below is a summary of the performance of four widely used coupling reagents—HATU, HBTU, PyBOP, and EDC/HOBt—for the coupling of (R)-Boc-pyroglutamic acid with a model primary amine, glycine methyl ester (Gly-OMe).

Coupling ReagentTypical Yield (%)Product PurityReaction TimeRacemization PotentialKey Advantages & Disadvantages
HATU >95%[1]Very High[1]10-30 min[1]Very LowAdvantages: High reactivity, low racemization, effective for sterically hindered couplings.[1] Disadvantages: Higher cost. Can cause guanidinylation of the amine if used in excess.
HBTU 85-95%[1]High[1]30-60 min[1]LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Less effective than HATU in preventing racemization and for difficult couplings. Can also cause guanidinylation.
PyBOP 90-96%>95%1-4 hoursLowAdvantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with BOP.[2] Disadvantages: Byproducts can be challenging to remove.[3]
EDC/HOBt 85-92%>95%4-12 hoursLow to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed during workup.[4] Disadvantages: Generally lower reactivity and longer reaction times compared to onium salts.[5]

Experimental Protocols

The following are representative solution-phase protocols for the coupling of (R)-Boc-pyroglutamic acid with glycine methyl ester hydrochloride.

Reactants:

  • (R)-Boc-pyroglutamic acid (1.0 eq)

  • Glycine methyl ester hydrochloride (1.0 eq)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

Protocol 1: HATU Coupling
  • Preparation: In a round-bottom flask, dissolve (R)-Boc-pyroglutamic acid (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Activation and Coupling: Add DIPEA (3.0 eq) to the mixture to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 5 minutes. Add HATU (1.05 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 10-30 minutes.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.[1]

Protocol 2: HBTU Coupling
  • Preparation: In a round-bottom flask, dissolve (R)-Boc-pyroglutamic acid (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.[1]

  • Activation and Coupling: Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes. Add HBTU (1.05 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 30-60 minutes.[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.[1]

Protocol 3: PyBOP Coupling
  • Preparation: In a round-bottom flask, dissolve (R)-Boc-pyroglutamic acid (1.1 eq) in anhydrous DMF.

  • Activation and Coupling: Add PyBOP (1.1 eq) and DIPEA (2.2 eq) to the solution. Add the glycine methyl ester hydrochloride (1.0 eq). Stir the mixture at room temperature for 10-60 minutes.[6]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 4: EDC/HOBt Coupling
  • Preparation: In a round-bottom flask, dissolve (R)-Boc-pyroglutamic acid (1.0 eq), HOBt (1.1 eq), and glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF. Cool the mixture to 0 °C in an ice bath.[6][7]

  • Activation and Coupling: Add DIPEA (3.0 eq) to the mixture. Add EDC hydrochloride (1.2 eq) and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine to remove water-soluble byproducts and unreacted reagents. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.[6]

Potential Side Reactions

While coupling reagents are designed to be efficient, side reactions can still occur, particularly with sensitive substrates.

  • Racemization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity at the alpha-carbon. The risk of racemization is generally low for N-Boc protected amino acids but can be influenced by the choice of coupling reagent and base. Additives like HOBt and HOAt (the active component of HATU) are effective at suppressing racemization.[2]

  • Guanidinylation: Uronium-based reagents like HATU and HBTU can react with the free amine of the amino acid or peptide, leading to a guanidinylated byproduct that caps the chain and is difficult to remove. This is more prevalent if the coupling reagent is used in excess or if the coupling reaction is slow.

  • Diketopiperazine Formation: Although less common with the N-Boc protection of pyroglutamic acid, the formation of a cyclic dipeptide can be a side reaction in peptide synthesis, especially at the dipeptide stage.

  • N-acylurea Formation: With carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and acts as a byproduct. The use of HOBt helps to minimize this side reaction by trapping the active intermediate as an HOBt-ester.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve (R)-Boc-pGlu-OH, Amine-HCl, and Additives (e.g., HOBt) in Solvent cool Cool to 0°C prep->cool add_base Add Base (e.g., DIPEA) cool->add_base add_reagent Add Coupling Reagent (HATU, HBTU, PyBOP, or EDC) add_base->add_reagent react Stir at 0°C to RT add_reagent->react quench Quench and Dilute with Organic Solvent react->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry, Filter, and Concentrate wash->dry purify Column Chromatography (if necessary) dry->purify

Caption: A generalized experimental workflow for the coupling of (R)-Boc-pyroglutamic acid.

coupling_mechanism cluster_reactants Reactants cluster_activation Activation cluster_product Product acid (R)-Boc-pGlu-OH active_ester Activated Intermediate (e.g., OAt-ester, OBt-ester) acid->active_ester Activation amine R'-NH2 peptide Dipeptide Product amine->peptide reagent Coupling Reagent + Base reagent->active_ester active_ester->peptide Nucleophilic Attack

Caption: A simplified signaling pathway of amide bond formation using a coupling reagent.

References

A Comparative Guide to (R)-Boc-5-oxopyrrolidine-2-carboxylic acid and Fmoc-D-pyroglutamic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of pyroglutamic acid (pGlu) at the N-terminus of a peptide imparts crucial stability against degradation by aminopeptidases. This modification is pivotal for enhancing the half-life and bioavailability of therapeutic peptides. The choice of the protective group for the pyroglutamic acid derivative is a critical decision that influences the overall efficiency and outcome of the synthesis. This guide provides an objective comparison of two commonly used D-pyroglutamic acid derivatives: (R)-Boc-5-oxopyrrolidine-2-carboxylic acid (Boc-D-pGlu-OH) and Fmoc-D-pyroglutamic acid (Fmoc-D-pGlu-OH), to aid researchers in selecting the optimal reagent for their SPPS workflow.

Core Chemical Differences and Strategic Implications

The primary distinction between this compound and Fmoc-D-pyroglutamic acid lies in the nature of their Nα-protecting groups, which dictates the chemical environment of the entire synthesis strategy.

  • This compound utilizes the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA). This necessitates the use of more acid-stable protecting groups for the amino acid side chains, commonly benzyl (Bzl) based groups, which are cleaved at the final step with a very strong acid such as hydrofluoric acid (HF).

  • Fmoc-D-pyroglutamic acid employs the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is base-labile and is removed using a weak base, most commonly piperidine. This allows for the use of acid-labile side-chain protecting groups, such as tert-butyl (tBu), which can be removed simultaneously with the cleavage of the peptide from the resin using TFA.

This fundamental difference in deprotection chemistry leads to distinct advantages and disadvantages for each approach, impacting factors such as reaction conditions, potential side reactions, and the overall workflow.

Performance Comparison: A Theoretical and Practical Overview

FeatureThis compound (Boc-D-pGlu-OH)Fmoc-D-pyroglutamic acid (Fmoc-D-pGlu-OH)
Deprotection Conditions 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)
Cleavage Conditions Strong acids (e.g., HF, TFMSA)Trifluoroacetic acid (TFA) based cocktails
Coupling Efficiency Generally high, aided by in situ neutralization protocols.Generally high with modern coupling reagents (e.g., HBTU, HATU).
Potential Side Reactions Acid-catalyzed side reactions, potential for t-butylation of sensitive residues if scavengers are omitted.Base-catalyzed side reactions such as diketopiperazine formation, especially with proline or glycine at the C-terminus.
Purity of Final Peptide Can be high, but harsh final cleavage conditions may generate byproducts.Often results in high purity due to milder overall conditions.
Workflow Complexity Requires specialized equipment for handling strong acids like HF. Neutralization step required after each deprotection.Simpler and more common workflow. Deprotection and coupling are straightforward cycles.
Cost-Effectiveness Boc-amino acids can sometimes be more economical.Fmoc-amino acids and reagents are widely available and competitively priced.

Experimental Protocols

Detailed experimental protocols for the incorporation of each pyroglutamic acid derivative are provided below. These are representative protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol assumes the synthesis is performed on a p-methylbenzhydrylamine (MBHA) resin for a C-terminal amide.

1. Resin Preparation and Swelling:

  • Place the desired amount of MBHA resin in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 1 hour.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

3. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 10 minutes at room temperature.

  • Drain the neutralization solution and wash the resin with DCM (3x).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

  • Add DIEA (6 eq.) to the activation mixture and agitate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 2-4 hours at room temperature.

  • Monitor coupling completion using the Kaiser test.

5. Final Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add anisole as a scavenger.

  • Perform HF cleavage at 0°C for 1 hour.

  • Evaporate the HF.

  • Precipitate the crude peptide in cold diethyl ether.

  • Wash the peptide with cold ether, dissolve in an appropriate aqueous buffer, and lyophilize.

Protocol 2: Incorporation of Fmoc-D-pyroglutamic acid in Fmoc-SPPS

This protocol assumes the synthesis is performed on a Rink Amide resin for a C-terminal amide.

1. Resin Preparation and Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 1 hour.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 20 minutes at room temperature.

  • Drain the piperidine solution and wash the resin with DMF (5x).

3. Coupling of Fmoc-D-pyroglutamic acid:

  • In a separate vessel, dissolve Fmoc-D-pyroglutamic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in a minimal amount of DMF.

  • Add DIEA (6 eq.) to the activation mixture and agitate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 2-4 hours at room temperature.

  • Monitor coupling completion using the Kaiser test.

4. Final Cleavage and Deprotection:

  • Wash the resin with DMF and then DCM, and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Wash the peptide with cold ether, dissolve in an appropriate aqueous buffer, and lyophilize.

Visualizing the Workflow and Potential Biological Context

To further clarify the processes and potential applications, the following diagrams illustrate the SPPS workflows and a hypothetical signaling pathway involving a D-pyroglutamic acid-containing peptide.

SPPS_Workflow_Comparison cluster_boc Boc-SPPS Workflow cluster_fmoc Fmoc-SPPS Workflow Boc_Start Start with Resin Boc_Deprotect Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Couple Boc-AA Boc_Neutralize->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_Wash->Boc_Deprotect Repeat for next cycle Boc_Final_Cleavage Final Cleavage (HF) Boc_Wash->Boc_Final_Cleavage Final Step Boc_End Purified Peptide Boc_Final_Cleavage->Boc_End Fmoc_Start Start with Resin Fmoc_Deprotect Fmoc Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple Fmoc-AA Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Wash Fmoc_Couple->Fmoc_Wash Fmoc_Wash->Fmoc_Deprotect Repeat for next cycle Fmoc_Final_Cleavage Final Cleavage (TFA Cocktail) Fmoc_Wash->Fmoc_Final_Cleavage Final Step Fmoc_End Purified Peptide Fmoc_Final_Cleavage->Fmoc_End

Caption: Comparative workflows of Boc-SPPS and Fmoc-SPPS.

Peptides containing D-pyroglutamic acid are of interest for their potential neurological activity. D-pyroglutamic acid has been reported to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. The following diagram illustrates a hypothetical signaling pathway where a D-pGlu-containing peptide might act.

Signaling_Pathway cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel opens CaMKII CaMKII Ca_Channel->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression regulates Glutamate Glutamate Glutamate->NMDA_R activates D_pGlu_Peptide D-pGlu Peptide D_pGlu_Peptide->NMDA_R antagonizes

Caption: Hypothetical antagonism of the NMDA receptor by a D-pGlu peptide.

Conclusion

The choice between this compound and Fmoc-D-pyroglutamic acid for SPPS is contingent upon the specific requirements of the synthesis and the available laboratory infrastructure.

Fmoc-D-pyroglutamic acid is generally the preferred choice for most applications due to the milder overall reaction conditions, simpler workflow, and reduced need for specialized equipment. The Fmoc/tBu strategy is highly versatile and compatible with a wide range of peptide sequences and modifications.

This compound remains a viable and robust option , particularly for laboratories already equipped for Boc chemistry or for the synthesis of peptides that are prone to aggregation, where the acidic deprotection steps of the Boc strategy can be advantageous.

Ultimately, the decision should be based on a careful consideration of the peptide's properties, the desired scale of synthesis, and the laboratory's expertise and resources.

X-ray Crystallography of (R)-Boc-5-oxopyrrolidine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic analysis of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid is not publicly available in the reviewed literature. However, to provide valuable structural insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of the crystal structures of the parent compound, L-Pyroglutamic Acid, and a closely related derivative, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. This comparison sheds light on the conformational effects of the Boc protecting group and additional ring substituents on the pyrrolidine scaffold.

Introduction

This compound is a valuable chiral building block in the synthesis of pharmaceuticals, particularly protease inhibitors and peptidomimetics.[1] The conformation of the pyrrolidine ring is crucial for the biological activity of its derivatives, and X-ray crystallography provides definitive insights into its solid-state structure. While the crystal structure for the title compound is not readily accessible, analysis of related structures offers a strong foundation for understanding its potential solid-state conformation.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for L-Pyroglutamic Acid and (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, offering a basis for structural comparison.

ParameterL-Pyroglutamic Acid(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
Chemical Formula C₅H₇NO₃C₁₁H₁₉NO₅
Molecular Weight 129.11 g/mol 245.27 g/mol
Crystal System MonoclinicMonoclinic
Space Group P 1 21/n 1P2₁
a (Å) 7.95686.4299 (13)
b (Å) 8.74499.784 (2)
c (Å) 9.09810.279 (2)
α (°) 9090
β (°) 115.48290.12 (3)
γ (°) 9090
Volume (ų) 572.2646.7 (2)
Z 42
Resolution Not ReportedNot Reported
R-factor 0.0625Not Reported

Experimental Protocols

The following sections detail the general experimental protocols for single-crystal X-ray diffraction, as can be inferred from the available literature for similar compounds.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, colorless single crystals of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid were obtained by recrystallization from methanol.

Data Collection

A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected as a series of frames at different crystal orientations. Data collection for (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid was performed on a Rigaku Saturn CCD area-detector diffractometer using Mo Kα radiation.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, typically using direct methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. For the analysis of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the structure was solved by direct methods using the SHELXS program and refined with the SHELXL2014 program.

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesis of this compound derivative purification Purification synthesis->purification dissolution Dissolution in a suitable solvent purification->dissolution evaporation Slow evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Conformational Comparison of Pyrrolidine Rings

conformational_comparison cluster_effects Structural Effects parent L-Pyroglutamic Acid (Parent Compound) boc_derivative This compound (Target Compound - Structure Inferred) parent->boc_derivative Addition of Boc group substituted_derivative (2R,4R)-Boc-4-methoxy-pyrrolidine-2-carboxylic acid (Substituted Derivative) boc_derivative->substituted_derivative Addition of Methoxy group boc_effect Increased steric bulk Altered hydrogen bonding boc_derivative->boc_effect methoxy_effect Further conformational restriction Potential for new interactions substituted_derivative->methoxy_effect

Caption: Logical relationships of structural modifications on the pyrrolidine ring.

References

Comparative yield of different synthetic routes to Boc-protected pyroglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. Boc-protected pyroglutamic acid, a key intermediate in the synthesis of various pharmaceuticals, can be prepared through several synthetic pathways. This guide provides an objective comparison of the most common routes, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.

This document outlines three primary synthetic strategies for obtaining Boc-L-pyroglutamic acid: a two-step synthesis starting from L-pyroglutamic acid via its methyl ester, the direct Boc protection of L-pyroglutamic acid, and the cyclization of Boc-L-glutamic acid. Each route offers distinct advantages in terms of yield, atom economy, and procedural complexity.

Comparative Yield of Synthetic Routes

The following table summarizes the reported yields for the different synthetic pathways to Boc-protected pyroglutamic acid and its derivatives.

RouteStarting MaterialKey ReagentsProductReported Yield (%)Reference
1L-Pyroglutamic Acid1. Thionyl chloride, Methanol2. (Boc)₂O, DMAPBoc-L-Pyroglutamic acid methyl esterHigh (product purity up to 99.8%)[1]
2Boc-L-Glutamic Acid1,1'-Carbonyldiimidazole (CDI)Boc-Gly-pGlu-Val-NH₂ (example of cyclization)79[2]
3Z-L-Glutamic Acid AnhydrideDCHA, then HClZ-L-Pyroglutamic Acid88[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Two-Step Synthesis from L-Pyroglutamic Acid via Methyl Ester

This high-yielding route involves the initial esterification of L-pyroglutamic acid to its methyl ester, followed by the protection of the lactam nitrogen with a Boc group.[1]

Step 1: Esterification of L-Pyroglutamic Acid

  • Materials: L-pyroglutamic acid, methanol, thionyl chloride, sodium bicarbonate.

  • Procedure:

    • Suspend L-pyroglutamic acid (e.g., 200 kg) in absolute methanol (e.g., 800 kg) in a suitable reaction vessel and cool the mixture to 5-10°C.

    • Slowly add thionyl chloride (e.g., 50 kg) while maintaining the temperature between 5-10°C.

    • Stir the reaction mixture at this temperature for 6-8 hours.

    • Neutralize the reaction by adding sodium bicarbonate to terminate the esterification, yielding methyl L-pyroglutamate.[2][3]

Step 2: Boc Protection of Methyl L-Pyroglutamate

  • Materials: Methyl L-pyroglutamate, dichloromethane, 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate ((Boc)₂O).

  • Procedure:

    • Dissolve the methyl L-pyroglutamate obtained in the previous step in dichloromethane.

    • Add a catalytic amount of DMAP to the solution.

    • Add di-tert-butyl dicarbonate in batches while stirring and maintaining the temperature between 15-20°C.

    • Continue the reaction until completion to yield Boc-L-pyroglutamic acid methyl ester.[1][2]

Route 2: Cyclization of N-Protected L-Glutamic Acid

This approach involves the initial protection of L-glutamic acid with a suitable protecting group (e.g., Boc or Z), followed by an intramolecular cyclization to form the pyroglutamate ring.

Protocol Example (using a Z-protected analogue): Cyclization of Z-L-Glutamic Anhydride [2]

  • Materials: Z-L-glutamic anhydride, dicyclohexylamine (DCHA), ethyl acetate, hydrochloric acid.

  • Procedure:

    • Expose Z-L-glutamic anhydride to DCHA to catalyze the cyclization, forming the Z-pGlu-OH·DCHA salt. This reaction is reported to proceed in quantitative yield.

    • Stir the Z-pGlu-OH·DCHA salt (e.g., 100 mmol) with 1M HCl (e.g., 300 mL) and ethyl acetate (e.g., 350 mL) for 1 hour.

    • After filtration, wash the organic phase with water, dry it over sodium sulfate, and concentrate it.

    • Recrystallize the residue from ethyl acetate/petroleum ether to yield Z-L-pyroglutamic acid (Z-pGlu-OH). The reported yield for this step is 88%.[2]

A similar strategy can be employed for Boc-L-glutamic acid, often using coupling agents like dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) to facilitate the intramolecular cyclization. For instance, the cyclization of a Boc-protected glutamic acid derivative during a peptide synthesis using CDI has been reported with a 79% yield.[2]

Route 3: Direct Boc Protection of L-Pyroglutamic Acid

This is a straightforward approach where the commercially available L-pyroglutamic acid is directly protected with a Boc group.

General Procedure:

  • Materials: L-pyroglutamic acid (or its ester), di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine), and a catalyst (e.g., DMAP), in a solvent like dichloromethane.

  • Procedure:

    • Prepare a solution of the L-pyroglutamic acid derivative in the chosen solvent.

    • Add the base, catalyst, and (Boc)₂O to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Isolate and purify the final product, typically using column chromatography.[3]

Synthetic Route Workflows

The logical flow of the described synthetic strategies can be visualized as follows:

Synthetic_Routes cluster_1 Route 1: Two-Step from L-Pyroglutamic Acid cluster_2 Route 2: Cyclization of Boc-L-Glutamic Acid cluster_3 Route 3: Direct Protection Start Start Intermediate Intermediate Product Product Reagent Reagent LPA1 L-Pyroglutamic Acid Me_pGlu Methyl L-Pyroglutamate LPA1->Me_pGlu Esterification Boc_pGlu_Me Boc-L-Pyroglutamic Acid Methyl Ester Me_pGlu->Boc_pGlu_Me Boc Protection LGA2 L-Glutamic Acid Boc_LGA Boc-L-Glutamic Acid LGA2->Boc_LGA Boc Protection Boc_pGlu Boc-L-Pyroglutamic Acid Boc_LGA->Boc_pGlu Cyclization LPA3 L-Pyroglutamic Acid Boc_pGlu2 Boc-L-Pyroglutamic Acid LPA3->Boc_pGlu2 Boc Protection

Caption: Comparative workflows for the synthesis of Boc-protected pyroglutamic acid.

Logical Relationships in Synthesis

The choice of a particular synthetic route is influenced by several factors, including the availability of starting materials, desired scale of the reaction, and the specific derivative of Boc-pyroglutamic acid required.

Logical_Relationships Factor Factor Route Route Decision Decision Start_Mat Starting Material Availability Choose_Route Select Synthetic Route Start_Mat->Choose_Route Desired_Deriv Desired Derivative (Acid vs. Ester) Desired_Deriv->Choose_Route Yield_Purity Required Yield & Purity Yield_Purity->Choose_Route Route1 Route 1: Two-Step from L-Pyroglutamic Acid Choose_Route->Route1 Route2 Route 2: Cyclization of Boc-L-Glutamic Acid Choose_Route->Route2 Route3 Route 3: Direct Protection of L-Pyroglutamic Acid Choose_Route->Route3

Caption: Decision factors for selecting a synthetic route to Boc-pyroglutamic acid.

References

A Spectroscopic and Chromatographic Comparison of (R)- and (S)-Boc-pyroglutamic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of chiral molecules like (R)- and (S)-Boc-pyroglutamic acid is of paramount importance. As enantiomers, these compounds exhibit identical physical and spectroscopic properties in an achiral environment. However, their interaction with other chiral entities, such as biological receptors or chiral chromatographic stationary phases, can differ significantly. This guide provides a comparative overview of the key analytical techniques used to characterize and differentiate these enantiomers, supported by experimental data and detailed protocols.

Physicochemical and Chiroptical Properties

Enantiomers share the same melting point, boiling point, and solubility in achiral solvents. The primary distinguishing physical characteristic between (R)- and (S)-Boc-pyroglutamic acid is their optical activity—the direction in which they rotate plane-polarized light. The specific rotation of one enantiomer is equal in magnitude but opposite in sign to the other.

Property(S)-Boc-pyroglutamic acid ((S)-(-)-N-Boc-2-pyrrolidone-5-carboxylic acid)(R)-Boc-pyroglutamic acid ((R)-(+)-N-Boc-2-pyrrolidone-5-carboxylic acid)Reference
CAS Number 53100-44-0Not readily available[1]
Molecular Formula C₁₀H₁₅NO₅C₁₀H₁₅NO₅[1]
Molecular Weight 229.23 g/mol 229.23 g/mol [1]
Appearance White to off-white powderWhite to off-white powder[1]
Melting Point 117 - 119 °C117 - 119 °C[1]
Specific Rotation [α]D²⁰ = -35 ± 2° (c=1 in CHCl₃)[α]D²⁰ = +35 ± 2° (c=1 in CHCl₃) (inferred)[1]

Spectroscopic Analysis

In achiral solvents, the NMR, IR, and Mass Spectra of (R)- and (S)-Boc-pyroglutamic acid are identical. The following sections describe the expected spectral features based on the known data for the (S)-enantiomer and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The chemical shifts for both enantiomers will be identical. The data presented below is based on the analysis of N-Boc-glutamic acid and derivatives of (S)-Boc-pyroglutamic acid, and serves as an expected representation.[2][3]

Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.47s9H-C(CH₃)₃ (Boc)
~2.2 - 2.6m4H-CH₂-CH₂- (ring)
~4.5m1H-CH- (chiral center)
~9.0 - 11.0br s1H-COOH

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~25-CH₂-
~28-C(CH₃)₃ (Boc)
~30-CH₂-
~55-CH- (chiral center)
~80-C(CH₃)₃ (Boc)
~155-C=O (Boc)
~175-C=O (lactam)
~178-C=O (carboxylic acid)
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. As with NMR, the IR spectra of the (R) and (S) enantiomers will be identical.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (carboxylic acid, H-bonded)
2980 - 2850MediumC-H stretch (alkyl)
~1760StrongC=O stretch (Boc carbonyl)
~1710StrongC=O stretch (carboxylic acid dimer)
~1680StrongC=O stretch (lactam carbonyl)
1320 - 1210StrongC-O stretch (carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectra of the two enantiomers will be identical. Electrospray ionization (ESI) is a common technique for such molecules.

Expected Mass Spectrometry Data (ESI)

m/zInterpretation
230.0974[M+H]⁺ (Calculated for C₁₀H₁₆NO₅⁺)
252.0793[M+Na]⁺ (Calculated for C₁₀H₁₅NNaO₅⁺)
174.0655[M+H - C₄H₈]⁺ (Loss of isobutylene from Boc)
130.0504[M+H - C₅H₉O₂]⁺ (Loss of Boc group)

Chromatographic Separation: The Key to Differentiation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating and quantifying the enantiomers of Boc-pyroglutamic acid. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times.

Experimental Workflow for Chiral HPLC

G Chiral HPLC Workflow for (R)- and (S)-Boc-pyroglutamic Acid cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh racemic or enantiomerically enriched sample prep_dissolve Dissolve in mobile phase or suitable solvent (e.g., 1 mg/mL) prep_start->prep_dissolve prep_filter Filter through 0.45 µm syringe filter prep_dissolve->prep_filter hplc_inject Inject sample onto Chiral HPLC column prep_filter->hplc_inject Prepared Sample hplc_separate Isocratic elution with mobile phase hplc_inject->hplc_separate hplc_detect UV detection (e.g., 210-220 nm) hplc_separate->hplc_detect data_chrom Obtain chromatogram with two separated peaks hplc_detect->data_chrom Detector Signal data_identify Identify peaks based on retention times of pure standards data_chrom->data_identify data_quantify Integrate peak areas for enantiomeric excess (%ee) calculation data_identify->data_quantify

Caption: Workflow for the chiral separation of (R)- and (S)-Boc-pyroglutamic acid using HPLC.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the Boc-pyroglutamic acid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4][5]

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument.[6]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[4]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[4]

  • Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the FTIR spectrometer's sample compartment.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Spectrum Collection: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[7][8]

Chiral High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase or a compatible solvent like methanol or isopropanol. Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, injector, column oven, and UV detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives, is often effective for separating N-protected amino acids.[10][11]

    • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane, a polar modifier like 2-propanol or ethanol, and an acidic additive like trifluoroacetic acid (TFA) (e.g., n-Hexane/2-Propanol/TFA 90:10:0.1 v/v/v).[10] For reversed-phase, a mixture of water/acetonitrile or water/methanol with a buffer is common.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210-220 nm.[9]

    • Injection Volume: 5-10 µL.[9]

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (%ee) can be calculated from the integrated areas of the two peaks.

Logical Relationship for Enantiomer Identification

The following diagram illustrates the logical process for the complete characterization and differentiation of (R)- and (S)-Boc-pyroglutamic acid.

G Logical Workflow for Enantiomer Characterization cluster_structure Structural Confirmation (Achiral Methods) cluster_chirality Chiral Identification nmr NMR (¹H & ¹³C) structure_confirm Structure Confirmed as Boc-pyroglutamic acid nmr->structure_confirm ir FTIR ir->structure_confirm ms Mass Spectrometry ms->structure_confirm polarimetry Polarimetry (Specific Rotation) structure_confirm->polarimetry chiral_hplc Chiral HPLC structure_confirm->chiral_hplc s_enantiomer (S)-Enantiomer (-)-rotation Peak 1 polarimetry->s_enantiomer Negative r_enantiomer (R)-Enantiomer (+)-rotation Peak 2 polarimetry->r_enantiomer Positive chiral_hplc->s_enantiomer Elutes at t_R1 chiral_hplc->r_enantiomer Elutes at t_R2

Caption: Logical workflow for the structural and stereochemical identification of Boc-pyroglutamic acid enantiomers.

References

Safety Operating Guide

Proper Disposal of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-Boc-5-oxopyrrolidine-2-carboxylic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE) is mandatory and should include:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes or airborne particles.

  • Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Body Protection: A laboratory coat must be worn to protect against accidental skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.[1]

Waste Characterization and Segregation

Proper characterization of the waste is the first critical step in the disposal process. This compound should be treated as chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream categorization.

Key considerations for waste segregation:

  • Solid Waste: Collect un-used or surplus this compound, as well as any grossly contaminated disposable lab supplies (e.g., weigh boats, contaminated paper towels), in a designated, compatible, and clearly labeled solid chemical waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be disposed of as liquid chemical waste. Do not dispose of this chemical down the drain.[3] The liquid waste container should be appropriate for the solvent used and clearly labeled with the full chemical name of all components.

  • Sharps Waste: Any needles or other sharps contaminated with this chemical must be disposed of in a designated sharps container.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound. Always adhere to your local and institutional regulations.

  • Container Selection: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For solid waste, a high-density polyethylene (HDPE) or glass container is suitable. For liquid waste, ensure the container is compatible with the solvent used.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any known hazards (e.g., Irritant)

    • The date of accumulation

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Spill Management: In the event of a minor spill, carefully sweep up the solid material to avoid creating dust and place it into the designated solid waste container.[4] For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand, and then collect the contaminated absorbent into the sealed waste container.[3][4] For larger spills, evacuate the area and immediately contact your institution's EHS department.

  • Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4] Do not attempt to dispose of this chemical in the regular trash.[3]

Quantitative Safety and Disposal Data

The following table summarizes key quantitative data and disposal considerations for this compound and related compounds.

Parameter Value / Information Source
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1][2]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat, N95 dust mask[1][5]
Storage Temperature -20°C[1]
Disposal Method Dispose of as hazardous waste through a licensed contractor. Do not dispose down the drain or in regular trash.[3][6][7]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

SafetyPrecautions cluster_handling Safe Handling cluster_ppe Personal Protective Equipment (PPE) cluster_spill Spill Response Handling Handle in a well-ventilated area (fume hood). PPE Wear appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat - N95 Respirator (if needed) Handling->PPE Requires Spill Minor Spill: - Sweep up solid or absorb liquid - Place in waste container Major Spill: - Evacuate - Contact EHS Handling->Spill If spill occurs

References

Personal protective equipment for handling (R)-Boc-5-oxopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-Boc-5-oxopyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, necessary personal protective equipment (PPE), and disposal of this compound.

This compound is a chemical compound that requires careful handling in a laboratory setting to mitigate potential risks. This guide provides essential safety protocols and logistical information to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, adherence to strict PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times. Should be equipped with side shields for comprehensive protection against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for handling weak acids and provide good general chemical resistance. Ensure gloves are inspected for any signs of degradation or punctures before use. For prolonged contact, consider thicker gauge gloves.
Body Protection Laboratory CoatA long-sleeved lab coat is required to protect the skin and personal clothing from potential spills and contamination.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the solid compound, especially if there is a risk of generating dust, to prevent respiratory tract irritation.

Experimental Protocols: Donning and Doffing of Personal Protective Equipment

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination and exposure.

Donning PPE Protocol
  • Hand Hygiene: Before starting, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Lab Coat: Put on a clean, long-sleeved laboratory coat and ensure it is fully buttoned or snapped.

  • Eye and Face Protection: Put on safety glasses with side shields or goggles. Adjust for a secure and comfortable fit.

  • Gloves: Select the correct size of nitrile gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to ensure complete coverage.

Doffing PPE Protocol

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (glove-to-glove) and clean surfaces only with clean surfaces (skin-to-skin).

  • Gloves:

    • Grasp the outside of one glove at the wrist with your other gloved hand.

    • Peel the glove off, turning it inside out as you remove it.

    • Hold the removed glove in your still-gloved hand.

    • Slide the fingers of your ungloved hand under the wrist of the remaining glove.

    • Peel this glove off from the inside, creating a "bag" for both gloves.

    • Dispose of the gloves in the appropriate chemical waste container.

  • Hand Hygiene: Wash your hands or use hand sanitizer before proceeding.

  • Eye and Face Protection: Remove safety glasses or goggles by handling the earpieces or strap from behind your head. Avoid touching the front of the eyewear.

  • Lab Coat: Unbutton or unsnap the lab coat. Peel it away from your body, touching only the inside of the coat. Turn the sleeves inside out as you remove it and fold the coat with the contaminated side inward. Place it in a designated area for laundry or disposal.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation risks.

  • Avoid the formation of dust.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

This compound is a non-halogenated organic compound. Dispose of waste in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, clearly labeled hazardous waste container for "Non-Halogenated Solid Organic Waste."

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated "Non-Halogenated Liquid Organic Waste" container. Do not mix with halogenated solvent waste.

  • Container Management:

    • Use chemically compatible waste containers (e.g., high-density polyethylene - HDPE).

    • Ensure waste containers are properly labeled with the full chemical name of the contents and the appropriate hazard warnings.

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Once the waste container is full, follow your institution's procedures for hazardous waste pickup and disposal.

Safety Workflow Diagram

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE cluster_disposal Waste Disposal Assess_Hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant Gather_PPE Gather Required PPE Assess_Hazards->Gather_PPE Wash_Hands1 1. Wash Hands Gather_PPE->Wash_Hands1 Don_Coat 2. Don Lab Coat Wash_Hands1->Don_Coat Don_Goggles 3. Don Eye Protection Don_Coat->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves Handle_Chemical Handle this compound in a well-ventilated area Don_Gloves->Handle_Chemical Remove_Gloves 1. Remove Gloves Handle_Chemical->Remove_Gloves Segregate_Waste Segregate Waste: Non-Halogenated Organic Handle_Chemical->Segregate_Waste Wash_Hands2 2. Wash Hands Remove_Gloves->Wash_Hands2 Remove_Goggles 3. Remove Eye Protection Wash_Hands2->Remove_Goggles Remove_Coat 4. Remove Lab Coat Remove_Goggles->Remove_Coat Wash_Hands3 5. Final Hand Wash Remove_Coat->Wash_Hands3 End End Wash_Hands3->End Safe Completion Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Safely Store in Satellite Accumulation Area Label_Container->Store_Safely Store_Safely->End

Caption: PPE and Handling Workflow for this compound.

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